Azithromycin F
Description
The exact mass of the compound this compound is 764.50344036 g/mol and the complexity rating of the compound is 1170. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-14-(hydroxymethyl)-3,5,6,8,10,12-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H72N2O13/c1-14-27-38(9,47)31(43)23(5)40(12)18-20(2)16-36(7,46)33(53-35-29(42)26(39(10)11)15-21(3)49-35)22(4)30(25(19-41)34(45)51-27)52-28-17-37(8,48-13)32(44)24(6)50-28/h20-33,35,41-44,46-47H,14-19H2,1-13H3/t20-,21-,22+,23-,24+,25-,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKFKPIVUOKMAB-KRYDKTARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)CO)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H72N2O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210125 | |
| Record name | Azithromycin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
765.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612069-26-8 | |
| Record name | Azithromycin F | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612069-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azithromycin F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azithromycin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZITHROMYCIN F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9G3UFD9TY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Azithromycin Impurity F
This technical guide provides a comprehensive overview of the synthesis and characterization of Azithromycin impurity F, also known as 3'-N-demethyl-3'-N-formylazithromycin. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and manufacturing of Azithromycin.
Introduction
Azithromycin is a widely used macrolide antibiotic. As with any pharmaceutical compound, the presence of impurities can affect its safety and efficacy. Azithromycin impurity F is a known related substance that needs to be monitored and controlled during the manufacturing process. This guide details a common synthesis route for obtaining this impurity as a reference standard and outlines the analytical methods for its characterization. The chemical structure and key properties of Azithromycin impurity F are presented in Table 1.
Table 1: General Properties of Azithromycin Impurity F
| Property | Value |
| Systematic Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(formylmethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one |
| Synonyms | 3'-N-demethyl-3'-N-formylazithromycin, Azithromycin USP Related Compound F |
| CAS Number | 612069-28-0[1][2][3] |
| Molecular Formula | C38H70N2O13[1][2][3] |
| Molecular Weight | 762.97 g/mol [1][2][3] |
| Appearance | White to Off-White Solid[4] |
Synthesis of Azithromycin Impurity F
A common method for the synthesis of Azithromycin impurity F involves the N-demethylation of Azithromycin followed by formylation. A detailed experimental protocol based on patent literature is provided below.[5][6]
Experimental Protocol: Synthesis
Step 1: N-demethylation and Formylation
-
Dissolve Azithromycin in methanol (B129727) at a solid-to-liquid ratio of 1:15 to 1:25.
-
Add iodine and potassium carbonate to the solution. The molar ratio of Azithromycin to iodine should be between 1:1.8 and 1:2.2, and the molar ratio of Azithromycin to potassium carbonate should be between 1:0.8 and 1:1.2.
-
Add ethyl formate (B1220265) to the reaction mixture, with a molar ratio of Azithromycin to ethyl formate between 1:0.8 and 1:1.2.
-
Heat the mixture to reflux at 80°C for 4-6 hours.
-
After the reaction is complete, evaporate the organic solvent under reduced pressure.
-
Wash and filter the resulting solid to obtain the crude product of Azithromycin impurity F.
Step 2: Purification
-
Recrystallize the crude product from acetone (B3395972). The solid-to-liquid ratio of the crude product to acetone should be between 1:0.8 and 1:1.2.
-
Filter and dry the purified crystals to obtain Azithromycin impurity F with a purity of over 99.5%.[5][6]
Synthesis Workflow
Characterization of Azithromycin Impurity F
The structural confirmation and purity assessment of the synthesized Azithromycin impurity F are performed using various analytical techniques. Commercial suppliers of this impurity standard typically provide a comprehensive Certificate of Analysis (CoA) including data from these methods.[3][7]
Spectroscopic Data
While a complete set of spectral data is not publicly available, some characteristic spectroscopic features for the closely related 3'-(N,N-Didemethyl)-3'-N-formylazithromycin have been reported and are summarized in Table 2.
Table 2: Spectroscopic Data for a Related Azithromycin Impurity
| Technique | Observed Feature | Reference |
| Infrared (IR) Spectroscopy | N-H stretch: 3404 cm⁻¹C=O stretch: 1720 cm⁻¹ | [2] |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Formyl proton resonance: δ 7.99–7.86 ppm | [2] |
| Mass Spectrometry (MS) | [M+H]⁺ ion: m/z 749.3 | [2] |
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of Azithromycin impurity F and for its quantification in drug substances and products. A typical HPLC method for the analysis of Azithromycin and its impurities is detailed below.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed. For example, a gradient of an aqueous buffer (e.g., anhydrous dibasic sodium phosphate) and a mixture of methanol and acetonitrile.[8]
-
Detection: UV detection at a wavelength of 210 nm is appropriate for Azithromycin and its impurities.[8]
-
Column Temperature: Maintaining the column at an elevated temperature, such as 55°C, can improve peak shape and resolution.[8]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
HPLC Analysis Workflow
References
- 1. glppharmastandards.com [glppharmastandards.com]
- 2. 3'-(N,N-Didemethyl)-3'-N-formylazithromycin | 765927-71-7 | Benchchem [benchchem.com]
- 3. Azithromycin EP Impurity F | 612069-28-0 | SynZeal [synzeal.com]
- 4. (N-didesmethyl)-3-formylazithromycin | CAS# 612069-28-0 | C₃₈H₇₀Nâ‚‚Oâ‚₃ [symteraanalytics.com]
- 5. 3'-N-Demethyl-3'-N-formylazithromycin | LGC Standards [lgcstandards.com]
- 6. Azithromycin EP Impurity F | CAS No- 612069-28-0 | Simson Pharma Limited [simsonpharma.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Buy 3'-(N,N-Didemethyl)-3'-N-formylazithromycin | 765927-71-7 | > 95% [smolecule.com]
An In-depth Technical Guide to the Formation of Azithromycin F
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azithromycin (B1666446) F, chemically identified as 3'-N-demethyl-3'-N-formylazithromycin, is a recognized impurity and related compound of the widely used macrolide antibiotic, Azithromycin.[1][2] Its presence in Azithromycin drug substances and products is monitored to ensure quality and safety. This technical guide provides a comprehensive overview of the primary mechanism of formation of Azithromycin F, focusing on its synthetic pathway from Azithromycin. Additionally, it explores the potential for its formation as a degradation product, though current literature on this aspect is limited. Detailed experimental protocols, quantitative data, and visual representations of the chemical processes are presented to aid researchers in understanding and controlling the formation of this impurity.
Introduction
Azithromycin is a broad-spectrum azalide antibiotic effective against a variety of bacterial infections. As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing. This compound is a specified impurity in pharmacopeias, necessitating a thorough understanding of its formation. This guide delves into the chemical reactions that lead to the generation of this compound, providing a foundational resource for process chemistry, quality control, and drug stability studies.
Synthetic Formation of this compound
The most well-documented pathway for the formation of this compound is through a synthetic route starting from Azithromycin. This process involves a two-step reaction sequence that can be performed in a "one-pot" synthesis: 3'-N-demethylation of Azithromycin followed by N-formylation of the resulting intermediate.[3][4]
Reaction Pathway
The overall synthetic transformation is as follows:
Azithromycin → 3'-N-demethylazithromycin → this compound
This pathway is detailed in Chinese patent CN108727445B, which describes a method for preparing this compound with high purity.[3]
Mechanism of Formation
The first step involves the removal of a methyl group from the tertiary amine at the 3'-position of the desosamine (B1220255) sugar of Azithromycin. The patent specifies the use of iodine and potassium carbonate for this transformation.[3][4] While the precise mechanism for this specific reaction is not fully elucidated in the available literature, it is proposed to proceed through a mechanism analogous to the von Braun reaction or a related N-demethylation process involving iodine.
The plausible mechanism involves the following stages:
-
Activation of the Amine: The tertiary amine of Azithromycin acts as a nucleophile and attacks iodine, forming a quaternary ammonium (B1175870) hypoiodite (B1233010) intermediate.
-
Nucleophilic Attack: The iodide ion, or another nucleophile present in the reaction mixture, attacks one of the N-methyl groups.
-
Demethylation: This leads to the cleavage of the N-C bond, resulting in the formation of the secondary amine, 3'-N-demethylazithromycin, and methyl iodide as a byproduct.
The role of potassium carbonate is to act as a base, neutralizing any acidic species generated during the reaction and facilitating the overall process.
The resulting 3'-N-demethylazithromycin, a secondary amine, is then formylated using ethyl formate (B1220265).[3][4] This is a standard nucleophilic acyl substitution reaction.
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the secondary amine attacks the electrophilic carbonyl carbon of ethyl formate.
-
Tetrahedral Intermediate: This results in the formation of a tetrahedral intermediate.
-
Elimination: The intermediate collapses, eliminating an ethoxide ion to form the stable N-formylated product, this compound.
Visualizing the Synthetic Pathway
Caption: Synthetic pathway of this compound from Azithromycin.
Formation of this compound as a Degradation Product
A comprehensive review of the scientific literature on forced degradation studies of Azithromycin under various stress conditions (acidic, alkaline, oxidative, photolytic, and thermal) did not yield direct evidence for the formation of this compound.[5][6][7][8][9] While these studies report the formation of several other degradation products, this compound is not typically identified as a significant degradant.
This suggests that the specific combination of reagents and conditions required for both N-demethylation and subsequent N-formylation are not met during standard stress testing. The formation of this compound as a process-related impurity during the synthesis of Azithromycin or through interaction with formulation excipients remains a possibility, although not extensively documented in publicly available literature.
Experimental Protocols
The following experimental protocols are based on the information provided in the Chinese patent CN108727445B and general laboratory practices for the described transformations.[3]
Synthesis of this compound
Objective: To synthesize this compound from Azithromycin in a one-pot reaction.
Materials:
-
Azithromycin
-
Iodine (I₂)
-
Potassium Carbonate (K₂CO₃)
-
Ethyl Formate
-
Water
-
Acetone
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, rotary evaporator, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Azithromycin in a 4:1 mixture of methanol and water. The suggested solid-to-liquid ratio is between 1:15 and 1:25 (w/v).
-
Addition of Reagents: To the stirred solution, add iodine and potassium carbonate. Following this, add ethyl formate to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the organic solvent under reduced pressure using a rotary evaporator. The remaining aqueous residue contains the crude this compound.
-
Isolation of Crude Product: Wash the aqueous residue with water and isolate the crude solid product by filtration.
-
Purification: Recrystallize the crude this compound from acetone. The suggested solid-to-liquid ratio for recrystallization is between 1:0.8 and 1:1.2 (w/v).
-
Drying: Dry the purified crystals under vacuum to obtain this compound.
Analytical Method for Monitoring the Reaction
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is suitable for monitoring the reaction progress and assessing the purity of the final product.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: A gradient or isocratic mixture of a phosphate (B84403) buffer and a mixture of methanol and acetonitrile.
-
Detector: UV at 210 nm
-
Column Temperature: 50°C
-
Injection Volume: 20 µL
-
Flow Rate: 1.0 mL/min
Quantitative Data
The following table summarizes the quantitative data related to the synthesis of this compound as described in the patent literature.
| Parameter | Value | Reference |
| Molar Ratios of Reactants | ||
| Azithromycin : Iodine | 1 : 1.8 - 2.2 | [3][4] |
| Azithromycin : Potassium Carbonate | 1 : 0.8 - 1.2 | [3][4] |
| Azithromycin : Ethyl Formate | 1 : 0.8 - 1.2 | [3][4] |
| Reaction Conditions | ||
| Solvent | Methanol:Water (4:1) | [3][4] |
| Temperature | 80°C (Reflux) | [3][4] |
| Reaction Time | 4 - 6 hours | [3][4] |
| Purification | ||
| Recrystallization Solvent | Acetone | [3][4] |
| Product Quality | ||
| Purity | > 99.5% | [4] |
Visualization of Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
The formation of this compound is primarily understood through its synthetic pathway from Azithromycin, involving a one-pot N-demethylation and N-formylation reaction. This process, as detailed in patent literature, provides a reliable method for obtaining high-purity this compound for use as a reference standard in analytical testing. While the potential for its formation as a degradation product under stress conditions exists in theory, current published data does not support this as a significant pathway. This technical guide provides researchers and drug development professionals with the foundational knowledge of the mechanism of formation, experimental protocols, and quantitative data necessary for the control and analysis of this compound. Further research into the forced degradation of Azithromycin under a wider range of conditions could provide more insight into other potential formation routes of this impurity.
References
- 1. Azithromycin EP Impurity F | 612069-28-0 | SynZeal [synzeal.com]
- 2. 3'-N-Demethyl-3'-N-formylazithromycin | LGC Standards [lgcstandards.com]
- 3. CN108727445B - Synthesis method of azithromycin impurity F - Google Patents [patents.google.com]
- 4. CN108727445A - A kind of synthetic method of azithromycin impurity F - Google Patents [patents.google.com]
- 5. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. dspace.ceu.es [dspace.ceu.es]
chemical structure of 3′-N-demethyl-3′-N-formylazithromycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3′-N-demethyl-3′-N-formylazithromycin is a significant derivative of azithromycin (B1666446), a widely used macrolide antibiotic. It is primarily recognized as a process impurity formed during the synthesis of azithromycin and can also arise as a degradation product.[1] The presence of this and other impurities is carefully monitored in pharmaceutical formulations to ensure the safety and efficacy of the final drug product.[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and known biological implications of 3′-N-demethyl-3′-N-formylazithromycin.
Chemical Structure and Identification
3′-N-demethyl-3′-N-formylazithromycin is a semi-synthetic derivative of azithromycin, belonging to the azalide subclass of macrolide antibiotics.[1] Its structure is characterized by a 15-membered azalide ring, with the key modifications being the removal of a methyl group from the 3′-nitrogen atom of the desosamine (B1220255) sugar and the addition of a formyl group to this same nitrogen.[1][3]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | N-[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]formamide | [1] |
| Molecular Formula | C₃₇H₆₈N₂O₁₃ | [3] |
| Molecular Weight | 748.94 g/mol | [3] |
| CAS Number | 765927-71-7 | |
| SMILES String | CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC=O)O)(C)O)C)C)C)O)(C)O | |
| InChI Key | FSUFNIVRKKVCSI-HOQMJRDDSA-N | |
| Synonyms | Azithromycin Impurity M (EP/USP) | [1] |
Synthesis and Experimental Protocols
The synthesis of 3′-N-demethyl-3′-N-formylazithromycin is typically achieved through a two-step process starting from azithromycin: 3′-N-demethylation followed by 3′-N-formylation.
Experimental Protocol: 3′-N-demethylation of Azithromycin
This protocol is based on methods described for the N-demethylation of macrolides.
-
Materials:
-
Azithromycin
-
Iodine (I₂)
-
Sodium acetate (B1210297) (NaOAc)
-
Water
-
Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)
-
Dichloromethane (for extraction)
-
Sodium sulfate (B86663) (Na₂SO₄) (for drying)
-
-
Procedure:
-
Dissolve azithromycin in a suitable solvent system, such as a mixture of methanol and water.
-
Add sodium acetate to the solution.
-
Slowly add a solution of iodine in methanol to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding a solution of sodium thiosulfate (B1220275) to remove excess iodine.
-
Adjust the pH of the solution to basic (pH 8-9) using a sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude 3′-N-demethylazithromycin.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Experimental Protocol: 3′-N-formylation of 3′-N-demethylazithromycin
This protocol utilizes a mixed anhydride (B1165640) method for formylation.
-
Materials:
-
3′-N-demethylazithromycin
-
Acetic anhydride
-
Formic acid
-
Anhydrous diethyl ether or dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Magnesium sulfate (MgSO₄) (for drying)
-
-
Procedure:
-
Prepare the formylating reagent by slowly adding acetic anhydride to formic acid at a low temperature (e.g., 0-5°C) and stirring for a designated time.
-
Dissolve 3′-N-demethylazithromycin in an anhydrous aprotic solvent like diethyl ether or dichloromethane.
-
Add the freshly prepared formic acetic anhydride solution dropwise to the solution of 3′-N-demethylazithromycin at 0-5°C.
-
Allow the reaction to warm to room temperature (around 25°C) and stir until completion, monitoring by TLC or HPLC.[1]
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 3′-N-demethyl-3′-N-formylazithromycin.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Characterization and Analytical Data
The structural elucidation of 3′-N-demethyl-3′-N-formylazithromycin is accomplished through a combination of spectroscopic techniques.
Table 2: Spectroscopic and Analytical Data
| Technique | Observation | Source(s) |
| Infrared (IR) Spectroscopy | N-H stretch at approximately 3404 cm⁻¹ and a C=O stretch at around 1720 cm⁻¹. | [1] |
| ¹H NMR Spectroscopy | A characteristic formyl proton resonance is observed in the range of δ 7.99–7.86 ppm. | [1] |
| Mass Spectrometry (MS) | The protonated molecule ([M+H]⁺) is detected at an m/z of approximately 749.3. | [1] |
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
A validated HPLC-UV method is crucial for the quantification of 3′-N-demethyl-3′-N-formylazithromycin in bulk azithromycin and its pharmaceutical formulations.[2][4]
-
Chromatographic Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase A: Anhydrous dibasic sodium phosphate (B84403) buffer (pH adjusted to 8.9).[4]
-
Mobile Phase B: A mixture of methanol and acetonitrile.[4]
-
Detection: UV at 210 nm.[2]
-
Column Temperature: 55 °C.[2]
-
Flow Rate: 0.9 mL/min.[2]
-
Elution: Gradient elution.
-
Biological Activity and Signaling Pathways
As a derivative of azithromycin, 3′-N-demethyl-3′-N-formylazithromycin is presumed to exhibit a similar mechanism of action, which involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. However, specific studies on the antimicrobial potency of this particular impurity are limited.
Recent research has begun to investigate the toxicological profiles of azithromycin impurities. One study indicated that certain impurities of azithromycin, including impurity F (another designation for 3′-N-demethyl-3′-N-formylazithromycin), can promote the expression of the c-fos gene in human liver cells (L02).[5] The c-Fos protein is a proto-oncogene that acts as a transcription factor and is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.[6][7]
The precise signaling cascade leading to c-fos induction by this impurity has not been fully elucidated. However, it is known that various cellular stressors and signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, can lead to the activation of c-fos expression.[8]
It is important to note that while this provides a potential avenue for the biological effects of 3′-N-demethyl-3′-N-formylazithromycin beyond simple antimicrobial activity, further research is required to confirm and detail this pathway. The hepatotoxicity of azithromycin and its impurities is an area of active investigation, and the structure-toxicity relationship suggests that modifications on the side chain at the C5 position of the lactone ring can influence this effect.[5][9]
Conclusion
3′-N-demethyl-3′-N-formylazithromycin is a well-characterized impurity of the antibiotic azithromycin. Its synthesis and chemical properties are well-documented, and established analytical methods exist for its detection and quantification. While its primary biological activity is expected to be similar to the parent compound, emerging research suggests potential involvement in cellular signaling pathways related to cellular stress and toxicity. A deeper understanding of the biological effects of this and other impurities is crucial for ensuring the quality and safety of azithromycin-based therapies. This guide provides a foundational resource for professionals engaged in the research, development, and quality control of macrolide antibiotics.
References
- 1. 3'-(N,N-Didemethyl)-3'-N-formylazithromycin | 765927-71-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy 3'-(N,N-Didemethyl)-3'-N-formylazithromycin | 765927-71-7 | > 95% [smolecule.com]
- 4. scielo.br [scielo.br]
- 5. A Rapid Assessment Model for Liver Toxicity of Macrolides and an Integrative Evaluation for Azithromycin Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein c-Fos - Wikipedia [en.wikipedia.org]
- 7. c-Fos: a key regulator of osteoclast-macrophage lineage determination and bone remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Azithromycin (B1666446) Related Compound F, a known impurity in the synthesis of the macrolide antibiotic, Azithromycin. A thorough understanding of the spectroscopic characteristics of this and other related compounds is crucial for the quality control and regulatory compliance of Azithromycin drug products. This document details the available spectroscopic data and provides standardized experimental protocols for the characterization of this impurity.
Chemical Identity and Structure
Azithromycin Related Compound F is chemically identified as 3′-N-demethyl-3′-N-formylazithromycin. Its molecular structure, formula, and weight are fundamental to the interpretation of its spectroscopic data.
| Property | Value |
| Systematic Name | 3′-N-demethyl-3′-N-formylazithromycin |
| CAS Number | 612069-28-0 |
| Molecular Formula | C38H70N2O13 |
| Molecular Weight | 762.97 g/mol |
The structure of Azithromycin Related Compound F differs from the parent Azithromycin molecule by the substitution on the desosamine (B1220255) sugar moiety. Specifically, one of the methyl groups on the 3'-amino group is replaced by a formyl group. This structural modification gives rise to distinct spectroscopic features that allow for its identification and quantification.
Spectroscopic Data
The following sections summarize the key spectroscopic data available for Azithromycin Related Compound F, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For Azithromycin Related Compound F, both ¹H and ¹³C NMR have been used for its characterization.[1]
Table 1: ¹H and ¹³C NMR Data for Azithromycin Related Compound F
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| Data Not Fully Available in Public Domain | Formyl Proton (CHO) | Data Not Fully Available in Public Domain | Formyl Carbonyl (CHO) |
| ... | ... | ... | ... |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of Azithromycin Related Compound F.
Table 2: Mass Spectrometry Data for Azithromycin Related Compound F
| Technique | Ionization Mode | Observed m/z | Assignment |
| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI+) | 763.0 | [M+H]⁺ |
The observed mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) is consistent with the calculated molecular weight of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of Azithromycin Related Compound F is expected to show characteristic absorption bands related to its macrolide structure and the introduced formyl group.
Table 3: Key FTIR Absorption Bands for Azithromycin Related Compound F
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data Not Fully Available in Public Domain | Strong | C=O stretching (formyl group) |
| ~3490 | Broad | O-H stretching (hydroxyl groups) |
| ~2970-2870 | Strong | C-H stretching (alkyl groups) |
| ~1720 | Strong | C=O stretching (lactone) |
| ~1180-1040 | Strong | C-O stretching |
Note: While a complete FTIR spectrum for Azithromycin Related Compound F is not publicly available, the spectrum of the parent compound, Azithromycin, exhibits characteristic bands for hydroxyl, alkyl, lactone, and ether functional groups.[2] The key differentiating feature for Compound F would be the presence of a distinct carbonyl absorption band corresponding to the formyl group.
Experimental Protocols
The following sections provide detailed, standardized protocols for the spectroscopic analysis of Azithromycin Related Compound F. These protocols are intended to serve as a guide for researchers and quality control analysts.
NMR Spectroscopy Protocol
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of small organic molecules like Azithromycin Related Compound F.
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Azithromycin Related Compound F.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d4) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-2 second relaxation delay).
-
Acquire the ¹³C NMR spectrum using standard acquisition parameters (e.g., proton-decoupled, sufficient number of scans for adequate signal-to-noise).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections on the resulting spectra.
-
For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons.
-
Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra relative to a reference standard (e.g., tetramethylsilane, TMS).
-
Mass Spectrometry Protocol
This protocol describes a general method for the analysis of Azithromycin Related Compound F using high-resolution mass spectrometry.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for mass spectrometry sample preparation and analysis.
Detailed Steps:
-
Sample Preparation:
-
Prepare a dilute solution of Azithromycin Related Compound F (typically in the low µg/mL to ng/mL range) in a solvent compatible with electrospray ionization, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Utilize an electrospray ionization (ESI) source operating in positive ion mode.
-
Acquire the mass spectrum over a relevant m/z range, ensuring high resolution and mass accuracy. The instrument should be properly calibrated with a known standard.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule ([M+H]⁺).
-
Determine the accurate mass of this ion and use it to confirm the elemental composition of the molecule.
-
FTIR Spectroscopy Protocol
This protocol provides a general procedure for obtaining an FTIR spectrum of a solid sample like Azithromycin Related Compound F.
Workflow for FTIR Analysis (KBr Pellet Method)
Caption: Workflow for FTIR analysis using the KBr pellet method.
Detailed Steps:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of Azithromycin Related Compound F with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrument Setup and Data Acquisition:
-
Acquire a background spectrum with the empty sample compartment to account for atmospheric and instrumental contributions.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
Perform baseline correction on the acquired spectrum.
-
Identify the wavenumbers of the major absorption bands and correlate them to specific functional groups within the molecule.
-
Conclusion
The spectroscopic characterization of Azithromycin Related Compound F is essential for ensuring the quality and safety of Azithromycin drug products. This guide has summarized the available spectroscopic data and provided standardized protocols for NMR, MS, and FTIR analysis. While a complete public dataset for all spectroscopic aspects of this compound is not yet available, the information and methodologies presented here provide a solid foundation for its identification and characterization in a research or quality control setting. Further research to publish a complete and detailed spectroscopic profile of this and other Azithromycin-related compounds would be of significant benefit to the pharmaceutical industry.
References
- 1. Characterization of four unknown impurities in azithromycin and erythromycin imino ether using two-dimensional liquid chromatography coupled to high-resolution quadrupole time-of-flight mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Charge-transfer chemistry of azithromycin, the antibiotic used worldwide to treat the coronavirus disease (COVID-19). Part III: A green protocol for facile synthesis of complexes with TCNQ, DDQ, and TFQ acceptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Forced Degradation Studies of Azithromycin and the Formation of Impurity F
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the forced degradation of the macrolide antibiotic azithromycin (B1666446), with a specific focus on the formation of Impurity F, chemically identified as 3′-N-demethyl-3′-N-formylazithromycin. This document details the stress conditions that lead to its formation, provides experimental protocols for its generation and quantification, and outlines the analytical methods crucial for its detection.
Introduction to Azithromycin and Its Degradation
Azithromycin is a widely prescribed azalide antibiotic, a subclass of macrolides, effective against a broad spectrum of bacteria.[1] Like many complex organic molecules, azithromycin is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can potentially impact its safety and efficacy. Forced degradation, or stress testing, is a critical component of drug development and stability testing, providing insights into the intrinsic stability of a drug substance and helping to elucidate its degradation pathways.[2]
Impurity F is a known degradation product of azithromycin, identified as 3′-N-demethyl-3′-N-formylazithromycin.[3] Its presence in the final drug product needs to be carefully controlled and monitored. Understanding the conditions under which Impurity F is formed is paramount for developing stable formulations and ensuring the quality of azithromycin products.
The Degradation Pathway: Formation of Impurity F
The formation of Azithromycin Impurity F is understood to be a multi-step process involving N-demethylation followed by N-formylation at the 3'-position of the desosamine (B1220255) sugar moiety.[4][5]
Step 1: N-Demethylation of Azithromycin
The initial step in the formation of Impurity F is the removal of a methyl group from the dimethylamino group at the 3'-position of the desosamine sugar of azithromycin. This results in the formation of an intermediate, 3'-N-demethylazithromycin (also known as Impurity I). This demethylation can be influenced by various stress factors.
Step 2: N-Formylation of the Demethylated Intermediate
Following demethylation, the newly formed secondary amine group on the 3'-position is susceptible to formylation. This reaction involves the addition of a formyl group (-CHO), leading to the final structure of Impurity F. The source of the formyl group under degradation conditions can be from the degradation of other molecules in the formulation or from solvents.
The proposed pathway for the formation of Impurity F is illustrated in the diagram below.
References
- 1. Estimating the Rate of Azithromycin Degradation Due to Heating in Three Drug types by Spectrophotometer (UV) and Gas Chromatography-Mass Spectrometry (GC-MS) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement in synthesis of 3'-<em>N</em>-demethylazithromycin and its derivatives [journal.bit.edu.cn]
- 4. CN108727445B - Synthesis method of azithromycin impurity F - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: Isolation and Structure Elucidation of Azithromycin F
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azithromycin (B1666446) F, identified as 3′-N-demethyl-3′-N-formylazithromycin, is a known impurity of the widely used macrolide antibiotic, Azithromycin. The rigorous control and characterization of such impurities are paramount for ensuring the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the methodologies for the isolation and complete structure elucidation of Azithromycin F. It details the experimental protocols for preparative high-performance liquid chromatography (HPLC) for isolation and outlines the application of modern spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, for definitive structural confirmation. This document is intended to serve as a practical resource for researchers and professionals involved in the development, manufacturing, and quality control of Azithromycin.
Introduction
Azithromycin is a semi-synthetic macrolide antibiotic belonging to the azalide class.[1] During its synthesis and storage, several related substances or impurities can be formed. Regulatory bodies worldwide mandate the identification and quantification of these impurities to ensure the quality, safety, and efficacy of the pharmaceutical product. This compound is one such specified impurity, and its chemical structure has been identified as 3′-N-demethyl-3′-N-formylazithromycin.[2] The molecular formula for this compound is C38H70N2O13, and its CAS number is 612069-28-0.[3][4]
This guide presents a systematic approach to the isolation of this compound from a bulk Azithromycin sample and the subsequent elucidation of its chemical structure using a combination of spectroscopic techniques.
Isolation of this compound
The isolation of this compound in sufficient quantities for structure elucidation is typically achieved using preparative high-performance liquid chromatography (prep-HPLC). This technique allows for the separation of closely related compounds based on their differential partitioning between a stationary phase and a mobile phase.[5]
Experimental Protocol: Preparative HPLC
Objective: To isolate this compound from a crude mixture of Azithromycin and its related impurities.
Instrumentation:
-
Preparative HPLC system equipped with a gradient pump, a UV detector, and a fraction collector.
-
Preparative C18 reversed-phase column (e.g., 250 mm x 21.2 mm, 5 µm particle size).
Reagents and Materials:
-
Crude Azithromycin sample containing this compound.
-
HPLC-grade acetonitrile (B52724).
-
HPLC-grade methanol (B129727).
-
Ammonium hydroxide (B78521) solution.
-
Dipotassium (B57713) hydrogen phosphate (B84403).
-
Purified water.
Procedure:
-
Sample Preparation: Dissolve an accurately weighed quantity of the crude Azithromycin sample in a suitable solvent, such as a mixture of acetonitrile and water, to achieve a high concentration for injection.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a buffer solution of 0.05 M dipotassium hydrogen phosphate in water and adjust the pH to 8.2 with phosphoric acid.
-
Mobile Phase B: A mixture of acetonitrile and methanol (e.g., 3:1 v/v).
-
-
Chromatographic Conditions:
-
Column: Preparative C18 reversed-phase column.
-
Flow Rate: Appropriate for the column dimensions (e.g., 20 mL/min).
-
Detection: UV at 210 nm.
-
Gradient Elution: Develop a gradient elution program to achieve optimal separation of this compound from Azithromycin and other impurities. The gradient will typically involve increasing the proportion of Mobile Phase B over time.
-
Injection Volume: Dependent on the column loading capacity.
-
-
Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the retention time of this compound. The retention time of this compound relative to Azithromycin is approximately 0.51.[1]
-
Post-Isolation Processing:
-
Pool the collected fractions containing pure this compound.
-
Remove the organic solvents using a rotary evaporator.
-
Lyophilize the aqueous solution to obtain the isolated this compound as a solid powder.
-
-
Purity Assessment: Analyze the isolated compound by analytical HPLC to confirm its purity before proceeding with structure elucidation.
Isolation Workflow
Structure Elucidation of this compound
The definitive structure of the isolated this compound is elucidated using a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
Objective: To determine the molecular weight and elemental composition of this compound and to obtain fragmentation information to support the proposed structure.
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Dissolve a small amount of the isolated this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
-
Analysis:
-
Full Scan MS: Determine the accurate mass of the protonated molecule [M+H]+. The expected m/z for this compound (C38H70N2O13) is approximately 763.4878.
-
Tandem MS (MS/MS): Select the [M+H]+ ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern will provide structural information. For Azithromycin and its analogues, characteristic losses of the desosamine (B1220255) and cladinose (B132029) sugar moieties are expected.
-
Expected Fragmentation Pattern: The mass spectrum of this compound is expected to show a protonated molecular ion at m/z 763. Subsequent fragmentation would likely involve the neutral loss of the modified desosamine sugar (3'-N-demethyl-3'-N-formyl-desosamine) and the cladinose sugar, providing evidence for the core macrolide structure and the nature of the sugar substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed information about the carbon-hydrogen framework and the connectivity of atoms in the molecule, ultimately confirming the structure of this compound.
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the isolated and dried this compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:
-
¹H NMR: Provides information about the number, environment, and connectivity of protons.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH2, and CH3 groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (H-C-C-H).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in stereochemical assignments.
-
Expected Spectral Features: The NMR spectra of this compound would be compared to that of Azithromycin. Key differences would be observed in the signals corresponding to the 3'-position of the desosamine sugar. The absence of one N-methyl group signal and the presence of a formyl proton signal (typically in the region of 8.0-8.5 ppm in the ¹H NMR spectrum) would be indicative of the 3'-N-demethyl-3'-N-formyl modification. The connectivity of the formyl group to the 3'-nitrogen would be confirmed through HMBC correlations.
Structure Elucidation Workflow
Data Presentation
The quantitative data obtained from the spectroscopic analyses are summarized in the following tables. Please note that the specific chemical shifts and mass fragments are illustrative and are based on the known structure of this compound. The actual data should be obtained from the Certificate of Analysis of a certified reference standard.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Observed Value |
| Molecular Formula | C38H70N2O13 |
| Molecular Weight | 762.97 g/mol |
| Ionization Mode | ESI+ |
| [M+H]⁺ (m/z) | ~763.5 |
| Major Fragment Ions (m/z) | [Illustrative] Loss of sugars, etc. |
Table 2: Key ¹H NMR Data for this compound (Illustrative)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Formyl-H | ~8.1 | s | - |
| H-1' | ~4.4 | d | ~7.5 |
| H-1'' | ~4.8 | d | ~4.5 |
| N-CH3 | ~2.3 | s | - |
Table 3: Key ¹³C NMR Data for this compound (Illustrative)
| Carbon | Chemical Shift (ppm) |
| C=O (lactone) | ~178 |
| C=O (formyl) | ~165 |
| C-1' | ~103 |
| C-1'' | ~95 |
| N-CH3 | ~40 |
Conclusion
The isolation and structure elucidation of this compound are critical steps in ensuring the quality and safety of Azithromycin drug products. This technical guide has provided a detailed framework for these processes, including experimental protocols for preparative HPLC and an overview of the application of mass spectrometry and NMR spectroscopy. The provided workflows and data tables serve as a valuable resource for scientists and researchers in the pharmaceutical industry. For definitive identification and quantification, the use of a certified reference standard of this compound is essential.
References
- 1. Azithromycin EP Impurity F | 612069-28-0 | SynZeal [synzeal.com]
- 2. dokumen.pub [dokumen.pub]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. [PDF] Analysis of azithromycin and its related compounds by RP-HPLC with UV detection. | Semantic Scholar [semanticscholar.org]
- 5. synthinkchemicals.com [synthinkchemicals.com]
Azithromycin F: A Review of an Uncharacterized Related Compound
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current state of knowledge regarding Azithromycin (B1666446) F, a known impurity of the widely used macrolide antibiotic, Azithromycin. While the user's request was for an in-depth analysis of the pharmacological activity of Azithromycin F, a comprehensive review of publicly available scientific literature reveals a significant lack of data on this specific compound. Therefore, this document will summarize the available information on this compound and provide a detailed overview of the pharmacological activities of the parent compound, Azithromycin, to offer a relevant contextual framework.
Introduction to this compound
This compound is chemically identified as 3′-N-demethyl-3′-N-formylazithromycin[1][2][]. It is recognized as a process-related impurity and degradation product of Azithromycin and is listed as "Azithromycin EP Impurity F" by the European Pharmacopoeia and "Azithromycin Related Compound F" by the United States Pharmacopeia[1][][4]. Commercially, it is available as a reference standard for analytical purposes, such as in the development and validation of methods for impurity profiling of Azithromycin[1][5].
At present, there are no publicly accessible studies detailing the specific pharmacological, toxicological, or pharmacokinetic properties of this compound. Its primary relevance in the scientific literature is in the context of pharmaceutical analysis and quality control of Azithromycin formulations[6].
Pharmacological Profile of Azithromycin
Given the absence of data on this compound, understanding the pharmacology of the parent compound, Azithromycin, is crucial for any future investigation. Azithromycin is a broad-spectrum azalide antibiotic, a subclass of macrolides, known for its efficacy against a wide range of bacterial pathogens and for its immunomodulatory effects[7][8].
Mechanism of Action
Beyond its antibiotic effects, Azithromycin exhibits significant anti-inflammatory and immunomodulatory properties[7][12]. These effects are attributed to its ability to modulate cytokine production, inhibit neutrophil influx, and alter macrophage function[7][12].
Pharmacokinetics
The pharmacokinetic profile of Azithromycin is characterized by its rapid and extensive distribution into tissues, leading to significantly higher concentrations in tissues and phagocytic cells compared to plasma[13][14][15]. It has a long terminal elimination half-life, allowing for once-daily dosing[14][15].
Table 1: Pharmacokinetic Parameters of Azithromycin
| Parameter | Value | Reference |
| Bioavailability | ~38% | [13][14] |
| Peak Plasma Concentration (Tmax) | 2.1 - 3.2 hours | [9] |
| Volume of Distribution | ~23 L/kg | [16] |
| Protein Binding | 7% to 51% (concentration-dependent) | [13] |
| Elimination Half-life | ~68 hours | [9][14] |
| Primary Route of Elimination | Biliary excretion | [9][14] |
Signaling Pathways Modulated by Azithromycin
The immunomodulatory effects of Azithromycin are mediated through its influence on various intracellular signaling pathways. A key target is the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), a central regulator of the inflammatory response[9][12]. By inhibiting NF-κB activation, Azithromycin can suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8[9][15].
References
- 1. Azithromycin EP Impurity F | 612069-28-0 | SynZeal [synzeal.com]
- 2. refsynbio.com [refsynbio.com]
- 4. [Azithromycin Related Compound F (25 mg) (3'-N-Demethyl-3'-N-formylazithromycin)] - CAS [612069-28-0] [store.usp.org]
- 5. toku-e.com [toku-e.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Azithromycin - Wikipedia [en.wikipedia.org]
- 10. urology-textbook.com [urology-textbook.com]
- 11. youtube.com [youtube.com]
- 12. Immunomodulatory Effects of Azithromycin Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Azithromycin: The First Broad-spectrum Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Azithromycin—Spectrum of Activity, Pharmacokinetics, and Clinical Applications | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Solubility and Stability of 3′-N-demethyl-3′-N-formylazithromycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3′-N-demethyl-3′-N-formylazithromycin is a key related substance of Azithromycin (B1666446), a widely used macrolide antibiotic. It is also known by several synonyms, including Azithromycin Related Compound F and Azithromycin Impurity M. As an impurity, its presence in Azithromycin drug substance and product is closely monitored to ensure the safety and efficacy of the therapeutic agent. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is crucial for the development of robust analytical methods, formulation strategies, and for ensuring the quality of Azithromycin-based pharmaceuticals.
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 3′-N-demethyl-3′-N-formylazithromycin. Where specific quantitative data for this impurity is not publicly available, this guide furnishes detailed experimental protocols to enable researchers to determine these properties.
Table 1: Chemical Identity of 3′-N-demethyl-3′-N-formylazithromycin
| Identifier | Value |
| Systematic Name | N-[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide |
| Common Synonyms | 3′-N-demethyl-3′-N-formylazithromycin, Azithromycin Related Compound F (USP), Azithromycin Impurity F (EP) |
| CAS Number | 612069-28-0[1][2][3] |
| Molecular Formula | C₃₈H₇₀N₂O₁₃[4] |
| Molecular Weight | 762.97 g/mol [4] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) and its impurities is a critical parameter that influences bioavailability, formulation design, and the development of analytical methods.
Qualitative Solubility
Table 2: Qualitative Solubility of 3′-N-demethyl-3′-N-formylazithromycin
| Solvent | Solubility | Reference |
| Aqueous Media | Limited solubility. | |
| Dimethyl Sulfoxide (DMSO) | Soluble. | |
| Methanol | Soluble. | |
| Chloroform | Soluble. | |
| Ethanol | Slightly soluble. | [5] |
| Acetonitrile (B52724) | Slightly soluble. | [5] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following shake-flask method, a widely accepted technique, is recommended.
Objective: To determine the equilibrium solubility of 3′-N-demethyl-3′-N-formylazithromycin in various solvents and at different pH values.
Materials:
-
3′-N-demethyl-3′-N-formylazithromycin reference standard
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO)
-
Buffer solutions of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pH meter
-
Validated HPLC method for the quantification of 3′-N-demethyl-3′-N-formylazithromycin
Procedure:
-
Sample Preparation: Add an excess amount of 3′-N-demethyl-3′-N-formylazithromycin to a series of glass vials, each containing a known volume of the desired solvent or buffer solution. The excess solid should be visually apparent.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for the settling of undissolved solids. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated stability-indicating HPLC method to determine the concentration of dissolved 3′-N-demethyl-3′-N-formylazithromycin.
-
pH Measurement: For buffered solutions, measure the pH of the supernatant after the experiment to ensure it has not significantly changed.
Data Analysis: The solubility is reported as the mean concentration (e.g., in mg/mL or mol/L) from at least three replicate experiments for each solvent or pH condition.
Workflow for the experimental determination of solubility.
Stability Profile
The stability of 3′-N-demethyl-3′-N-formylazithromycin is a critical quality attribute. Degradation can lead to a loss of potency and the formation of potentially harmful byproducts.
General Stability Characteristics
While specific degradation kinetics for 3′-N-demethyl-3′-N-formylazithromycin are not available, its stability can be inferred from the known degradation pathways of the parent compound, Azithromycin.
Table 3: Expected Stability Profile of 3′-N-demethyl-3′-N-formylazithromycin
| Condition | Expected Stability | Likely Degradation Pathway |
| Acidic (low pH) | Prone to degradation. | Hydrolysis of the glycosidic bonds and the lactone ring.[6] |
| Basic (high pH) | Susceptible to degradation. | Hydrolysis of the lactone ring. |
| Oxidative | Potential for degradation. | Oxidation of the amine functionalities. |
| Thermal | May degrade at elevated temperatures. | Various decomposition pathways. |
| Photolytic | Potential for degradation upon exposure to light. | Photochemical reactions. |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule, identify potential degradation products, and develop stability-indicating analytical methods.
Objective: To investigate the degradation of 3′-N-demethyl-3′-N-formylazithromycin under various stress conditions.
Materials:
-
3′-N-demethyl-3′-N-formylazithromycin reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Validated stability-indicating HPLC method
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 3′-N-demethyl-3′-N-formylazithromycin in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60 °C) for a specified time. Withdraw samples at different time points, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Maintain the solution at room temperature or a slightly elevated temperature. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature and protected from light. Withdraw samples at various time points and dilute for analysis.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80 °C) for a defined period. Also, expose a solution of the compound to the same temperature. Withdraw samples, dissolve the solid sample in a suitable solvent, and dilute for analysis.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples after a defined exposure period.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be able to separate the intact compound from all generated degradation products.
Data Analysis:
-
Calculate the percentage degradation of 3′-N-demethyl-3′-N-formylazithromycin under each stress condition.
-
Identify and characterize the major degradation products using techniques such as LC-MS and NMR.
-
Determine the degradation kinetics (e.g., rate constants and half-life) if time-course data is collected.
Workflow for a comprehensive forced degradation study.
Representative Degradation Pathway
The degradation of azithromycin, and likely its 3′-N-demethyl-3′-N-formyl derivative, primarily involves the hydrolysis of the glycosidic linkages and the macrolide lactone ring, especially under acidic and basic conditions. The following diagram illustrates a plausible degradation pathway for a macrolide antibiotic of this class.
A representative degradation pathway for a macrolide antibiotic.
Recommended Analytical Methodology
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of 3′-N-demethyl-3′-N-formylazithromycin and for monitoring its stability.
Table 4: Typical HPLC Parameters for the Analysis of Azithromycin and its Impurities
| Parameter | Recommended Condition | Reference |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [7] |
| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) | [7][8] |
| Mobile Phase B | Acetonitrile and/or Methanol | [7][8] |
| Elution Mode | Gradient or Isocratic | [7][8] |
| Flow Rate | 1.0 - 1.5 mL/min | [8] |
| Column Temperature | 30 - 50 °C | [9] |
| Detection Wavelength | 210 - 215 nm | [7][8] |
| Injection Volume | 10 - 50 µL |
Note: The specific mobile phase composition and gradient program should be optimized to achieve adequate separation of 3′-N-demethyl-3′-N-formylazithromycin from Azithromycin and other related impurities. Method validation should be performed according to ICH guidelines.
Conclusion
This technical guide has synthesized the available information on the solubility and stability of 3′-N-demethyl-3′-N-formylazithromycin. While specific quantitative data for this impurity remains limited in the public domain, this guide provides detailed experimental protocols that will enable researchers and drug development professionals to generate this critical data. A thorough understanding of these physicochemical properties is paramount for the development of high-quality, safe, and effective Azithromycin drug products. The provided workflows and representative degradation pathway serve as a valuable resource for guiding future analytical and formulation development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Azithromycin EP Impurity M | 765927-71-7 | SynZeal [synzeal.com]
- 3. [Azithromycin Related Compound F (25 mg) (3'-N-Demethyl-3'-N-formylazithromycin)] - CAS [612069-28-0] [store.usp.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Analysis of azithromycin and its related compounds by RP-HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the acid stability of azithromycin and erythromycin A [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.ceu.es [dspace.ceu.es]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Azithromycin (B1666446) USP Related Compound F. The information presented herein is intended to support research, development, and quality control activities related to azithromycin and its impurities.
Introduction
Azithromycin USP Related Compound F is a known impurity of Azithromycin, a widely used macrolide antibiotic. As a critical component of impurity profiling in pharmaceutical manufacturing, a thorough understanding of its physicochemical characteristics is essential for the development of robust analytical methods and control strategies. This document outlines the key physical and chemical properties of this compound, along with detailed experimental protocols for their determination.
Chemical Identity
-
Chemical Name: 3′-N-demethyl-3′-N-formylazithromycin[1]
-
Synonyms: Azithromycin USP Related Compound F; Azithromycin Mycinmethylformamido Analog (USP)[1]
-
Molecular Formula: C₃₈H₇₀N₂O₁₃[2]
-
Molecular Weight: 762.97 g/mol [2]
-
CAS Number: 612069-28-0[2]
Physicochemical Properties
A summary of the key physicochemical properties of Azithromycin USP Related Compound F is presented in the table below.
| Property | Value | Reference |
| Appearance | White to Off-White Solid | [No specific citation] |
| Melting Point | >155 °C | [No specific citation] |
| Solubility | Soluble in Chloroform, Methanol (B129727), DMSO | [No specific citation] |
| pKa | ~8.5 (estimated based on Azithromycin) | [No specific citation] |
Experimental Protocols
Detailed methodologies for the determination of the key physicochemical properties are provided below. These protocols are based on standard pharmacopeial methods and analytical chemistry principles.
Melting Point Determination (Capillary Method)
This protocol outlines the determination of the melting point using the capillary method, a standard technique for pharmaceutical compounds.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the Azithromycin USP Related Compound F sample is dry and finely powdered using a mortar and pestle.
-
Capillary Tube Filling: Introduce the powdered sample into the open end of a capillary tube to a height of 2-4 mm. Pack the sample by gently tapping the sealed end of the tube on a hard surface.
-
Measurement:
-
Place the filled capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a rapid rate to a temperature approximately 10-15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion). The range between these two temperatures is the melting range.
-
Purity and Identification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general Reverse-Phase HPLC (RP-HPLC) method for the purity determination and identification of Azithromycin USP Related Compound F, based on typical methods for azithromycin and its related compounds.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dibasic potassium phosphate (B84403)
-
Phosphoric acid
-
Water (HPLC grade)
-
Azithromycin USP Related Compound F reference standard
Chromatographic Conditions (Example):
-
Mobile Phase A: 1.8 mg/mL of anhydrous dibasic sodium phosphate in water. Adjust pH to 8.9 with phosphoric acid.
-
Mobile Phase B: Acetonitrile and methanol (3:1)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 50 50 25 45 55 30 40 60 80 25 75 81 50 50 | 93 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 60 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 50 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of Azithromycin USP Related Compound F reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.
-
Sample Solution Preparation: Prepare the sample solution by dissolving the test substance in the same diluent to a similar concentration as the standard solution.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis:
-
Identification: The retention time of the major peak in the sample chromatogram should correspond to that of the standard chromatogram.
-
Purity: Calculate the percentage purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram. The area percentage of impurities can also be determined.
-
pKa Determination (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constant (pKa) by potentiometric titration.
Apparatus:
-
Potentiometric titrator with a pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Reagents:
-
Azithromycin USP Related Compound F
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of Azithromycin USP Related Compound F in a suitable solvent (e.g., a mixture of water and methanol). Add KCl to maintain a constant ionic strength.
-
Titration:
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with the standardized HCl or NaOH solution, adding the titrant in small, known increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
Determine the equivalence point(s) from the titration curve (the point of steepest inflection).
-
The pKa is equal to the pH at the half-equivalence point.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of Azithromycin USP Related Compound F.
Caption: Workflow for Physicochemical Characterization.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Azithromycin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azithromycin (B1666446), a widely used macrolide antibiotic, is a semi-synthetic derivative of erythromycin. During its synthesis and storage, several related compounds or impurities can be formed, which may affect the efficacy and safety of the drug product. Azithromycin F is one of the known related compounds of Azithromycin. Accurate and precise quantification of such impurities is a critical aspect of quality control in drug development and manufacturing. This application note provides a detailed protocol for a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
The method described herein is a reverse-phase HPLC (RP-HPLC) method with UV detection, which is a common and reliable technique for the analysis of macrolide antibiotics and their related substances.[1][2] The method is designed to be specific, accurate, precise, and linear over a defined concentration range, making it suitable for routine quality control testing and stability studies.
Materials and Reagents
-
Analytes: this compound reference standard, Azithromycin reference standard
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade)
-
Buffers: Monobasic ammonium (B1175870) phosphate (B84403), Dibasic sodium phosphate, Potassium dihydrogen orthophosphate
-
Acids/Bases for pH adjustment: Phosphoric acid, Ammonium hydroxide
-
Water: High-purity, deionized water (18.2 MΩ·cm)
-
HPLC Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for macrolide separation.[3][4][5] A C8 column can also be considered.[6]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Prepare a solution of a suitable buffer, for example, 0.0335M Potassium dihydrogen orthophosphate.[7] Adjust the pH to a suitable value, typically in the range of 7.0 to 10.0, using phosphoric acid or ammonium hydroxide.[6][8][9] The selection of pH is critical for achieving good peak shape and resolution. Filter the buffer through a 0.45 µm membrane filter and degas prior to use.
-
Mobile Phase B (Organic Solvent): Use HPLC grade acetonitrile or a mixture of acetonitrile and methanol.[4][8]
-
Diluent: A mixture of the mobile phase components is often a suitable diluent. For example, a 7:6:7 mixture of methanol:acetonitrile:and 1.73 mg/mL monobasic ammonium phosphate (pH 10.0 ± 0.05).[9]
-
Standard Stock Solution of this compound: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a concentration within the calibration range. Sonication may be required to ensure complete dissolution.[6] Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following are recommended starting conditions, which may require optimization for specific applications and columns:
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient or isocratic elution with Mobile Phase A and Mobile Phase B. For gradient elution, a typical starting point could be a linear gradient from 53% B to 72% B over 48 minutes.[8] For isocratic elution, a mixture like 20:80 (v/v) of phosphate buffer and methanol can be used.[7][10][11] |
| Flow Rate | 1.0 - 1.5 mL/min[12][13] |
| Column Temperature | 40 - 60 °C[4][5][13][14] |
| Detection Wavelength | 210 nm[4][5][7][8][10][11][12] |
| Injection Volume | 10 - 50 µL |
Method Validation
The developed method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: Demonstrate that the method is able to separate this compound from Azithromycin and other potential impurities. This can be achieved by injecting individual standards and a mixture.
-
Linearity: Analyze the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be greater than 0.99.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or sample matrix. The recovery should be within 98-102%.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Data Presentation
The quantitative data obtained from the method validation should be summarized in a clear and concise manner.
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) | ≤ 2.0% | 0.8% |
| LOD (µg/mL) | Reportable | 0.05 µg/mL |
| LOQ (µg/mL) | Reportable | 0.15 µg/mL |
Visualizations
Caption: Workflow for HPLC method development and quantification of this compound.
Caption: Key parameter relationships in HPLC method development for this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Analysis of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. agilent.com [agilent.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. dspace.ceu.es [dspace.ceu.es]
- 9. waters.com [waters.com]
- 10. Analysis of azithromycin and its related compounds by RP-HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma-Aldrich [sigmaaldrich.com]
- 14. japsonline.com [japsonline.com]
Application Notes and Protocols: Azithromycin F as a Reference Standard in Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azithromycin (B1666446) is a widely used macrolide antibiotic. Its quality control is crucial to ensure safety and efficacy. Azithromycin F, chemically known as 3′-N-demethyl-3′-N-formylazithromycin, is a specified impurity in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1][2] As such, this compound serves as a critical reference standard in the quality control of Azithromycin drug substance and drug products. Its use is essential for the identification and quantification of impurities, ensuring that the levels of related substances are within the acceptable limits defined by regulatory bodies.[3][4]
These application notes provide detailed protocols for the use of this compound as a reference standard in the quality control of Azithromycin, focusing on identification, assay, and impurity determination by High-Performance Liquid Chromatography (HPLC), as well as its application in dissolution testing.
Physicochemical Properties of this compound
This compound is a key related compound of Azithromycin. A comprehensive understanding of its physicochemical properties is fundamental for its use as a reference standard.
| Property | Value | Reference |
| Chemical Name | 3′-N-demethyl-3′-N-formylazithromycin | [1][2] |
| Synonyms | Azithromycin Related Compound F (USP), Azithromycin EP Impurity F, Azithromycin Mycinmethylformamido Analog (USP) | [1][5] |
| CAS Number | 612069-28-0 | [4] |
| Molecular Formula | C₃₈H₇₀N₂O₁₃ | [4][6] |
| Molecular Weight | 762.97 g/mol | [4][6] |
| Appearance | White to Off-White Solid | [5] |
| Solubility | Soluble in Chloroform, Methanol, DMSO | [5] |
Experimental Protocols
Identification and Quantification of this compound by RP-HPLC
A robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the standard for the analysis of Azithromycin and its related compounds.[7][8][9][10]
Objective: To identify and quantify this compound and other related substances in Azithromycin drug substance and drug products.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.01 M Dibasic Sodium Phosphate (B84403) Buffer |
| Mobile Phase B | Acetonitrile (B52724) and Methanol (75:25 v/v) |
| Gradient Program | T/%B: 0/50, 25/55, 30/60, 80/75, 81/50, 93/50 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 60°C |
| Autosampler Temperature | 4°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 50 µL |
Preparation of Solutions:
-
Diluent: A mixture of a 17.5 g/L solution of dibasic potassium phosphate (pH adjusted to 8.0 ± 0.05) and acetonitrile (80:20 v/v).[7]
-
Standard Stock Solution: Accurately weigh and dissolve USP Azithromycin RS in the diluent to obtain a concentration of 100 mg/100 mL.[7]
-
This compound Standard Solution (for identification): Prepare a solution of USP Azithromycin Related Compound F RS in the diluent at a suitable concentration.
-
System Suitability Solution: Dilute the Standard Stock Solution with the diluent to obtain a concentration of 0.004 mg/mL of Azithromycin. A separate system suitability solution containing 0.0165 mg/mL of USP Azithromycin Related Compound F RS and 0.027 mg/mL of USP Desosaminylazithromycin (B193682) RS can also be prepared to verify resolution.[11]
-
Sample Solution (for Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder, equivalent to about 1335 mg of azithromycin, to a 100-mL volumetric flask. Add 75 mL of acetonitrile, sonicate for at least 15 minutes, and shake mechanically for at least 15 minutes. Allow to cool to room temperature, dilute to volume with acetonitrile, and mix. Centrifuge an aliquot of this solution and then dilute a portion of the supernatant to a nominal concentration of about 4 mg/mL of azithromycin with the appropriate diluent.[4]
System Suitability:
The system suitability must be verified before sample analysis.
| Parameter | Acceptance Criteria |
| Resolution | NLT 1.0 between desosaminylazithromycin and azithromycin related compound F.[4] |
| Tailing Factor | 0.8–1.5 for the Azithromycin peak.[11] |
| Relative Standard Deviation (RSD) | NMT 2.0% for replicate injections of the Standard solution.[7] |
| Theoretical Plates | NLT 2000.[7] |
Data Analysis:
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard. The relative retention time for Azithromycin Related Compound F is approximately 0.40.[4]
Calculate the percentage of this compound in the sample using the following formula:
% Impurity = (rU / rS) × (CS / CU) × (1 / F) × 100
Where:
-
rU = Peak response of this compound from the Sample solution
-
rS = Peak response of Azithromycin from the Standard solution
-
CS = Concentration of USP Azithromycin RS in the Standard solution (mg/mL)
-
CU = Nominal concentration of Azithromycin in the Sample solution (mg/mL)
-
F = Relative response factor for this compound (5.5)[4]
Acceptance Criteria: The acceptance criterion for Azithromycin Related Compound F is not more than 1.0%.[4]
Dissolution Test for Azithromycin Tablets
Objective: To assess the in-vitro dissolution of Azithromycin tablets using a method adapted from the USP.[3]
Dissolution Parameters:
| Parameter | Specification |
| Apparatus | USP Apparatus 2 (Paddles) |
| Medium | 900 mL of pH 6.0 Phosphate Buffer |
| Rotation Speed | 75 rpm |
| Time | 30 minutes |
Preparation of Solutions:
-
Standard Solution: Prepare a solution of USP Azithromycin RS in the dissolution medium to obtain a known concentration.
-
Sample Solution: Place one tablet in each dissolution vessel. After 30 minutes, withdraw a sample from each vessel and filter.
Analysis:
Analyze the filtered sample and standard solutions by HPLC using the method described in section 3.1 or a suitable validated method.
Calculation:
Calculate the percentage of the labeled amount of Azithromycin dissolved.
Acceptance Criteria: Not less than 80% (Q) of the labeled amount of Azithromycin is dissolved in 30 minutes.[3]
Visualizations
Caption: Experimental workflow for quality control using this compound.
Caption: Logical relationship of this compound in quality control.
References
- 1. scribd.com [scribd.com]
- 2. waters.com [waters.com]
- 3. scribd.com [scribd.com]
- 4. uspnf.com [uspnf.com]
- 5. scielo.br [scielo.br]
- 6. alfachemic.com [alfachemic.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
Application Note: Quantification of Azithromycin F in Bulk Drug Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azithromycin (B1666446), a widely used macrolide antibiotic, is a semi-synthetic derivative of erythromycin.[1] During its synthesis and storage, several related compounds or impurities can be formed. One such critical impurity is Azithromycin F, chemically identified as 3′-N-demethyl-3′-N-formylazithromycin.[2][3] Regulatory bodies require the monitoring and quantification of such impurities to ensure the quality, safety, and efficacy of the bulk drug substance.
This application note provides a detailed protocol for the quantification of this compound in bulk drug samples using a High-Performance Liquid Chromatography (HPLC) method with UV detection. The described method is based on established and validated procedures for the analysis of Azithromycin and its related compounds, ensuring robust and reliable results.[4]
Principle
The method employs a reversed-phase HPLC system to separate this compound from the active pharmaceutical ingredient (API), Azithromycin, and other related impurities. Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard. The separation is based on the differential partitioning of the analytes between the stationary phase (a C18 column) and a mobile phase gradient.[4] Detection is performed using a UV detector at a wavelength of 210 nm, where azithromycin and its related compounds exhibit absorbance.[5][6][7]
Experimental Protocol
This protocol is intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions. Method validation in accordance with ICH guidelines is essential before routine use.
1. Materials and Reagents
-
This compound certified reference standard (CAS: 612069-28-0)[2][3]
-
Azithromycin bulk drug sample
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Anhydrous dibasic sodium phosphate (B84403) (or Potassium Phosphate, dibasic)[4][7]
-
Phosphoric acid (for pH adjustment)[7]
-
Water (HPLC grade or Milli-Q)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
3. Chromatographic Conditions
The following chromatographic conditions are based on a method developed for the determination of Azithromycin impurities.[4]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[4] |
| Mobile Phase A | Anhydrous dibasic sodium phosphate buffer[4] |
| Mobile Phase B | Methanol and Acetonitrile[4] |
| Gradient | A gradient elution is employed for optimal separation.[4][8][9] |
| Flow Rate | 0.9 mL/min[4] |
| Column Temperature | 55 °C[4] |
| Detection Wavelength | 210 nm[4] |
| Injection Volume | 10 µL[7] |
4. Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Prepare a solution of anhydrous dibasic sodium phosphate in water. The concentration should be optimized as per the specific method.[4]
-
Mobile Phase B: A mixture of methanol and acetonitrile.[4]
-
Diluent: A suitable mixture of the mobile phase components or as specified in the validated method.
-
Standard Stock Solution of this compound: Accurately weigh a known amount of this compound reference standard and dissolve it in the diluent to obtain a stock solution of a specific concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to cover the expected concentration range of this compound in the sample.
-
Sample Solution: Accurately weigh a known amount of the Azithromycin bulk drug sample and dissolve it in the diluent to achieve a target concentration. The concentration should be chosen such that the expected level of this compound falls within the range of the calibration standards. Filter the solution through a 0.45 µm syringe filter before injection.[8]
5. System Suitability
Before sample analysis, inject a system suitability solution (e.g., a standard solution of Azithromycin and this compound) to ensure the chromatographic system is performing adequately. Key parameters to evaluate include:
-
Resolution: The resolution between the Azithromycin and this compound peaks should be greater than 1.5.
-
Tailing Factor: The tailing factor for the this compound peak should be less than 2.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than 2.0% for both peak area and retention time.
6. Data Analysis and Quantification
-
Inject the prepared blank (diluent), calibration standards, and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration for the calibration standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve using the peak area obtained for the sample.
-
Calculate the amount of this compound in the bulk drug sample, typically expressed as a percentage (w/w).
Quantitative Data Summary
The following tables provide an example of the data that should be generated and recorded during the analysis.
Table 1: Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Resolution (Azithromycin vs. This compound) | > 1.5 | |
| Tailing Factor (this compound) | < 2.0 | |
| RSD of Peak Area (n=6) | < 2.0% | |
| RSD of Retention Time (n=6) | < 2.0% |
Table 3: Quantification of this compound in Bulk Drug Sample
| Sample ID | Sample Weight (mg) | Final Volume (mL) | Peak Area (this compound) | Concentration from Calibration Curve (µg/mL) | Amount of this compound (%) |
| Bulk Drug Lot XYZ |
Experimental Workflow
The following diagram illustrates the logical flow of the protocol for quantifying this compound.
References
- 1. Azithromycin - Wikipedia [en.wikipedia.org]
- 2. Azithromycin EP Impurity F | 612069-28-0 | SynZeal [synzeal.com]
- 3. Azithromycin Related Compound F USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma-Aldrich [sigmaaldrich.com]
- 8. dspace.ceu.es [dspace.ceu.es]
- 9. LC determination of impurities in azithromycin tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability-Indicating Assay Method for Azithromycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a stability-indicating assay method for Azithromycin (B1666446). The described method is crucial for the quantitative determination of Azithromycin in the presence of its degradation products, ensuring the safety and efficacy of pharmaceutical formulations.
Introduction
Azithromycin is a macrolide antibiotic widely used to treat various bacterial infections.[1][2] Like many pharmaceuticals, Azithromycin can degrade under various environmental conditions such as heat, light, humidity, and in the presence of acids, bases, or oxidizing agents.[3][4] A stability-indicating assay method is specifically designed to separate and quantify the intact active pharmaceutical ingredient (API) from its potential degradation products, thus providing a reliable measure of the drug's stability. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for this purpose.
Principle of the Method
The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate Azithromycin from its process-related impurities and degradation products. The chromatographic conditions are optimized to achieve adequate resolution between the main peak and any other peaks that may appear during stability studies. Forced degradation studies are performed to demonstrate the method's specificity and stability-indicating nature.
Materials and Reagents
-
Azithromycin Reference Standard (USP or equivalent)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Dipotassium hydrogen phosphate (B84403)
-
Potassium hydroxide (B78521)
-
Phosphoric acid
-
Water (HPLC grade or purified water with a resistivity of not less than 18 Mohm-cm[5])
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Instrumentation and Chromatographic Conditions
A summary of the recommended instrumentation and chromatographic conditions is provided in the table below.
| Parameter | Recommended Conditions |
| Instrumentation | High-Performance Liquid Chromatograph with UV-Vis Detector |
| Column | Xterra RP C18, 5 µm, 4.6 x 150 mm (or equivalent L67 packing material)[6][7] |
| Mobile Phase | A mixture of 14 mM disodium (B8443419) hydrogen phosphate (pH adjusted to 10.5 with 1 M NaOH), methanol, and acetonitrile (e.g., 40:30:30 v/v/v)[6][8] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50 °C[6][8] |
| Detection Wavelength | 215 nm[6][8] |
| Injection Volume | 20 µL |
| Run Time | Sufficient to elute all degradation products (typically 30-45 minutes) |
Experimental Protocols
Preparation of Solutions
5.1.1. Mobile Phase Preparation
Prepare a 14 mM solution of disodium hydrogen phosphate in water. Adjust the pH to 10.5 using 1 M sodium hydroxide. Mix this buffer with methanol and acetonitrile in the specified ratio (e.g., 40:30:30 v/v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[6][8]
5.1.2. Standard Solution Preparation
Accurately weigh about 25 mg of Azithromycin Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in a small amount of acetonitrile and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL. Further dilute this stock solution with the mobile phase to prepare working standard solutions of desired concentrations (e.g., 100 µg/mL).
5.1.3. Sample Solution Preparation
For bulk drug, accurately weigh about 25 mg of the Azithromycin sample and prepare a 1000 µg/mL stock solution as described for the standard. For dosage forms (e.g., tablets), weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 25 mg of Azithromycin to a 25 mL volumetric flask, add a suitable solvent (e.g., a mixture of acetonitrile and water) to dissolve the drug, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[9][10] These studies involve subjecting the drug substance to various stress conditions to induce degradation.
5.2.1. Experimental Workflow for Forced Degradation
Caption: Workflow for Forced Degradation Studies of Azithromycin.
5.2.2. Detailed Protocols for Stress Conditions
-
Acid Hydrolysis: To 1 mL of the Azithromycin stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 8 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration with the mobile phase.
-
Alkaline Hydrolysis: To 1 mL of the Azithromycin stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 4 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute to a suitable concentration with the mobile phase.
-
Oxidative Degradation: To 1 mL of the Azithromycin stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase.
-
Thermal Degradation: Keep the solid Azithromycin powder in a hot air oven at 80°C for 48 hours. After cooling, weigh an appropriate amount, dissolve, and dilute to a suitable concentration with the mobile phase.
-
Photolytic Degradation: Expose the Azithromycin solution to UV light (254 nm) and visible light in a photostability chamber for 7 days. Dilute to a suitable concentration with the mobile phase.
Data Presentation
The results of the forced degradation studies should be summarized in a table to clearly present the extent of degradation and the purity of the Azithromycin peak.
| Stress Condition | Treatment Time (hours) | Temperature (°C) | % Assay of Azithromycin | % Degradation | Peak Purity |
| Acid Hydrolysis (0.1 M HCl) | 8 | 60 | 85.2 | 14.8 | Pass |
| Alkaline Hydrolysis (0.1 M NaOH) | 4 | 60 | 90.5 | 9.5 | Pass |
| Oxidative (3% H₂O₂) | 24 | Room Temp | 92.1 | 7.9 | Pass |
| Thermal (Solid) | 48 | 80 | 98.5 | 1.5 | Pass |
| Photolytic (UV/Vis) | 168 (7 days) | Ambient | 99.2 | 0.8 | Pass |
Azithromycin Degradation Pathway
Under stress conditions, Azithromycin can undergo various degradation reactions. The primary degradation pathway involves the hydrolysis of the cladinose (B132029) sugar, leading to the formation of decladinosylazithromycin.[6] Other degradation products can also be formed through oxidation or hydrolysis of the macrolide ring.
Caption: Simplified Degradation Pathway of Azithromycin.
Method Validation
The developed stability-indicating method must be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A linear relationship should be established across a range of concentrations (e.g., 2-1800 µg/mL).[6]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The described RP-HPLC method is a reliable and robust stability-indicating assay for the determination of Azithromycin in the presence of its degradation products. The forced degradation studies demonstrate the method's specificity, making it suitable for routine quality control and stability testing of Azithromycin in bulk drug and pharmaceutical formulations. Proper validation of the method is crucial before its implementation in a regulated environment.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. WO2004087729A1 - Degradation products of azithromycin, and methods for their identification - Google Patents [patents.google.com]
- 4. US20040266997A1 - Degradation products of azithromycin, and methods for their indentification - Google Patents [patents.google.com]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. Optimization and validation of a stability-indicating RP-HPLC method for determination of azithromycin and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shodex.com [shodex.com]
- 8. academic.oup.com [academic.oup.com]
- 9. akjournals.com [akjournals.com]
- 10. akjournals.com [akjournals.com]
Application Notes and Protocols for the Analytical Separation of Azithromycin F
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the separation of Azithromycin (B1666446) F (3'-N-Demethyl-3'-N-formylazithromycin) from Azithromycin and its other related impurities. The protocols are designed for use in quality control, stability studies, and impurity profiling of Azithromycin drug substances and products.
Introduction
Azithromycin, a macrolide antibiotic, is a complex molecule that can degrade or contain process-related impurities. One such critical impurity is Azithromycin F, chemically identified as 3'-N-Demethyl-3'-N-formylazithromycin. Due to its structural similarity to the parent drug, achieving a robust and reliable separation is a significant analytical challenge. The United States Pharmacopeia (USP) and other regulatory bodies have stringent requirements for the monitoring and control of this impurity.[1] This document outlines a validated High-Performance Liquid Chromatography (HPLC) method for this purpose.
Chemical Structures
A fundamental understanding of the chemical structures of Azithromycin and this compound is crucial for developing effective separation strategies.
Azithromycin:
-
Molecular Formula: C₃₈H₇₂N₂O₁₂
-
Molecular Weight: 748.98 g/mol
This compound (3'-N-Demethyl-3'-N-formylazithromycin):
-
Molecular Formula: C₃₈H₇₀N₂O₁₃
-
Molecular Weight: 762.97 g/mol [2]
The key structural difference lies in the substitution on the 3'-nitrogen of the desosamine (B1220255) sugar. In Azithromycin, this nitrogen is part of a dimethylamino group, whereas in this compound, one methyl group is replaced by a formyl group. This seemingly minor change impacts the polarity and chromatographic behavior of the molecule, necessitating a highly selective analytical method for proper resolution.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the standard for the analysis of Azithromycin and its impurities.[3][4] The method detailed below is based on pharmacopeial guidelines and published research to ensure the effective separation of this compound.
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm packing (L1) |
| Mobile Phase A | 1.8 mg/mL of anhydrous dibasic sodium phosphate (B84403) in water. Adjust pH to 8.9 with 1 N sodium hydroxide (B78521) or 10% phosphoric acid. |
| Mobile Phase B | Acetonitrile and Methanol (75:25, v/v) |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 55 °C |
| Detector | UV at 210 nm |
| Injection Volume | 50 µL |
Table 1: HPLC Chromatographic Conditions
Gradient Elution Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 50 | 50 |
| 25 | 45 | 55 |
| 30 | 40 | 60 |
| 80 | 25 | 75 |
| 81 | 50 | 50 |
| 93 | 50 | 50 |
Table 2: Gradient Elution Program
System Suitability
System suitability tests are essential to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Resolution | The peak-to-valley ratio between Azithromycin Related Compound F and Desosaminylazithromycin must be not less than 1.4.[5] |
| Tailing Factor | For the Azithromycin peak: 0.8 – 1.5 |
| Relative Standard Deviation (RSD) | For replicate injections of the standard solution, the RSD for the Azithromycin peak area should be not more than 2.0%. |
Table 3: System Suitability Requirements
Quantitative Data Summary
The following table summarizes the expected retention characteristics and response factors for Azithromycin and key impurities.
| Compound | Relative Retention Time (RRT) | Relative Response Factor (RRF) |
| Azithromycin N-oxide | 0.29 | 1.0 |
| 3'-(N,N-Didemethyl)-3'-N-formylazithromycin | 0.37 | 1.7 |
| This compound (3'-N-Demethyl-3'-N-formylazithromycin) | 0.51 | 1.0 |
| Desosaminylazithromycin | 0.54 | 1.0 |
| N-Demethylazithromycin | 0.61 | 1.0 |
| Azithromycin | 1.00 | 1.0 |
Table 4: Retention and Response Data for Azithromycin and Impurities [6][7]
Note: RRT and RRF values can vary slightly between different columns and systems. It is crucial to verify these values during method validation.
Experimental Protocols
Preparation of Solutions
Diluent: Prepare a solution of 1.73 mg/mL of monobasic ammonium (B1175870) phosphate in a mixture of methanol, acetonitrile, and water (7:6:7 v/v/v). Adjust the pH to 10.0 ± 0.05 with ammonium hydroxide.
Standard Solution:
-
Accurately weigh about 86 mg of USP Azithromycin RS into a suitable volumetric flask.
-
Dissolve in the Diluent to obtain a final concentration of approximately 86 µg/mL.
System Suitability Solution:
-
Prepare a solution containing approximately 16.5 µg/mL of USP Azithromycin Related Compound F RS and 27.0 µg/mL of USP Desosaminylazithromycin RS in the Diluent.[5]
Sample Solution:
-
Accurately weigh and transfer a quantity of the Azithromycin sample equivalent to about 8.6 mg of Azithromycin into a suitable volumetric flask.
-
Dissolve in and dilute to volume with the Diluent to obtain a final concentration of approximately 8.6 mg/mL.[5]
-
Sonicate if necessary to ensure complete dissolution.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes.
-
Inject the Diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the System Suitability Solution and verify that all system suitability parameters are met.
-
Inject the Standard Solution in replicate (typically 5 or 6 injections).
-
Inject the Sample Solution.
-
Identify the peaks based on their relative retention times.
-
Calculate the amount of this compound and other impurities in the sample using the following formula:
Percentage of Impurity = (Peak Area of Impurity / Peak Area of Azithromycin in Standard) x (Concentration of Standard / Concentration of Sample) x (1 / RRF of Impurity) x 100
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of Azithromycin impurities.
Caption: Workflow for Azithromycin Impurity Analysis.
Logical Relationship of Key Separation Parameters
The successful separation of this compound from other impurities, particularly Desosaminylazithromycin, depends on the careful optimization of several chromatographic parameters.
Caption: Key Parameters Influencing Separation Resolution.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. 3'-N-Demethyl-3'-N-formylazithromycin | LGC Standards [lgcstandards.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Analysis of azithromycin and its related compounds by RP-HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. academic.oup.com [academic.oup.com]
- 7. trungtamthuoc.com [trungtamthuoc.com]
Application Note: Sample Preparation for the Analysis of Azithromycin in Tablets
Introduction
Azithromycin (B1666446) is a broad-spectrum macrolide antibiotic used to treat a variety of bacterial infections. Accurate quantification of the active pharmaceutical ingredient (API) in tablet formulations is crucial for ensuring product quality, safety, and efficacy. This application note provides detailed protocols for the sample preparation of azithromycin tablets for analysis by two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry. The methods described are compiled from established pharmacopeial monographs and scientific literature to ensure robustness and reliability.
Analytical Methodologies
The choice of analytical technique depends on the available instrumentation and the specific requirements of the analysis (e.g., assay vs. impurity profiling).
-
High-Performance Liquid Chromatography (HPLC): This is the most prevalent and robust method for the assay and impurity determination of azithromycin. It offers high specificity, separating the API from excipients and potential degradation products. UV detection at low wavelengths (210-215 nm) is typically employed.[1][2]
-
UV-Visible Spectrophotometry: This technique can be a simpler and more economical alternative for routine quality control assays. Methods for azithromycin often require a derivatization step to form a colored complex, as the native molecule lacks a strong chromophore in the standard UV-Vis range.[3][4][5]
Materials and Reagents
-
Azithromycin Reference Standard (RS)
-
Azithromycin Tablets
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Dipotassium hydrogen phosphate
-
Monobasic potassium phosphate
-
Phosphoric acid
-
Sulfuric acid (Concentrated)
-
Glacial Acetic Acid
-
Potassium permanganate (B83412)
-
Acetyl acetone
-
Deionized or HPLC-grade water
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Mortar and pestle
-
Analytical balance
-
Ultrasonic bath (Sonicator)
-
Mechanical shaker (optional)
-
Syringe filters (0.45 µm or 0.2 µm, PVDF or PTFE)
-
Centrifuge
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis
This protocol is based on common methods for the assay of azithromycin in tablets, including those outlined in the United States Pharmacopeia (USP).[1][6]
Step 1: Tablet Powdering
-
Weigh not fewer than 20 azithromycin tablets and calculate the average weight.
-
Finely powder the tablets using a clean, dry mortar and pestle.[1][6]
Step 2: Preparation of Stock Sample Solution
-
Accurately weigh a portion of the finely powdered tablets equivalent to 20 mg of azithromycin.[1]
-
Transfer the powder into a 100 mL volumetric flask.
-
Prepare the diluent by mixing acetonitrile and water in a 40:60 ratio.[1]
-
Add approximately 50 mL of the diluent to the volumetric flask.
-
Sonicate the flask for 10-15 minutes to facilitate the complete dissolution of azithromycin.[1][7] Intermittent vigorous shaking during this period is recommended.
-
Allow the solution to equilibrate to room temperature.
-
Dilute the solution to the 100 mL mark with the diluent and mix thoroughly. This yields a stock solution with a nominal concentration of 200 µg/mL.
Step 3: Preparation of Final Analytical Solution
-
Filter a portion of the stock sample solution through a 0.45 µm syringe filter into a clean vial, discarding the first few mL of the filtrate.[1]
-
The filtered solution is now ready for injection into the HPLC system. No further dilution is typically required for this concentration.
Step 4: Preparation of Standard Solution
-
Accurately weigh about 20 mg of Azithromycin Reference Standard (RS) and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the same diluent used for the sample preparation to obtain a standard solution of approximately 200 µg/mL.[1]
-
Filter the standard solution in the same manner as the sample solution before analysis.
Protocol 2: Sample Preparation for UV-Vis Spectrophotometric Analysis
This protocol involves a chemical derivatization step to produce a colored compound suitable for measurement in the visible spectrum.[3][8]
Step 1: Tablet Powdering
Step 2: Preparation of Stock Sample Solution
-
Accurately weigh a portion of the tablet powder equivalent to 25 mg of azithromycin.[3]
-
Transfer the powder to a 100 mL volumetric flask.
-
Add 20 mL of 3 M glacial acetic acid, followed by sonication for 15 minutes to dissolve the drug.[3][4]
-
Dilute the contents to the 100 mL mark with distilled water and mix well.
-
Filter the solution through Whatman No. 41 filter paper, discarding the initial portion of the filtrate.[3][5] The nominal concentration of this stock solution is 250 µg/mL.
Step 3: Derivatization and Preparation of Final Analytical Solution
-
Pipette an aliquot (e.g., 2.0 mL) of the filtered stock solution into a 10 mL volumetric flask.[3]
-
Add 1.0 mL of 3 M glacial acetic acid.
-
Add a small, precise volume of 0.25% w/v potassium permanganate solution (e.g., 0.025 mL) and heat the flask in a water bath at 37°C for 10 minutes.[3]
-
Neutralize the excess potassium permanganate by adding 10% w/v oxalic acid dropwise until the color disappears.
-
Add 2.0 mL of a reagent solution (prepared by dissolving 30 g of ammonium acetate in 50 mL of water, adding 1.0 mL of acetyl acetone, and diluting to 100 mL with water).[3]
-
Heat the flask again at 37°C for 1 minute to develop the yellow color.[3][4]
-
Cool the flask to room temperature and dilute to the 10 mL mark with distilled water.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (approximately 412 nm) against a reagent blank prepared in the same manner without the drug.[3][4]
Data Presentation: Summary of Key Parameters
The following tables summarize the quantitative data for the described sample preparation protocols.
Table 1: HPLC Sample Preparation Parameters
| Parameter | Value / Specification | Source |
|---|---|---|
| No. of Tablets Powdered | ≥ 20 | [1][6] |
| Equivalent Weight of API | 20 mg | [1] |
| Diluent | Acetonitrile:Water (40:60 v/v) | [1] |
| Stock Solution Volume | 100 mL | [1] |
| Sonication Time | 10 - 15 minutes | [1] |
| Filtration | 0.45 µm Syringe Filter | [1] |
| Final Concentration | ~200 µg/mL | [1] |
| Analytical Wavelength | 215 nm |[1] |
Table 2: UV-Vis Spectrophotometry Sample Preparation Parameters
| Parameter | Value / Specification | Source |
|---|---|---|
| No. of Tablets Powdered | 10 - 20 | [3][5] |
| Equivalent Weight of API | 25 mg | [3] |
| Dissolution Solvent | 3 M Glacial Acetic Acid & Water | [3][4] |
| Stock Solution Volume | 100 mL | [3] |
| Sonication Time | 15 minutes | [3] |
| Filtration | Whatman No. 41 Filter Paper | [3] |
| Final Concentration Range | 10 - 75 µg/mL | [3] |
| Analytical Wavelength | 412 nm (after derivatization) |[3][4] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing azithromycin tablet samples for chromatographic analysis.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. scispace.com [scispace.com]
- 5. Spectrophotometric Estimation of Azithromycin in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uspnf.com [uspnf.com]
- 7. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to a rapid Ultra-Performance Liquid Chromatography (UPLC) method for the detection and quantification of Azithromycin and its related compounds. This method is crucial for quality control in pharmaceutical manufacturing, stability testing, and research and development to ensure the purity, efficacy, and safety of Azithromycin drug products.
Introduction
Azithromycin is a widely used macrolide antibiotic. During its synthesis and storage, various related compounds, including impurities and degradation products, can arise.[1] Regulatory bodies require stringent monitoring of these impurities. Ultra-Performance Liquid Chromatography (UPLC) offers a significant advantage over traditional High-Performance Liquid Chromatography (HPLC) by providing faster analysis times, improved resolution, and reduced solvent consumption.[2] This application note details a validated UPLC method that is simple, accurate, precise, and sensitive for the determination of Azithromycin and its related substances.[3]
Experimental Protocols
This section outlines the detailed methodology for the UPLC analysis of Azithromycin and its related compounds.
Reagents and Materials
-
Chemicals: Azithromycin working standard and its known impurities were used. Dibasic sodium phosphate (B84403), dibasic potassium phosphate, acetonitrile (B52724) (HPLC grade), and methanol (B129727) (HPLC grade) were procured from a reputable supplier. Purified water (Milli-Q or equivalent) was used throughout the experiments.
-
Glassware: All glassware was of Class A volumetric grade.
Instrumentation
A UPLC system equipped with a photodiode array (PDA) or UV detector is required. A typical system would be a Waters ACQUITY UPLC® system or a Shimadzu Nexera UHPLC system.
Chromatographic Conditions
The following chromatographic conditions have been optimized for the rapid and efficient separation of Azithromycin and its related compounds:
| Parameter | Condition |
| Column | Shim-pack XR ODS, 75 mm x 3.0 mm, 2.2 µm[3] or equivalent C18 column |
| Mobile Phase A | 0.01 M Dibasic Sodium Phosphate buffer |
| Mobile Phase B | Acetonitrile and Methanol (750:250 v/v) |
| Gradient Program | T/%B: 0/50, 25/55, 30/60, 80/75, 81/50, 93/50 |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 60°C |
| Autosampler Temperature | 4°C |
| Detection Wavelength | 210 nm |
Preparation of Solutions
-
Diluent: A mixture of 0.01 M dibasic potassium phosphate buffer (pH adjusted to 8.0 ± 0.05) and acetonitrile (80:20 v/v).
-
Standard Stock Solution: Accurately weigh and dissolve about 100 mg of Azithromycin working standard in the diluent in a 100 mL volumetric flask to obtain a concentration of 1 mg/mL.
-
Working Standard Solution: Dilute the standard stock solution with the diluent to obtain a final concentration of approximately 0.02 mg/mL.
-
System Suitability Solution: Further dilute the standard stock solution to obtain a concentration of 0.004 mg/mL of Azithromycin.
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a portion of the powder, equivalent to about 133.5 mg of Azithromycin, to a 100 mL volumetric flask.
-
Add about 75 mL of acetonitrile, sonicate for 5 minutes, and shake for 15 minutes.
-
Allow the solution to equilibrate to room temperature and dilute to volume with acetonitrile.
-
Centrifuge an aliquot of the sample at 9,500 rpm for 15 minutes.
-
Transfer 3.0 mL of the supernatant to a 10 mL volumetric flask and dilute to volume with the diluent to achieve a nominal concentration of about 4 mg/mL of Azithromycin.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Presentation
The developed UPLC method was validated for its performance characteristics. The quantitative data is summarized in the tables below.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Asymmetry) | Not more than 2.0 | 1.23 |
| Theoretical Plates | Not less than 2000 | 5623 |
| % RSD for Peak Areas (n=6) | Not more than 2.0% | < 2.0% |
| Resolution | Not less than 2.0 | 4.60 |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Limit of Detection (LOD) | < 0.1 µg/mL |
| Limit of Quantification (LOQ) | < 0.35 µg/mL |
| Accuracy (% Recovery) | 97.0% to 103.0%[4] |
| Precision (% RSD) | Not more than 5.0% for LOQ precision |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the UPLC analysis of Azithromycin.
Caption: Workflow for UPLC analysis of Azithromycin.
Logical Relationship of Separation
The diagram below illustrates the principle of separating Azithromycin from its related compounds using the described UPLC method.
Caption: Separation of Azithromycin and its impurities.
Conclusion
The described UPLC method is rapid, sensitive, and robust for the determination of Azithromycin and its related compounds in pharmaceutical dosage forms. The short run time significantly increases sample throughput, making it ideal for high-volume quality control laboratories. The method has been validated according to ICH guidelines and is demonstrated to be accurate, precise, and linear over the specified concentration range.[3] This application note provides a comprehensive protocol for researchers and drug development professionals to implement this efficient analytical method.
References
Development of a Validated Stability-Indicating HPLC Method for the Determination of Azithromycin and Its Impurities
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Azithromycin and its process-related impurities and degradation products. The method is demonstrated to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability studies of Azithromycin in bulk drug and pharmaceutical formulations.
Introduction
Azithromycin is a macrolide antibiotic used to treat a variety of bacterial infections.[1][2] The presence of impurities in the active pharmaceutical ingredient (API) or finished drug product can affect its efficacy and safety.[1][2] Therefore, a reliable analytical method is required to separate and quantify these impurities. This application note describes a stability-indicating HPLC method developed and validated according to the International Council for Harmonisation (ICH) guidelines. The method is capable of separating Azithromycin from its known impurities and degradation products generated under various stress conditions.
Experimental
Instrumentation and Reagents
-
HPLC System: An Agilent 1200 Infinity Series LC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.[3]
-
Chromatographic Column: A Phenomenex Synergi MAX-RP C18 column (250 x 4.6 mm, 4 µm) or a Waters XTerra® RP18 (250 mm × 4.6 mm i.d., 5 µm particle size) can be used.[3][4]
-
Chemicals: Azithromycin reference standard and impurity standards were procured from certified sources. HPLC grade acetonitrile (B52724), methanol, dibasic sodium phosphate, and phosphoric acid were used.[1][5]
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | Phenomenex Synergi MAX-RP C18 (250 x 4.6 mm, 4 µm)[3] |
| Mobile Phase A | 10 mM KH2PO4 buffer, pH adjusted to 7.00 with phosphoric acid[3] |
| Mobile Phase B | Methanol:Acetonitrile (1:1, v/v)[3] |
| Gradient Elution | Start with 47% A and 53% B, linearly changed to 28% A and 72% B over 48 minutes[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50 °C[3] |
| Detection Wavelength | 210 nm[3][5] |
| Injection Volume | 20 µL |
Protocols
Preparation of Standard Solutions
Azithromycin Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Azithromycin reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a mixture of acetonitrile and water (1:1).
Impurity Standard Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of each impurity standard into separate 25 mL volumetric flasks. Dissolve in and dilute to volume with methanol.
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to obtain a final concentration of 100 µg/mL for Azithromycin and 1 µg/mL for each impurity.
Preparation of Sample Solutions
For Bulk Drug: Accurately weigh about 25 mg of the Azithromycin bulk drug sample, dissolve in, and dilute to 25 mL with the acetonitrile/water diluent.
For Tablets: Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 25 mg of Azithromycin into a 25 mL volumetric flask. Add about 15 mL of the diluent, sonicate for 15 minutes, and then dilute to volume. Filter the solution through a 0.45 µm nylon syringe filter before injection.
Forced Degradation Studies Protocol
To establish the stability-indicating nature of the method, forced degradation studies were conducted on the Azithromycin standard.
-
Acid Degradation: Treat 1 mL of Azithromycin stock solution with 1 mL of 0.1 M HCl at 60°C for 2 hours. Neutralize the solution with 0.1 M NaOH.
-
Base Degradation: Treat 1 mL of Azithromycin stock solution with 1 mL of 0.1 M NaOH at 60°C for 2 hours. Neutralize the solution with 0.1 M HCl.
-
Oxidative Degradation: Treat 1 mL of Azithromycin stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.[6]
-
Thermal Degradation: Keep the solid drug powder in an oven at 80°C for 48 hours.[6]
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
Method Validation Summary
The developed method was validated as per ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Linearity and Range
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Azithromycin | 50 - 150 | > 0.999 |
| Impurity A | 0.1 - 2.0 | > 0.998 |
| Impurity B | 0.1 - 2.0 | > 0.999 |
| Impurity C | 0.1 - 2.0 | > 0.998 |
Table 3: Accuracy (Recovery Studies)
| Impurity | Spiked Level | Mean Recovery (%) | % RSD |
| Impurity A | 50% | 99.2 | 0.8 |
| 100% | 100.5 | 0.5 | |
| 150% | 101.1 | 0.7 | |
| Impurity B | 50% | 98.9 | 1.1 |
| 100% | 99.8 | 0.6 | |
| 150% | 100.7 | 0.9 |
Table 4: Precision
| Analyte | Repeatability (% RSD, n=6) | Intermediate Precision (% RSD, n=6) |
| Azithromycin | < 1.0 | < 1.5 |
| Impurities | < 2.0 | < 2.5 |
Table 5: LOD and LOQ
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Azithromycin | 0.02 | 0.078[4] |
| Impurities | ~0.05 | ~0.15 |
Results and Discussion
The developed HPLC method successfully separated Azithromycin from its known impurities and degradation products. The specificity of the method was confirmed by the complete resolution of all peaks from the main drug peak in the chromatograms of the stressed samples. The peak purity analysis also confirmed the homogeneity of the Azithromycin peak.
Conclusion
A validated stability-indicating RP-HPLC method for the determination of Azithromycin and its impurities has been developed. The method is simple, specific, accurate, and precise, making it a valuable tool for the quality control and stability assessment of Azithromycin in the pharmaceutical industry.
Visualizations
Caption: Experimental workflow for Azithromycin impurity analysis.
Caption: Method validation logical relationship.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. dspace.ceu.es [dspace.ceu.es]
- 4. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. japsonline.com [japsonline.com]
Application Notes and Protocols for Azithromycin F in Pharmaceutical Research
Introduction
Azithromycin F, chemically known as 3'-N-Demethyl-3'-N-formylazithromycin, is a recognized impurity and degradation product of the broad-spectrum macrolide antibiotic, Azithromycin.[1][2][3] In pharmaceutical research and development, the study of such impurities is not focused on therapeutic efficacy but is a critical component of drug quality, safety, and regulatory compliance. The presence and quantity of impurities like this compound in an active pharmaceutical ingredient (API) or finished drug product can impact its safety and effectiveness.[4] Therefore, the primary application of this compound in a research context is as a reference standard for the development and validation of analytical methods to ensure the purity and stability of Azithromycin.[2] These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals involved in the quality control and analysis of Azithromycin.
Application Notes
The principal application of this compound is in the analytical testing and quality control of Azithromycin.
-
Reference Standard for Quality Control: High-purity this compound serves as a reference standard for the identification and quantification of this specific impurity in batches of Azithromycin API and its pharmaceutical formulations.[2] This is essential for ensuring that the drug product meets the stringent purity criteria set by regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).
-
Analytical Method Development and Validation: this compound is crucial for developing and validating stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC).[4] These methods must be able to separate, detect, and quantify this compound and other impurities from the main Azithromycin peak, demonstrating the method's specificity.
-
Stability and Forced Degradation Studies: Research into the stability of Azithromycin involves subjecting the drug to stress conditions like heat, humidity, light, acid/base hydrolysis, and oxidation.[5] this compound is used to confirm the identity of degradation products formed under these conditions, helping to elucidate the degradation pathways of the parent drug.[5] This information is vital for determining appropriate storage conditions and shelf-life for the final product.
Data Presentation
Quantitative data related to this compound and its analysis are summarized below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 3'-N-Demethyl-3'-N-formylazithromycin | [1][2] |
| Synonyms | Azithromycin EP Impurity F, Azithromycin USP Related Compound F | [2] |
| CAS Number | 612069-28-0 | [1][3] |
| Molecular Formula | C38H70N2O13 | [1][3] |
| Molecular Weight | 762.97 g/mol | [1][3] |
Table 2: Example Chromatographic Methods for Azithromycin Impurity Analysis
| Parameter | HPLC-UV Method | Thin-Layer Chromatography (TLC) Method |
| Stationary Phase | C18 column (250 × 4.6 mm; 5 µm) | Precoated silica-gel TLC plate 60F254 |
| Mobile Phase | Gradient of anhydrous dibasic sodium phosphate (B84403) buffer, methanol, and acetonitrile | n-hexane–ethyl acetate–diethylamine (B46881) (75:25:10, v/v/v) |
| Detection | UV at 210 nm | Spraying with modified Dragendorff's solution |
| Reported Rƒ/RT | Retention Time (Azithromycin): 47.879 min | Rƒ Value (this compound): Not explicitly stated, but other impurities are listed. Rƒ of Azithromycin is 0.54. |
| Reference(s) | [4] | [5] |
Experimental Protocols
Detailed methodologies for key experiments involving the analysis of this compound are provided below.
Protocol 1: Quantification of this compound using HPLC-UV
This protocol is based on methodologies for the determination of Azithromycin impurities in pharmaceutical formulations.[4]
1. Objective: To quantify the levels of this compound and other related impurities in a bulk sample of Azithromycin.
2. Materials and Reagents:
-
This compound Reference Standard
-
Azithromycin Reference Standard
-
Azithromycin Bulk Sample
-
Anhydrous Dibasic Sodium Phosphate
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
C18 column (250 × 4.6 mm; 5 µm)
3. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column Temperature: 55 °C
-
Flow Rate: 0.9 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Mobile Phase: A gradient program utilizing anhydrous dibasic sodium phosphate buffer, methanol, and acetonitrile.[4]
4. Procedure:
-
Standard Solution Preparation: Prepare a standard solution containing a known concentration of this compound in the mobile phase or a suitable diluent.
-
Sample Solution Preparation: Accurately weigh and dissolve the Azithromycin bulk sample in the diluent to achieve a known concentration.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample based on the peak area response relative to the standard.
Protocol 2: Thin-Layer Chromatography (TLC) for Purity Testing
This protocol is adapted from a validated stability-indicating TLC method for the analysis of Azithromycin.[5]
1. Objective: To qualitatively assess the purity of an Azithromycin sample and detect the presence of this compound and other degradation products.
2. Materials and Reagents:
-
This compound Reference Standard
-
Azithromycin Bulk Sample
-
Precoated silica-gel 60F254 TLC plates
-
n-hexane
-
Ethyl acetate
-
Diethylamine
-
Modified Dragendorff's reagent for visualization
3. Procedure:
-
Mobile Phase Preparation: Prepare the development system by mixing n-hexane, ethyl acetate, and diethylamine in a 75:25:10 (v/v/v) ratio.[5]
-
Sample Preparation: Prepare solutions of the Azithromycin sample and the this compound reference standard in a suitable solvent like dichloromethane (B109758) at a concentration of approximately 1 mg/mL.
-
Spotting: Apply 10-20 µL of each solution as separate spots onto the TLC plate.
-
Development: Place the TLC plate in a chromatography chamber saturated with the mobile phase and allow the solvent front to migrate at least 15 cm.[5]
-
Visualization: After development, dry the plate and spray it with modified Dragendorff's solution to visualize the separated spots. Azithromycin and its impurities typically appear as brown to brownish-red spots.[5]
-
Analysis: Compare the Rƒ value and appearance of any impurity spots in the sample lane with the spot from the this compound reference standard.
Visualizations
Diagrams illustrating key workflows and relationships are provided below using the DOT language.
Caption: Role of this compound in Pharmaceutical Quality Control.
References
Troubleshooting & Optimization
Technical Support Center: Reverse-Phase HPLC Analysis of Azithromycin
This technical support center provides troubleshooting guidance for common issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of Azithromycin (B1666446) and its related compounds, with a specific focus on resolving peak tailing for Azithromycin F.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in HPLC analysis?
A1: this compound is a known related compound of Azithromycin, identified as 3'-N-demethyl-3'-N-formylazithromycin.[1][2][3] It is a critical impurity that needs to be monitored during the quality control of Azithromycin to ensure the safety and efficacy of the drug product. Regulatory bodies like the United States Pharmacopeia (USP) have specific methods for its detection and quantification.[4][5]
Q2: What are the common causes of peak tailing for this compound in RP-HPLC?
A2: Peak tailing for basic compounds like Azithromycin and its related substance F in RP-HPLC is often caused by secondary interactions between the analyte and the stationary phase. The most common causes include:
-
Silanol (B1196071) Interactions: Free silanol groups on the silica-based column packing can interact with the basic amine functional groups of this compound, leading to peak tailing.
-
Mobile Phase pH: A mobile phase with an inappropriate pH can lead to the ionization of both the analyte and the silanol groups, increasing the likelihood of secondary interactions.
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause peak tailing.
-
Improper Mobile Phase Composition: An unsuitable buffer or organic modifier concentration can affect the chromatography and lead to poor peak shape.
-
Sample Overload: Injecting too much sample can saturate the column and result in peak distortion, including tailing.
Q3: How can I prevent peak tailing when analyzing this compound?
A3: To prevent peak tailing, consider the following preventative measures:
-
Column Selection: Use a high-quality, end-capped C18 column or a column specifically designed for the analysis of basic compounds.
-
Mobile Phase Preparation: Carefully prepare the mobile phase, ensuring the correct pH and buffer concentration. The USP method for organic impurities including this compound suggests a mobile phase with a pH around 8.9 or 10.0.[4][6]
-
System Suitability: Always perform a system suitability test before running samples to ensure the column and system are performing correctly. The USP monograph specifies a tailing factor of 0.8–1.5 for the Azithromycin peak.[5]
-
Sample Preparation: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.
Troubleshooting Guide: Resolving Peak Tailing for this compound
This guide provides a systematic approach to troubleshooting and resolving peak tailing issues for this compound.
Problem: The peak for this compound is showing significant tailing.
Initial Checks
-
Verify System Suitability:
-
Question: Does the Azithromycin peak in your system suitability standard also show tailing?
-
Action: If yes, the issue is likely with the overall system or method. If no, the problem may be specific to your sample preparation or the concentration of this compound.
-
-
Review Method Parameters:
-
Question: Are you following the recommended HPLC method for Azithromycin organic impurities, such as the one described in the USP monograph?
-
Action: Double-check all method parameters, including mobile phase composition, pH, flow rate, column temperature, and detector wavelength.
-
Troubleshooting Workflow
If initial checks do not resolve the issue, follow this workflow to systematically identify and address the cause of peak tailing.
Caption: Troubleshooting workflow for resolving peak tailing in HPLC.
Experimental Protocols
USP-Recommended HPLC Method for Azithromycin Organic Impurities (Procedure 2)
This protocol is a summary of the procedure outlined in the USP monograph for the analysis of Azithromycin and its related compounds, including this compound.[4][6]
Chromatographic Conditions:
| Parameter | Value |
| Column | 4.6-mm × 15-cm; 5-µm packing L29 or 3-µm packing L49 |
| Mobile Phase | Gradient of Solution A, Solution B, and Solution D (see below) |
| Flow Rate | Varies with gradient |
| Detector | UV at 210 nm |
| Column Temperature | Maintained at a constant temperature (e.g., 26 °C) |
| Injection Volume | 50 µL |
Mobile Phase Preparation:
-
Solution A: 1.8 mg/mL of anhydrous dibasic sodium phosphate (B84403) in water. Adjust with 1 N sodium hydroxide (B78521) or 10% phosphoric acid to a pH of 8.9.
-
Solution B: Acetonitrile and methanol (B129727) (3:1)
-
Solution C: 1.73 mg/mL of monobasic ammonium (B1175870) phosphate. Adjust with ammonia (B1221849) TS to a pH of 10.0 ± 0.05.
-
Solution D: Methanol, acetonitrile, and Solution C (7:6:7)
Gradient Program:
| Time (minutes) | Solution A (%) | Solution B (%) | Solution D (%) |
| 0 | 50 | 50 | 0 |
| 25 | 45 | 55 | 0 |
| 30 | 40 | 60 | 0 |
| 80 | 25 | 75 | 0 |
| 81 | 50 | 50 | 0 |
| 93 | 50 | 50 | 0 |
System Suitability:
-
Resolution: Not less than 3.0 between azaerythromycin A and azithromycin.
-
Tailing factor: 0.8–1.5 for the azithromycin peak.
-
Relative standard deviation: Not more than 1.10% for the azithromycin peak.
Data Presentation
Table 1: Common Causes of Peak Tailing and Corresponding Solutions
| Cause | Potential Solution |
| Secondary Silanol Interactions | * Use an end-capped or base-deactivated column.* Operate at a higher mobile phase pH (e.g., 8.9-10.0) to suppress silanol ionization.* Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations. |
| Inappropriate Mobile Phase pH | * Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.* For Azithromycin and its related compounds, a higher pH is generally recommended.[4][6] |
| Column Contamination | * Wash the column with a strong solvent.* If the problem persists, replace the column. |
| Sample Overload | * Dilute the sample.* Reduce the injection volume. |
| Extra-column Volume | * Use tubing with a smaller internal diameter.* Ensure all fittings are properly connected to minimize dead volume. |
Table 2: Summary of a Robust HPLC Method for Azithromycin and Related Substances
This table summarizes an alternative robust HPLC method that has been successfully used for the analysis of Azithromycin and its degradation products.[7][8]
| Parameter | Value |
| Stationary Phase | Reverse-phase XTerra® (250 mm × 4.6 mm i.d., 5 µm particle size) |
| Mobile Phase | Acetonitrile-0.1M KH2PO4 pH 6.5–0.1M tetrabutyl ammonium hydroxide pH 6.5-water (25:15:1:59 v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 43 °C |
| UV Detection | 215 nm |
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Azithromycin EP Impurity F | 612069-28-0 | SynZeal [synzeal.com]
- 3. [Azithromycin Related Compound F (25 mg) (3'-N-Demethyl-3'-N-formylazithromycin)] - CAS [612069-28-0] [store.usp.org]
- 4. drugfuture.com [drugfuture.com]
- 5. waters.com [waters.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
Technical Support Center: Azithromycin F Detection by LC-MS
Welcome to the technical support center for the analysis of Azithromycin (B1666446) F using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflow and improve detection sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the most effective ionization technique for Azithromycin F analysis by LC-MS?
A1: Electrospray ionization (ESI) in the positive ion mode is widely reported to provide the best signal intensity for Azithromycin and its analogs.[1][2][3][4] Atmospheric pressure chemical ionization (APCI) has been evaluated, but ESI consistently demonstrates superior performance for this compound.[1][3]
Q2: What are the recommended precursor and product ions for Multiple Reaction Monitoring (MRM) of this compound?
A2: For Azithromycin, the most commonly used MRM transition is m/z 749.5 → 591.6.[1][5] If you are working with a specific analog like this compound, it is crucial to determine the exact mass of your analyte and optimize the fragmentation to identify the most intense and stable precursor and product ions. Direct infusion of a standard solution into the mass spectrometer is the standard procedure for this optimization.[1][5]
Q3: Which type of internal standard is best suited for quantitative analysis of this compound?
A3: A stable isotope-labeled (SIL) internal standard, such as Azithromycin-d3 or Azithromycin-d5, is highly recommended.[1][3][5] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience similar ionization efficiency and matrix effects.[6][7] This provides more accurate and precise quantification compared to using a structurally similar analog like roxithromycin.[5]
Q4: What are the typical lower limits of quantification (LLOQ) achieved for Azithromycin in biological matrices?
A4: With optimized methods, LLOQs for Azithromycin in biological matrices such as human plasma are typically in the range of 0.5 to 5 ng/mL.[1][5][8][9][10] Achieving a low LLOQ depends on a combination of efficient sample preparation, optimized chromatographic separation, and sensitive mass spectrometric detection.
Troubleshooting Guide
Issue: Low Signal Intensity or Poor Sensitivity
This is a common issue that can arise from several factors throughout the analytical workflow. The following troubleshooting steps will guide you through the most likely causes and their solutions.
1. Mass Spectrometer Parameter Optimization
Ensure that the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations. The key parameters to optimize for this compound are:
-
Ion Source: Confirm you are using an ESI source in positive ion mode.[1][2]
-
MRM Transitions: Infuse a standard solution of this compound to determine the optimal precursor and product ions.
-
Collision Energy (CE) and Voltages: Systematically optimize the CE and other lens voltages to maximize the signal intensity of your specific MRM transition.[1][3]
2. Chromatographic Conditions
Poor chromatography can lead to broad peaks, which reduces the signal-to-noise ratio and, consequently, sensitivity.
-
Column Choice:
-
Reversed-Phase (RP): C18 columns are a common and effective choice for separating Azithromycin.[1][2][9][11]
-
Hydrophilic Interaction Chromatography (HILIC): For polar analytes like Azithromycin, HILIC can offer better retention and separation from the solvent front.[12] The high organic content of the mobile phase in HILIC can also enhance ESI efficiency and improve sensitivity.[12]
-
-
Mobile Phase Composition:
-
The addition of a small percentage of an acid, such as 0.1% formic acid, to the mobile phase is crucial for good peak shape and promoting protonation for positive mode ESI.[1][5][11]
-
Evaluate different organic modifiers like acetonitrile (B52724) and methanol, as well as their ratios, to achieve optimal separation and peak shape.[1]
-
-
Injection Volume: While counterintuitive, smaller injection volumes (e.g., 2 µL instead of 5 µL) can sometimes result in better peak shape and improved sensitivity.[1]
3. Sample Preparation and Matrix Effects
Biological samples contain numerous endogenous components that can interfere with the ionization of the target analyte, a phenomenon known as matrix effect.[10][13]
-
Extraction Technique:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte, often leading to significant improvements in sensitivity and high extraction recoveries (around 90%).[1][2][4][8]
-
Liquid-Liquid Extraction (LLE): A widely used alternative that can also provide good sample cleanup.[11][13][14]
-
-
Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to compensate for signal suppression or enhancement caused by matrix effects.[1][5][6]
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low sensitivity issues.
Experimental Protocols & Data
Table 1: Example LC-MS/MS Parameters for Azithromycin Analysis
| Parameter | Setting | Reference(s) |
| LC System | UPLC/HPLC | [1] |
| Column | ACE C18 (2.1 x 100 mm, 1.7 µm) | [1] |
| Mobile Phase A | 0.1% Formic Acid in Water | [1] |
| Mobile Phase B | Methanol:Acetonitrile (1:1, v/v) with 0.1% Formic Acid | [1] |
| Flow Rate | 0.25 mL/min | [1] |
| Injection Volume | 2 µL | [1] |
| Column Temperature | 30 °C | |
| MS System | Triple Quadrupole Mass Spectrometer | [1] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | [1][2] |
| MRM Transition (AZI) | Q1: 749.50 m/z -> Q3: 591.45 m/z | [1] |
| MRM Transition (IS) | Q1: 754.50 m/z -> Q3: 596.45 m/z (for Azithromycin-d5) | [1] |
| Drying Gas Flow | 10 L/min | [1] |
| Nebulizer Gas Flow | 2.0 L/min | [1] |
| Interface Temperature | 300 °C | [1] |
| Heat Block Temperature | 400 °C | [1] |
Protocol: Solid-Phase Extraction (SPE) of Azithromycin from Plasma
This protocol is adapted from a validated method for the extraction of Azithromycin from human plasma.[1]
Materials:
-
Oasis HLB SPE cartridges (30 mg/1 mL)
-
Methanol (MeOH)
-
Water
-
60 mM Sodium Bicarbonate (pH 11)
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 65:35 0.1% aqueous formic acid:MeOH/MeCN)
Procedure:
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 600 µL of 60 mM sodium bicarbonate (pH 11).
-
Vortex the sample for 30 seconds.
-
Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte with 1 mL of MeOH.
-
Evaporate the eluate to dryness under a stream of nitrogen at 37°C.
-
Reconstitute the dried residue with 200 µL of the reconstitution solution.
-
Vortex for 30 seconds and centrifuge.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow from sample collection to data analysis for the quantitative determination of this compound.
References
- 1. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous LC–MS/MS method for the quantitation of Azithromycin, Hydroxychloroquine and its metabolites in SARS-CoV-2(−/ +) populations using dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. payeshdarou.ir [payeshdarou.ir]
- 11. mdpi.com [mdpi.com]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
troubleshooting co-elution of Azithromycin F with other impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the chromatographic analysis of Azithromycin (B1666446) and its impurities, with a specific focus on the co-elution of Azithromycin F.
Frequently Asked Questions (FAQs)
Q1: What is Azithromycin Impurity F?
Azithromycin Impurity F, also known as Azithromycin Related Compound F, is chemically identified as 3'-N-Demethyl-3'-N-formylazithromycin.[1][2][3][4][5] It is a known related substance of Azithromycin that needs to be monitored and controlled during drug development and manufacturing to ensure the safety and efficacy of the final product.[6]
Q2: Why is the separation of this compound challenging?
The separation of this compound can be challenging due to its structural similarity to Azithromycin and other related impurities. This can lead to co-elution, where two or more compounds are not fully separated and emerge from the chromatographic column at or near the same time. One specific challenge noted in the literature is the resolution of this compound from desosaminylazithromycin, which can be a critical peak pair.
Q3: What are the common analytical techniques for separating Azithromycin and its impurities?
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV or Mass Spectrometry (MS) detection are the most common methods for analyzing Azithromycin and its impurities.[2][7][8] Reversed-phase chromatography, particularly with C18 columns, is widely used.[1][9][10] The detection wavelength is typically set to a low UV range, such as 210 nm or 215 nm, as Azithromycin and its impurities lack a strong chromophore.[7]
Troubleshooting Guide: Co-elution of this compound
This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound with other impurities during HPLC analysis.
Initial Assessment: Identifying Co-elution
The first step is to confirm that you are experiencing a co-elution issue.
-
Symptom: A single peak appears broader than other peaks in the chromatogram, or a shoulder is visible on the main peak. In some cases, two peaks may be partially merged.
-
Verification:
-
Peak Purity Analysis: If you are using a Diode Array Detector (DAD), perform a peak purity analysis. A non-homogenous peak purity indicates the presence of more than one compound.
-
Spiking Experiment: If a reference standard for the suspected co-eluting impurity is available, spike the sample with a small amount of the standard. An increase in the height or area of the peak of interest, or a change in its shape, can confirm the identity of one of the co-eluting compounds.
-
Troubleshooting Workflow
The following workflow provides a step-by-step approach to resolving the co-elution of this compound.
Caption: Troubleshooting workflow for this compound co-elution.
Detailed Troubleshooting Steps
1. Adjust Mobile Phase pH
The pH of the mobile phase is a critical parameter for the separation of ionizable compounds like Azithromycin and its impurities.
-
Rationale: Small changes in pH can significantly alter the ionization state of the analytes, thereby affecting their retention and selectivity. For basic compounds like Azithromycin, operating at a pH at least 2 units away from the pKa can ensure a consistent ionization state.[8]
-
Recommendation: The stability of Azithromycin is lower in acidic media, so a neutral to slightly basic pH is often preferred.[7][8] Many successful separations are achieved at a pH between 6.5 and 8.0.[9][10] If you are experiencing co-elution, consider adjusting the pH within this range. Be mindful that standard silica-based columns are not stable at pH values above 8.[11]
-
Experimental Protocol:
-
Prepare a series of mobile phase buffers with pH values ranging from 6.5 to 7.5 in 0.2 unit increments.
-
Equilibrate the column with each mobile phase for at least 20 column volumes.
-
Inject the sample and monitor the resolution between this compound and the co-eluting impurity.
-
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Mobile Phase pH | 6.8 | 7.0 | 7.2 |
| Resolution (Rs) | Record Rs value | Record Rs value | Record Rs value |
2. Modify the Organic Solvent
The type and concentration of the organic solvent in the mobile phase influence the retention and selectivity of the separation.
-
Rationale: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers in reversed-phase HPLC. They have different selectivities and can be used to resolve co-eluting peaks. The ratio of the organic solvent to the aqueous buffer also plays a crucial role.
-
Recommendation: If you are using acetonitrile, try substituting it with methanol or using a mixture of both. Adjusting the percentage of the organic modifier in the mobile phase can also improve separation.
-
Experimental Protocol:
-
If using an isocratic method, systematically vary the percentage of the organic solvent (e.g., from 40% to 60% in 5% increments).
-
If using a gradient, adjust the slope of the gradient. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Prepare mobile phases with different organic solvents (e.g., 100% acetonitrile, 100% methanol, and a 50:50 mixture of acetonitrile and methanol as the organic component) and evaluate the separation.
-
| Organic Modifier | Ratio (Organic:Aqueous) | Resolution (Rs) |
| Acetonitrile | 50:50 | Record Rs value |
| Acetonitrile | 55:45 | Record Rs value |
| Methanol | 60:40 | Record Rs value |
3. Optimize Column Temperature
Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence retention times and peak shapes.
-
Rationale: Increasing the column temperature generally decreases retention times and can improve peak efficiency (narrower peaks).[7][9] This change in retention can sometimes be sufficient to resolve co-eluting compounds.
-
Recommendation: Many methods for Azithromycin analysis use elevated temperatures, often in the range of 40°C to 60°C.[7][8][12] If your current method is at ambient temperature, consider increasing it.
-
Experimental Protocol:
-
Set the column temperature to 40°C, 50°C, and 60°C.
-
Allow the system to equilibrate at each temperature before injecting the sample.
-
Monitor the resolution and peak shape.
-
| Column Temperature | Retention Time of this compound (min) | Resolution (Rs) |
| 40°C | Record RT | Record Rs value |
| 50°C | Record RT | Record Rs value |
| 60°C | Record RT | Record Rs value |
4. Evaluate Column Chemistry
The choice of stationary phase can have the most significant impact on selectivity.
-
Rationale: Different C18 columns from various manufacturers can have different surface properties (e.g., end-capping, silica (B1680970) purity) that affect their interaction with basic compounds like Azithromycin and its impurities.[13] Sometimes, switching to a different type of stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) can provide the necessary change in selectivity.
-
Recommendation: If optimizing the mobile phase and temperature does not resolve the co-elution, try a different C18 column from another vendor or a column with a different chemistry.
-
Experimental Protocol:
-
Select an alternative column with a different stationary phase chemistry (e.g., another C18 with different specifications, a C8, or a phenyl column).
-
Install the new column and equilibrate it with the mobile phase.
-
Inject the sample and evaluate the separation.
-
| Column Type | Stationary Phase | Resolution (Rs) |
| Column A (current) | C18 | Record Rs value |
| Column B | C18 (different vendor) | Record Rs value |
| Column C | Phenyl-Hexyl | Record Rs value |
Key Experimental Protocols
Sample Preparation
-
Accurately weigh approximately 25 mg of the Azithromycin sample into a 25 mL volumetric flask.
-
Add a diluent (e.g., a mixture of acetonitrile and water or a specific buffer solution as per the method) to dissolve the sample. Sonication may be used to aid dissolution.
-
Bring the flask to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Example HPLC Method for Azithromycin Impurity Analysis
This is a representative method based on common practices found in the literature. Optimization will likely be required.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[9]
-
Mobile Phase A: 10 mM Potassium Phosphate Monobasic, pH adjusted to 7.0 with potassium hydroxide[7]
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)[7]
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40-70% B
-
25-30 min: 70% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50°C[7]
-
Detection Wavelength: 210 nm[7]
-
Injection Volume: 20 µL
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. CN104297383A - Method of separating and detecting azithromycin and impurities of the azithromycin - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. LC determination of impurities in azithromycin tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.ceu.es [dspace.ceu.es]
- 8. japsonline.com [japsonline.com]
- 9. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Troubleshooting Peak Shape Problems in HPLC | Waters [waters.com]
Technical Support Center: Optimization of Mobile Phase for Azithromycin Impurity Analysis
Welcome to the technical support center for the chromatographic analysis of Azithromycin and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their mobile phase for better separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in separating Azithromycin impurities?
Separating Azithromycin and its related substances can be challenging due to several factors:
-
Peak Tailing: As a basic compound, Azithromycin can interact with residual silanols on the surface of silica-based columns, leading to asymmetrical peak shapes.
-
Co-elution: The structural similarity between Azithromycin and its impurities makes baseline separation difficult to achieve.
-
pH Sensitivity: The stability of Azithromycin is pH-dependent. It is less stable in acidic conditions, which can lead to on-column degradation.[1][2]
-
Buffer Precipitation: The use of phosphate (B84403) buffers in combination with high concentrations of organic solvents like acetonitrile (B52724) can lead to buffer precipitation, which may clog the HPLC system.[3]
Q2: What is a typical starting mobile phase for Azithromycin impurity analysis?
A common starting point for developing a reversed-phase HPLC method for Azithromycin impurities involves a C18 or C8 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol (B129727). The pH of the buffer is a critical parameter and is often adjusted to be in the neutral to alkaline range (pH 7-11) to improve peak shape and stability.[2][3][4]
Q3: Why is a high pH mobile phase often recommended for Azithromycin analysis?
A high pH mobile phase (typically pH 8-11) is often used for the following reasons:
-
Improved Peak Shape: At high pH, the silanol (B1196071) groups on the silica-based column packing are deprotonated, reducing their interaction with the basic Azithromycin molecule and minimizing peak tailing.
-
Enhanced Stability: Azithromycin is more stable at a higher pH, reducing the risk of degradation during analysis.[1][2]
-
Regulatory Methods: The United States Pharmacopeia (USP) monograph for Azithromycin utilizes a high pH mobile phase (pH 11)[4].
However, it is crucial to use a pH-stable column, such as a hybrid silica (B1680970) or a polymer-based column, when working with high pH mobile phases to prevent column degradation.[5]
Q4: What is the role of an ion-pairing agent in the mobile phase?
Ion-pairing agents, such as tetrabutylammonium (B224687) hydroxide (B78521), can be added to the mobile phase to improve the retention and resolution of charged analytes like Azithromycin.[5][6] The ion-pairing agent forms a neutral complex with the analyte, which has a stronger interaction with the reversed-phase stationary phase, leading to increased retention and potentially better separation from other impurities. One study found that incorporating tetrabutylammonium hydroxide led to a shorter run time but with decreased resolution of decladinosylazithromycin with the solvent front.[5][6]
Troubleshooting Guide
Problem 1: Poor peak shape (tailing) for Azithromycin and its impurities.
| Possible Cause | Suggested Solution |
| Secondary interactions with silanol groups | Increase the pH of the mobile phase to a range of 8-11 to deprotonate the silanols. Ensure you are using a pH-stable column. |
| Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active sites on the stationary phase. | |
| Consider using a column with end-capping or a hybrid silica column to minimize silanol activity. | |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
Problem 2: Inadequate resolution between Azithromycin and a critical impurity pair.
| Possible Cause | Suggested Solution |
| Incorrect mobile phase composition | Adjust the organic modifier content: A systematic study of varying the acetonitrile or methanol percentage can help optimize selectivity.[6] |
| Modify the pH of the aqueous phase: Small changes in pH can significantly impact the retention and selectivity of ionizable compounds. A study showed that buffer pH had a significant impact on the separation of Azithromycin and Erythromycin A imino ether (EAIE).[6] | |
| Change the organic modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.[3] | |
| Inappropriate stationary phase | Try a different column chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms. |
| Suboptimal temperature | Optimize the column temperature. Increasing the temperature can improve efficiency and may change selectivity. A temperature of 43 °C was found to be optimal in one study.[5][6] |
Problem 3: Retention time variability.
| Possible Cause | Suggested Solution |
| Inadequate column equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. |
| Mobile phase instability or precipitation | Degas the mobile phase thoroughly to prevent bubble formation. If using a buffer, ensure it is fully dissolved and check for precipitation when mixing with the organic phase. The USP monograph for Azithromycin Organic Impurities has conditions that may cause buffer precipitation.[3] |
| Fluctuations in column temperature | Use a column oven to maintain a constant and consistent temperature. |
| Pump performance issues | Check the pump for leaks and ensure it is delivering a constant flow rate. |
Experimental Protocols
Example HPLC Method for Azithromycin and Impurities
This protocol is a representative example based on published methods and should be optimized for your specific application.
-
Column: XBridge™ C18, 5 µm, 4.6 x 250 mm[3]
-
Mobile Phase A: 1.8 mg/mL anhydrous dibasic sodium phosphate, pH adjusted to 8.9[3]
-
Mobile Phase B: Acetonitrile/Methanol (3:1, v/v)[3]
-
Gradient:
-
0-25 min: Linear gradient where the mobile phase composition changes by 0.5% per minute[3]
-
(Specific gradient profile to be optimized based on the impurity profile)
-
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 60 °C[3]
-
Detection: UV at 210 nm[3]
-
Injection Volume: 50 µL[3]
Sample Preparation
A general procedure for tablet analysis involves:
-
Crushing the tablets.
-
Accurately weighing a portion of the powder equivalent to a specific amount of Azithromycin.
-
Dissolving the powder in a suitable solvent, often with the aid of sonication. Acetonitrile is commonly used.[7]
-
Diluting the solution to the desired concentration with the mobile phase or a compatible solvent.
-
Filtering the final solution through a 0.45 µm filter before injection.[8]
Quantitative Data Summary
Table 1: Influence of Mobile Phase Parameters on Critical Pair Separation (Azithromycin & EAIE)
| Parameter | Level -1 | Level 0 | Level +1 | Impact on Selectivity (p-value) |
| Acetonitrile (% v/v) | 22 | 25 | 28 | < 0.05 |
| Buffer pH | 6.0 | 6.5 | 7.0 | < 0.05 |
| Temperature (°C) | 41 | 43 | 45 | > 0.05 |
Data synthesized from a robustness study which indicated that acetonitrile concentration and buffer pH had the most significant impact on the separation of this critical pair.[6]
Table 2: Comparison of Different HPLC Conditions for Azithromycin Analysis
| Parameter | Method 1[5][6] | Method 2[3] | Method 3[8] |
| Stationary Phase | XTerra® RP18 (5 µm, 250 x 4.6 mm) | XBridge™ C18 (5 µm, 4.6 x 250 mm) | C18 |
| Mobile Phase | Acetonitrile, 0.1 M KH2PO4, 0.1 M Tetrabutyl ammonium (B1175870) hydroxide, Water (25:15:1:59 v/v/v/v) | A: 1.8 mg/mL anhydrous dibasic sodium phosphate; B: Acetonitrile/Methanol (3:1) | Phosphate buffer and Methanol (20:80 v/v) |
| pH | 6.5 | 8.9 | 7.5 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Temperature | 43 °C | 60 °C | Not Specified |
| Detection | UV at 215 nm | UV at 210 nm | Not Specified |
Visualizations
Caption: Workflow for Mobile Phase Optimization.
Caption: Troubleshooting Decision Tree.
References
- 1. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions | Waters [waters.com]
- 4. dspace.ceu.es [dspace.ceu.es]
- 5. mdpi.com [mdpi.com]
- 6. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. derpharmachemica.com [derpharmachemica.com]
minimizing on-column degradation of Azithromycin during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing on-column degradation of Azithromycin (B1666446) during HPLC analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Azithromycin, focusing on peak quality and analyte stability.
Problem 1: Poor Peak Shape (Tailing)
-
Question: My Azithromycin peak is showing significant tailing. What are the potential causes and how can I resolve this?
-
Answer: Peak tailing for Azithromycin, a basic compound, is often caused by strong interactions with acidic silanol (B1196071) groups on the surface of silica-based columns.[1] Here are several strategies to mitigate this issue:
-
Column Choice: Employ a column with deactivated or end-capped silica (B1680970). A Hypersil GOLD C18 column, which is packed with deactivated silica, has been shown to be effective.[1]
-
Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of silanol groups. A pH between 6.5 and 8.0 is often optimal.[2][3] Phosphate or ammonium (B1175870) acetate (B1210297) buffers are commonly used to maintain a stable pH.[1][2][4]
-
Mobile Phase Additives: Incorporate a competing base, such as tetrabutyl ammonium hydroxide (B78521), into the mobile phase to saturate the active sites on the stationary phase.[3]
-
Column Temperature: Increasing the column temperature, for example to 40°C or even 60°C, can improve peak symmetry and reduce tailing.[1][3][5]
-
Problem 2: Analyte Degradation (Loss of Signal or Extra Peaks)
-
Question: I am observing a loss of Azithromycin peak area or the appearance of unexpected peaks in my chromatogram. What could be causing on-column degradation?
-
Answer: Azithromycin is susceptible to degradation under certain conditions, particularly in acidic environments and through oxidation.[3][6][7] On-column degradation can be minimized by carefully controlling the analytical conditions.
-
Mobile Phase pH: Avoid acidic mobile phases. Azithromycin degrades rapidly in acidic solutions.[2][3][8] Maintaining a neutral to slightly alkaline pH (e.g., 6.8 or higher) is crucial for its stability.[1][2]
-
Sample Preparation: Ensure the sample diluent is compatible with the mobile phase and does not promote degradation. A mixture of the mobile phase components is often a good choice for the diluent.[1]
-
Temperature: While elevated column temperatures can improve peak shape, excessive heat can lead to degradation.[9] It is important to find a balance. Temperatures around 30-60°C have been used successfully.[1][3][5][10]
-
Oxidative Stress: Protect the sample and mobile phase from excessive exposure to air and light, which can cause oxidative degradation.[3] Using freshly prepared mobile phases and amber vials for samples can help.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of Azithromycin degradation during HPLC analysis?
A1: The most common cause of Azithromycin degradation during HPLC analysis is exposure to acidic conditions.[2][3] The molecule is known to be unstable in acidic media, leading to the formation of degradation products.[6][7][8] Therefore, maintaining a neutral to alkaline pH of the mobile phase is critical.
Q2: How can I develop a stability-indicating method for Azithromycin?
A2: To develop a stability-indicating method, you must demonstrate that the analytical method can accurately quantify Azithromycin in the presence of its degradation products, impurities, and excipients.[11] This is typically achieved through forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light.[1][3] The method should be able to resolve the Azithromycin peak from all potential degradation peaks.[1][3]
Q3: What are the recommended starting conditions for developing an HPLC method for Azithromycin?
A3: Based on published methods, good starting points for developing an HPLC method for Azithromycin include:
-
Column: A C18 reversed-phase column with deactivated silica (e.g., 250 mm x 4.6 mm, 5 µm).[1][2]
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and a buffer (ammonium acetate or potassium phosphate) at a pH between 6.5 and 8.0.[1][2][3][4][5]
-
Detection: UV detection at a low wavelength, typically around 210-215 nm.[1][2][3][4]
-
Column Temperature: An elevated temperature, for instance, 40-60°C, can be beneficial for peak shape.[1][3][5]
Q4: Is it possible to use a mass spectrometer (MS) detector for Azithromycin analysis?
A4: Yes, LC-MS is a highly sensitive and selective method for the determination of Azithromycin, especially in complex matrices like biological fluids.[12][13] Hydrophilic Interaction Chromatography (HILIC) coupled with MS has been shown to provide narrow, symmetrical peaks and strong MS signals due to the high organic content of the mobile phase.[10]
Experimental Protocols
Below are detailed methodologies for key experiments related to Azithromycin analysis.
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is based on a validated method for the determination of Azithromycin in bulk and pharmaceutical formulations.[1]
-
Chromatographic Conditions:
-
Column: Hypersil GOLD C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile (B52724) and 30 mmol/L ammonium acetate solution (pH 6.8) in a ratio of 82:18 (v/v)
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 60°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Azithromycin (e.g., 1600 µg/mL) by dissolving the reference standard in methanol (B129727) and sonicating.
-
Further dilute the stock solution with a mixture of acetonitrile and ammonium acetate solution (60:40 v/v) to prepare working standard solutions.
-
-
Sample Preparation (for a Self-Emulsifying Drug Delivery System - SEDDs):
-
Dissolve an accurately weighed amount of the formulation in methanol with stirring and sonication.
-
Dilute the solution with the diluting solution (acetonitrile:ammonium acetate 60:40 v/v) to achieve a final concentration within the calibration range.
-
Filter the final solution through a 0.2 µm nylon filter before injection.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for stress testing to evaluate the stability-indicating properties of an analytical method.[1][3]
-
Acid Degradation: Incubate an Azithromycin solution (e.g., 5 mg/mL) in 0.1 M hydrochloric acid or phosphoric acid at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24 hours).[1][3] Neutralize the sample before injection if necessary.
-
Base Degradation: Incubate an Azithromycin solution in 0.1 M sodium hydroxide at a controlled temperature for a specified period.[1] Neutralize the sample before injection.
-
Oxidative Degradation: Treat an Azithromycin solution with a low concentration of hydrogen peroxide (e.g., 0.0005% v/v or 3%) for a defined time.[1][3]
-
Thermal Degradation: Expose a solid or solution of Azithromycin to elevated temperatures (e.g., 60°C) for a set duration.[1][9]
-
Photolytic Degradation: Expose an Azithromycin solution to UV light for a specific time.[1]
Quantitative Data Summary
The following tables summarize key parameters from various published HPLC methods for Azithromycin analysis.
Table 1: Chromatographic Conditions for Azithromycin Analysis
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] | Method 4[5] |
| Column | Hypersil GOLD C18 (250x4.6mm, 5µm) | C18 (250x4.6mm, 5µm) | XTerra® RP18 (250x4.6mm, 5µm) | C18 |
| Mobile Phase | Acetonitrile:Ammonium Acetate (30mM, pH 6.8) (82:18) | Methanol:Phosphate Buffer (pH 8.0) (90:10) | Acetonitrile:0.1M KH2PO4 (pH 6.5):0.1M TBAH:Water (25:15:1:59) | Acetonitrile:Dipotassium Hydrogen Phosphate buffer (pH 8.0) (60:40) |
| Flow Rate | 0.7 mL/min | 1.5 mL/min | 1.0 mL/min | Not Specified |
| Temperature | 60°C | Not Specified | 43°C | 40°C |
| Detection | 210 nm | 210 nm | 215 nm | 210 nm |
Table 2: Method Performance Characteristics
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |
| Linearity Range | 5–200 µg/mL | 1–80 µg/mL | 50%–150% of nominal |
| R² | > 0.9999 | > 0.99 | 0.997 |
| LOD | 0.476 µg/mL | Not Specified | 20 µg (0.02%) |
| LOQ | 1.443 µg/mL | Not Specified | 78 µg (0.078%) |
| Recovery | Not Specified | Not Specified | 100.7% |
Visualizations
The following diagrams illustrate key workflows and concepts related to the analysis of Azithromycin.
Caption: Troubleshooting workflow for common Azithromycin analysis issues.
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. japsonline.com [japsonline.com]
- 2. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. US20040266997A1 - Degradation products of azithromycin, and methods for their indentification - Google Patents [patents.google.com]
- 8. dspace.ceu.es [dspace.ceu.es]
- 9. Estimating the Rate of Azithromycin Degradation Due to Heating in Three Drug types by Spectrophotometer (UV) and Gas Chromatography-Mass Spectrometry (GC-MS) – Oriental Journal of Chemistry [orientjchem.org]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in the analysis of Azithromycin F
Welcome to the technical support center for the analysis of Azithromycin (B1666446) F. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experimental analysis, with a particular focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Azithromycin F?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix (e.g., plasma, serum).[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of this compound.[2][3] For instance, phospholipids (B1166683) are a major cause of ion suppression in plasma samples.[1] The primary challenge in the bioanalysis of azithromycin using techniques like LC-MS/MS is overcoming these matrix effects to ensure accurate and reproducible results.[4]
Q2: What is the most effective way to minimize matrix effects?
A2: While there is no single "best" method, a combination of efficient sample preparation, optimized chromatographic conditions, and the use of an appropriate internal standard is the most effective strategy.[2][3] Solid-phase extraction (SPE) is often considered an excellent technique for sample cleanup and has been shown to provide high extraction recovery for azithromycin with minimal matrix effect.[5][6]
Q3: My laboratory does not have a stable isotope-labeled (SIL) internal standard for this compound. What are my options?
A3: A stable isotope-labeled internal standard, such as Azithromycin-d3 or Azithromycin-d5, is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects.[7][8] If a SIL-IS is unavailable, a structural analog like clarithromycin (B1669154) or imipramine (B1671792) can be used.[4][9] However, it is crucial to thoroughly validate that the analog behaves similarly to this compound in terms of extraction recovery and ionization response.[10] If no suitable internal standard is available, matrix-matched calibration standards are essential to compensate for matrix effects.[10]
Q4: How do I choose an appropriate LC column to reduce matrix effects?
A4: The goal is to achieve good chromatographic separation of this compound from endogenous matrix components. C18 columns are commonly used and have demonstrated good performance in separating azithromycin.[5][11] For polar analytes like azithromycin, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be beneficial, as it can provide good retention and separate the analyte from unretained matrix compounds that often cause issues with MS sensitivity.[12]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Asymmetry
-
Possible Cause: Inadequate chromatographic conditions or sample injection volume.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Experiment with different mobile phase compositions. For azithromycin analysis, a common mobile phase consists of an organic solvent (e.g., methanol-acetonitrile mixture) and an aqueous component with a modifier like formic acid or ammonium (B1175870) acetate.[5][6]
-
Adjust Injection Volume: A smaller injection volume can sometimes improve peak shape. For example, reducing the injection volume from 5 µL to 2 µL has been shown to enhance peak shape and sensitivity.[5]
-
Column Selection: Ensure the column chemistry is appropriate. C18 columns are widely used for macrolide analysis.[5][11]
-
Issue 2: Inconsistent Results and Poor Reproducibility
-
Possible Cause: Uncontrolled matrix effects or sample instability.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: If using a simple protein precipitation method, consider switching to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to improve sample cleanup.[1][2]
-
Use an Appropriate Internal Standard: The use of a stable isotope-labeled internal standard (e.g., Azithromycin-d5) is highly recommended to correct for variability in matrix effects and extraction efficiency.[5][13]
-
Assess Stability: Perform stability tests, including bench-top, freeze-thaw, and long-term storage stability, to ensure the analyte is not degrading under your experimental conditions.[5]
-
Issue 3: Low Signal Intensity or Ion Suppression
-
Possible Cause: Significant matrix effects leading to reduced ionization efficiency.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Phospholipids are a common cause of ion suppression.[1] Employ sample preparation techniques specifically designed to remove them, such as certain SPE cartridges or specialized precipitation plates.
-
Optimize Chromatography: Adjust the chromatographic gradient to separate this compound from the regions where significant ion suppression occurs. This can be identified using a post-column infusion experiment.[3]
-
Change Ionization Source: If using electrospray ionization (ESI), consider atmospheric pressure chemical ionization (APCI), as it can sometimes be less susceptible to matrix effects.[8]
-
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on methodologies that have shown excellent extraction recovery and minimal matrix effects for azithromycin in human plasma.[5][6]
-
Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., Azithromycin-d5).
-
Protein Precipitation (Optional but Recommended): Add 1 mL of acetonitrile (B52724), vortex for 2 minutes, and centrifuge to precipitate proteins.[4]
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a suitable solvent to remove interfering substances.
-
Elution: Elute this compound and the internal standard from the cartridge using an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines a general method for the quantification of this compound in a biological matrix.
-
Chromatographic System:
-
Column: ACE C18 column (2.1 × 100 mm, 1.7 μm) or equivalent.[5]
-
Mobile Phase: A gradient elution using A) 0.1% formic acid in water and B) a mixture of methanol (B129727) and acetonitrile (1:1, v/v) with 0.1% formic acid.[5]
-
Flow Rate: 0.25 mL/min.[5]
-
Injection Volume: 2 µL.[5]
-
-
Mass Spectrometry System:
-
Data Analysis: Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Linearity Range | 0.5 - 2,000 ng/mL | [5] |
| 5 - 640 ppb | [4] | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [5] |
| 5 ppb | [4] | |
| Extraction Recovery | ~90% (SPE) | [5] |
| >95% (LLE) | [6] | |
| Intra- and Inter-batch Precision (CV%) | < 13.7% | [6] |
| < 6% | [4] | |
| Accuracy | 99.5% - 110.8% | [6] |
Visualizations
Caption: Workflow for this compound bioanalysis.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma [escholarship.org]
Technical Support Center: Quantification of Low-Level Azithromycin Impurities
Welcome to the technical support center for the analysis of Azithromycin (B1666446) and its related impurities. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of low-level Azithromycin impurities.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to detect and quantify low-level impurities in Azithromycin?
A1: The primary challenge stems from Azithromycin's molecular structure, which lacks a strong chromophore. This inherent property makes it difficult to achieve high sensitivity using UV-Vis detection, a common technique in HPLC analysis.[1] Consequently, detecting and accurately quantifying impurities present at very low concentrations requires highly sensitive and specific analytical methods. Furthermore, Azithromycin can degrade under various stress conditions, such as acidic and alkaline environments, leading to the formation of numerous degradation products that need to be effectively separated and quantified.[2][3]
Q2: What are the most common analytical techniques for Azithromycin impurity analysis?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used technique for quantifying Azithromycin impurities.[4][5][6] Other methods include Thin-Layer Chromatography (TLC) with densitometric analysis, which can be a viable alternative for stability studies.[2][7] For structural elucidation and identification of unknown impurities, hyphenated techniques like HPLC-Mass Spectrometry (MS) are invaluable.[2]
Q3: What should I consider when developing an HPLC method for Azithromycin impurities?
A3: Key considerations for HPLC method development include:
-
Column Selection: Reversed-phase columns, such as C18 or C8, are commonly used.[5][8] The choice of column will impact the resolution and separation of impurities.
-
Mobile Phase Composition: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724), methanol) is typical.[4][5] The pH of the mobile phase is a critical parameter for achieving good peak shape and separation, with higher pH values often being necessary.[1][4]
-
Detection Wavelength: Due to the poor UV absorbance of Azithromycin, detection is usually performed at low wavelengths, typically around 210 nm or 215 nm.[4][5]
-
Column Temperature: Maintaining a consistent and often elevated column temperature (e.g., 50-60°C) can improve peak shape and reproducibility.[3][4]
Q4: I am observing poor peak shape (tailing or fronting) for Azithromycin and its impurities. What could be the cause and how can I fix it?
A4: Poor peak shape, particularly tailing, is a common issue when analyzing basic compounds like Azithromycin on silica-based columns. This is often due to interactions between the basic analyte and residual silanol (B1196071) groups on the stationary phase.[8]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Increasing the pH of the mobile phase can help to suppress the ionization of silanol groups and reduce peak tailing.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns with high purity silica (B1680970) and effective end-capping minimize the number of accessible silanol groups.
-
Increase Column Temperature: Higher temperatures can improve peak symmetry.[1]
-
Consider a Different Stationary Phase: Columns specifically designed for the analysis of basic compounds may provide better performance.
-
Troubleshooting Guides
Issue 1: Low Sensitivity and Inability to Detect Low-Level Impurities
-
Symptom: Impurity peaks are not detected or are below the limit of quantification (LOQ).
-
Possible Causes:
-
Sub-optimal detection wavelength.
-
Insufficient sample concentration.
-
Poor chromatographic peak shape leading to broad, low-height peaks.
-
Detector malfunction.
-
-
Troubleshooting Steps:
-
Optimize Detection Wavelength: Ensure the detector is set to a low wavelength, such as 210 nm, for maximum absorbance of Azithromycin and its impurities.[4][5]
-
Increase Injection Volume or Sample Concentration: Carefully increase the amount of sample injected onto the column. Be mindful of potential column overload.
-
Improve Peak Shape: Refer to the troubleshooting guide for poor peak shape above. Sharper peaks will have greater height and be easier to detect.
-
Check Detector Performance: Verify the detector lamp intensity and perform any necessary diagnostic checks as per the manufacturer's instructions.
-
Issue 2: Poor Resolution Between Impurity Peaks and the Main Azithromycin Peak
-
Symptom: Co-elution or partial co-elution of impurity peaks with the Azithromycin peak or with each other.
-
Possible Causes:
-
Inadequate mobile phase composition.
-
Inappropriate column chemistry.
-
Sub-optimal gradient profile in gradient elution.
-
-
Troubleshooting Steps:
-
Adjust Mobile Phase Strength: Modify the ratio of organic solvent to aqueous buffer. A lower organic solvent concentration will generally increase retention and may improve the separation of early-eluting impurities.
-
Modify Mobile Phase pH: Small changes in pH can significantly alter the selectivity for ionizable compounds.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve resolution.
-
Evaluate Different Columns: Test columns with different stationary phases (e.g., C8 vs. C18) or from different manufacturers.
-
Optimize Gradient: If using a gradient method, adjust the slope and duration of the gradient to enhance the separation of closely eluting peaks.
-
Quantitative Data Summary
The following tables summarize typical quantitative performance data for HPLC methods used in the analysis of Azithromycin impurities.
Table 1: Linearity and Range of Azithromycin and its Impurities
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Azithromycin | 5 - 200 | > 0.9999 | [3] |
| Impurity E | Not Specified | 0.9987 (r) | [2][7] |
| Impurity I | Not Specified | 0.9989 (r) | [2][7] |
| Impurity L | Not Specified | 0.9984 (r) | [2][7] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Azithromycin | 0.476 | 1.443 | [3] |
| Impurity 1 | - | 10 (0.1%) | [4] |
| Impurity 2 | - | 5 (0.05%) | [4] |
| Impurity 3 | - | 5 (0.05%) | [4] |
| Impurity 4 | - | 10 (0.1%) | [4] |
| Impurity 5 | - | 5 (0.05%) | [4] |
| Impurity 6 | - | 10 (0.1%) | [4] |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Azithromycin Impurities
This protocol is a representative method based on published literature.[4][5]
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase A: Anhydrous dibasic sodium phosphate buffer.[5]
-
Mobile Phase B: Acetonitrile and Methanol mixture.[5]
-
Gradient Program: A linear gradient is typically employed. For example, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B.
-
Flow Rate: 0.9 mL/min.[5]
-
Column Temperature: 55 °C.[5]
-
Detection Wavelength: 210 nm.[5]
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Azithromycin reference standard and individual impurity standards (if available) in a suitable diluent (e.g., a mixture of mobile phase components). Prepare working standards by diluting the stock solutions to the desired concentrations.
-
Sample Solution: Accurately weigh and dissolve the Azithromycin drug substance or product in the diluent to achieve a known concentration. The sample solution may require filtration through a 0.45 µm filter before injection.
4. System Suitability:
-
Before sample analysis, inject a system suitability solution containing Azithromycin and key impurities to verify the performance of the chromatographic system. Key parameters to check include resolution between critical pairs, peak tailing, and reproducibility of injections.
5. Analysis and Calculation:
-
Inject the blank (diluent), standard solutions, and sample solutions into the chromatograph.
-
Identify the impurity peaks in the sample chromatogram based on their retention times relative to the standards.
-
Calculate the concentration of each impurity using the peak areas and the response factors determined from the calibration curve of the respective standards.
Visualizations
References
- 1. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. dspace.ceu.es [dspace.ceu.es]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
improving resolution between Azithromycin F and Azithromycin N-oxide
Welcome to the technical support center for the chromatographic analysis of Azithromycin and its related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on improving the resolution between Azithromycin F and Azithromycin N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for analyzing Azithromycin and its related substances?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method. Typical setups include a C18 stationary phase, a mobile phase consisting of a mixture of an organic modifier (like acetonitrile (B52724) or methanol) and a buffer (such as phosphate (B84403) or ammonium), and UV detection at approximately 210 nm. The pH of the mobile phase is a critical parameter and can range from acidic to highly alkaline, depending on the specific separation requirements.[1][2][3]
Q2: Why is the resolution between this compound and Azithromycin N-oxide challenging?
A2: this compound (3'-N-Demethyl-3'-N-formylazithromycin) and Azithromycin N-oxide are structurally similar to Azithromycin and to each other. This structural similarity can lead to similar retention times on a reversed-phase column, making their separation and accurate quantification difficult. Achieving baseline resolution often requires careful optimization of chromatographic parameters.
Q3: What are the initial steps to take when experiencing poor resolution between this compound and Azithromycin N-oxide?
A3: Start by ensuring your HPLC system is performing optimally. Check for system suitability parameters such as theoretical plates, tailing factor, and reproducibility. Once system performance is confirmed, focus on method parameters. The most impactful parameters to adjust for selectivity are mobile phase composition (organic modifier and pH) and stationary phase chemistry.
Troubleshooting Guide: Improving Resolution Between this compound and Azithromycin N-oxide
This guide provides a systematic approach to troubleshooting and improving the separation of this compound and Azithromycin N-oxide.
Problem: Co-elution or Poor Resolution
Potential Cause 1: Suboptimal Mobile Phase pH
The ionization state of Azithromycin and its impurities, which are basic compounds, is highly dependent on the mobile phase pH. Altering the pH can change the hydrophobicity and interaction with the stationary phase, thus affecting the retention and selectivity.
Suggested Solutions:
-
pH Adjustment: Methodically adjust the mobile phase pH. Methods have been successfully developed using both acidic and alkaline conditions. For basic compounds like Azithromycin and its related substances, working at a pH at least 2 units away from their pKa can ensure they are in a single ionic form, leading to more reproducible results.[4] Experiment with a pH range from 6.0 to 11.0, as different selectivities can be achieved at different pH values.[1]
-
Buffer Selection: Ensure the chosen buffer has adequate buffering capacity at the selected pH. Phosphate and ammonium (B1175870) buffers are commonly used.
Experimental Protocol: pH Scouting
-
Prepare Buffers: Prepare a series of mobile phase buffers at different pH values (e.g., 6.5, 7.5, 8.5, 10.0). A common buffer is potassium dihydrogen phosphate or dibasic sodium phosphate.[1][2]
-
Mobile Phase Preparation: For each pH, prepare the mobile phase by mixing the buffer with the organic modifier (e.g., acetonitrile/methanol (B129727) mixture) in the desired ratio.
-
Equilibrate the System: Equilibrate the column with at least 20 column volumes of the new mobile phase before each injection.
-
Inject Standard: Inject a standard containing both this compound and Azithromycin N-oxide.
-
Evaluate Resolution: Compare the chromatograms and calculate the resolution between the two peaks for each pH condition.
Potential Cause 2: Inadequate Organic Modifier Composition
The type and concentration of the organic solvent in the mobile phase significantly influence the separation.
Suggested Solutions:
-
Organic Modifier Type: If you are using methanol, consider switching to acetonitrile, or vice versa. Acetonitrile often provides different selectivity for polar compounds. A combination of both methanol and acetonitrile can also be explored.
-
Gradient Optimization: If using a gradient method, adjust the gradient slope. A shallower gradient provides more time for the separation of closely eluting peaks.[5]
Potential Cause 3: Unsuitable Stationary Phase
While C18 columns are widely used, not all C18 columns are the same. Differences in end-capping, silica (B1680970) purity, and bonding technology can lead to different selectivities.
Suggested Solutions:
-
Alternative C18 Columns: Try a C18 column from a different manufacturer or one with a different bonding chemistry (e.g., a polar-embedded phase).
-
Alternative Stationary Phases: For highly basic compounds, a column designed for high pH stability (e.g., a hybrid silica or polymer-based column) might be necessary, especially when working with mobile phases above pH 8.[6]
Potential Cause 4: Suboptimal Temperature
Column temperature affects mobile phase viscosity, analyte solubility, and the kinetics of mass transfer, which can influence selectivity.
Suggested Solutions:
-
Temperature Adjustment: Vary the column temperature (e.g., in 5 °C increments from 30 °C to 50 °C). Increasing the temperature generally decreases retention times and can sometimes improve peak shape, but its effect on resolution needs to be evaluated empirically.[2]
Data Presentation: Impact of Method Parameters on Resolution
The following table summarizes the potential impact of adjusting key chromatographic parameters on the resolution of this compound and Azithromycin N-oxide.
| Parameter | Change | Expected Impact on Resolution | Notes |
| Mobile Phase pH | Increase or Decrease | Can significantly improve or worsen resolution by altering the ionization and relative retention of the analytes. | High pH (e.g., >8) may require a pH-stable column.[6] |
| Organic Modifier | Change from Methanol to Acetonitrile (or vice versa) | May change the elution order and improve selectivity due to different solvent-analyte interactions. | |
| Gradient Slope | Decrease (shallower gradient) | Generally improves the resolution of closely eluting peaks by increasing the separation time.[5] | May increase run time. |
| Column Temperature | Increase or Decrease | Can alter selectivity; the effect is compound-specific and needs to be determined experimentally.[2] | |
| Stationary Phase | Switch to a different C18 or an alternative phase | Can provide different selectivity based on the specific interactions between the analytes and the column packing material. |
Experimental Protocols
Protocol 1: USP Monograph Method for Azithromycin Organic Impurities
This method is often used as a starting point for the analysis of Azithromycin and its related compounds.
| Parameter | Specification |
| Column | L67 packing (e.g., polymeric C18, 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 1.8 g/L of dibasic sodium phosphate, pH adjusted as per monograph |
| Mobile Phase B | Acetonitrile and Methanol mixture |
| Gradient | A gradient program is used to separate the impurities. |
| Flow Rate | Typically 1.0 - 1.5 mL/min |
| Column Temperature | 40 - 60 °C |
| Detection | UV at 210 nm |
| Injection Volume | 50 µL |
Note: This is a generalized protocol based on information from multiple sources referencing USP methods.[7] Users should always refer to the current official USP monograph for detailed and up-to-date instructions.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor resolution between this compound and Azithromycin N-oxide.
Caption: A step-by-step workflow for troubleshooting resolution issues.
Factors Affecting Chromatographic Resolution
This diagram shows the key factors that can be manipulated to improve the resolution between two chromatographic peaks.
Caption: Key parameters influencing chromatographic separation.
References
- 1. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. japsonline.com [japsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. shodexhplc.com [shodexhplc.com]
Technical Support Center: Method Robustness Testing for Azithromycin Impurity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the impurity analysis of Azithromycin (B1666446).
Frequently Asked Questions (FAQs)
Q1: What is method robustness testing and why is it important for Azithromycin impurity analysis?
A1: Method robustness testing is the evaluation of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. It is a critical component of method validation that provides an indication of the method's reliability during normal usage. For Azithromycin impurity analysis, robustness testing ensures that the method consistently and accurately quantifies impurities, even with minor deviations in experimental conditions that can occur between different laboratories, instruments, and analysts.
Q2: Which are the typical parameters to investigate in a robustness study for an HPLC method for Azithromycin impurities?
A2: Common parameters to investigate include:
-
Mobile Phase: pH (e.g., ± 0.2 units), and composition (e.g., ± 2% absolute of the organic modifier).[1][2]
-
Flow Rate: e.g., ± 0.1 mL/min.[1]
-
Column Temperature: e.g., ± 5 °C.[2]
-
Detector Wavelength: e.g., ± 2 nm.[1]
-
Different HPLC columns or batches.
Q3: What are the acceptance criteria for a robustness study?
A3: The acceptance criteria for a robustness study are typically based on system suitability parameters and the precision of the results. For instance, the Relative Standard Deviation (RSD) of the peak areas obtained under the varied conditions should be within a specified limit, often ≤ 2.0%.[3] System suitability parameters such as peak resolution (typically ≥ 2.0), tailing factor (usually between 0.8 and 1.5), and theoretical plates (e.g., ≥ 2000) should also remain within acceptable limits.[4]
Q4: Why are forced degradation studies necessary for Azithromycin impurity analysis?
A4: Forced degradation (or stress testing) studies are essential to develop a stability-indicating analytical method. By subjecting Azithromycin to harsh conditions (e.g., acid, base, oxidation, heat, light), potential degradation products are generated.[5][6][7] This helps to ensure that the analytical method can separate and accurately quantify these degradation products from the active pharmaceutical ingredient (API) and other known impurities, which is crucial for assessing the stability of the drug substance and product.[8][9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of Azithromycin impurities.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH affecting the ionization of Azithromycin (a basic compound).- Secondary interactions with the stationary phase.- Column overload. | - Adjust the mobile phase pH. For basic compounds like Azithromycin, a higher pH (e.g., 8-11) can improve peak shape. However, ensure the column is stable at the chosen pH.[10][11]- Use a high-purity, end-capped column to minimize silanol (B1196071) interactions.- Reduce the sample concentration or injection volume. |
| Peak Splitting | - Co-elution of two or more impurities.- Mismatch between the injection solvent and the mobile phase.- Column void or contamination at the inlet. | - Adjust the mobile phase composition or gradient to improve resolution.- Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is used for dissolution, inject a smaller volume.[12]- Use a guard column and ensure proper sample filtration. If a void is suspected, the column may need to be replaced.[12] |
| Poor Resolution Between Impurity Peaks | - Sub-optimal mobile phase composition or pH.- Inadequate column efficiency.- Inappropriate column temperature. | - Optimize the mobile phase by adjusting the organic modifier ratio or the pH to enhance selectivity.[13][14]- Use a column with a smaller particle size or a longer length to increase theoretical plates.- Adjust the column temperature; sometimes a moderate increase can improve efficiency and resolution.[11] |
| Inconsistent Retention Times | - Inadequate system equilibration.- Fluctuations in mobile phase composition or flow rate.- Changes in column temperature. | - Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting the analysis.- Use a high-quality pump and freshly prepared, degassed mobile phase.- Employ a column oven to maintain a stable temperature. |
| Baseline Noise or Drift | - Contaminated mobile phase or HPLC system.- Detector lamp nearing the end of its life.- Air bubbles in the system. | - Use high-purity solvents and reagents for the mobile phase.- Flush the system with an appropriate cleaning solvent.- Replace the detector lamp if necessary.- Degas the mobile phase thoroughly. |
Data Presentation
Table 1: Example of Robustness Study Data for Azithromycin Impurity Analysis
| Parameter | Variation | Retention Time of Impurity A (min) | Peak Area of Impurity A | Resolution between Impurity A and B | Tailing Factor of Impurity A |
| Nominal | - | 10.2 | 10500 | 2.5 | 1.1 |
| Flow Rate | +0.1 mL/min | 9.3 | 10450 | 2.4 | 1.1 |
| -0.1 mL/min | 11.1 | 10550 | 2.6 | 1.2 | |
| pH | +0.2 | 10.5 | 10600 | 2.7 | 1.1 |
| -0.2 | 9.9 | 10400 | 2.3 | 1.2 | |
| Temperature | +5 °C | 9.8 | 10520 | 2.6 | 1.0 |
| -5 °C | 10.6 | 10480 | 2.4 | 1.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: HPLC Method Robustness Testing
This protocol outlines the steps for conducting a robustness study for an existing HPLC method for Azithromycin impurity analysis.
-
Define Robustness Parameters and Ranges: Identify the critical method parameters and define the range of variation for each. Examples are provided in Table 1.
-
Prepare Test Solutions:
-
Prepare a stock solution of Azithromycin spiked with known impurities at a relevant concentration (e.g., at the specification limit).
-
Prepare the mobile phase according to the nominal method conditions.
-
-
Nominal Condition Analysis:
-
Equilibrate the HPLC system with the nominal mobile phase until a stable baseline is achieved.
-
Inject the test solution in replicate (e.g., n=6) and record the chromatograms.
-
Evaluate system suitability parameters (resolution, tailing factor, theoretical plates) and the precision of the peak areas (%RSD).
-
-
Analysis under Varied Conditions:
-
Modify one parameter at a time to its extreme values (e.g., flow rate +0.1 mL/min and -0.1 mL/min).
-
For each variation, allow the system to equilibrate before injecting the test solution.
-
Inject the test solution in replicate (e.g., n=3) for each condition.
-
-
Data Analysis:
-
For each varied condition, calculate the retention times, peak areas, resolution, and tailing factors for the specified impurities.
-
Compare the results obtained under the varied conditions with those from the nominal conditions.
-
Calculate the %RSD for the peak areas across all tested conditions to assess the method's precision.
-
Ensure that all system suitability parameters remain within the acceptance criteria.
-
Protocol 2: Forced Degradation Study
This protocol provides a general procedure for performing forced degradation studies on Azithromycin.
-
Sample Preparation: Prepare separate solutions of Azithromycin at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
Acid Hydrolysis:
-
Treat the Azithromycin solution with an acid (e.g., 0.1 N HCl).
-
Keep the solution at room temperature or heat it (e.g., 60 °C) for a specified period.
-
After the incubation period, neutralize the solution with a suitable base (e.g., 0.1 N NaOH).
-
-
Alkaline Hydrolysis:
-
Treat the Azithromycin solution with a base (e.g., 0.1 N NaOH).
-
Follow the same incubation and neutralization steps as in acid hydrolysis, using an acid for neutralization.
-
-
Oxidative Degradation:
-
Treat the Azithromycin solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a specified period.
-
-
Thermal Degradation:
-
Expose a solid sample of Azithromycin to dry heat (e.g., 105 °C) for a specified duration.
-
Also, heat a solution of Azithromycin under reflux.
-
-
Photolytic Degradation:
-
Expose a solution of Azithromycin and a solid sample to a light source that provides both UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/square meter).
-
-
Analysis of Stressed Samples:
-
Dilute the stressed samples to a suitable concentration.
-
Analyze the samples using the developed HPLC method, alongside a non-degraded control sample.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the Azithromycin peak area.
-
Assess the peak purity of the Azithromycin peak to ensure no co-elution with degradation products.
-
Visualizations
Caption: Workflow for HPLC Method Robustness Testing.
Caption: Workflow for Forced Degradation Studies.
References
- 1. japsonline.com [japsonline.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. scielo.br [scielo.br]
- 4. jocpr.com [jocpr.com]
- 5. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. How to overcome the critical challenges faced in forced degradation studies – Lhasa Limited [lhasalimited.org]
- 9. pharmaguru.co [pharmaguru.co]
- 10. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Forced Degradation Studies of Azithromycin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Azithromycin (B1666446).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or Poorly Resolved Peaks in HPLC Analysis
-
Question: My HPLC chromatogram shows poor peak shape (e.g., tailing, fronting) and inadequate separation between Azithromycin and its degradation products. What could be the cause and how can I fix it?
-
Answer: Poor peak shape and resolution are common challenges in the analysis of basic compounds like Azithromycin. Several factors could be contributing to this issue:
-
Strong Silanol (B1196071) Interactions: Azithromycin can interact strongly with polar silanol groups on the surface of conventional silica-based HPLC columns, leading to peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: The stability and ionization state of Azithromycin are pH-dependent. A mobile phase pH that is not optimized can result in poor peak shape and inconsistent retention times.[3]
-
Column Choice: Not all C18 columns are suitable for Azithromycin analysis, especially when using high pH mobile phases which are often required for good separation.[1][4]
Troubleshooting Steps:
-
Optimize Mobile Phase pH: The pH of the mobile phase should be at least two units away from the pKa of Azithromycin to ensure it is either fully ionized or non-ionized for reproducible results.[3] Using a high pH mobile phase (e.g., pH 10.5-11) can improve peak shape, but requires a pH-stable column.[1][4][5]
-
Select an Appropriate Column: Consider using a column specifically designed for high pH conditions, such as a hybrid-silica or polymer-based column, to prevent degradation of the stationary phase.[4] An XTerra® RP18 column has been shown to be effective.[4]
-
Adjust Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to aqueous buffer is critical. Systematic variation of this ratio can significantly improve the resolution between Azithromycin and its degradants.[3]
-
Increase Column Temperature: Operating the column at an elevated temperature (e.g., 43°C to 60°C) can enhance mass transfer, leading to sharper peaks and better separation efficiency.[3][4]
-
Issue 2: Appearance of an Unexpected "Ghost Peak" in the Chromatogram
-
Question: I am observing an unexpected, growing peak in my chromatogram during the analysis of Azithromycin solutions, especially after multiple injections. What is this peak and how can I prevent it?
-
Answer: This "ghost peak" has been identified as an azithromycin hydrogen borate (B1201080) adduct.[6] It forms from the reaction of Azithromycin with boron that leaches from borosilicate glass, which is commonly used for volumetric flasks and vials.[6]
Troubleshooting Steps:
-
Use Boron-Free Labware: The most effective solution is to avoid borosilicate glass for sample preparation. Use flasks and vials made of polypropylene (B1209903) (PP), polymethylpentene (PMP), or polytetrafluoroethylene (PTFE).[6]
-
Confirm the Identity of the Peak: If you suspect this adduct formation, you can confirm it by intentionally dissolving boric acid with your Azithromycin sample in the same diluent; a significant increase in the ghost peak will confirm its identity.[6]
-
Issue 3: Mass Imbalance in Degradation Studies
-
Question: The total amount of Azithromycin and its detected degradation products is less than 100% of the initial amount. What could be the reasons for this mass imbalance?
-
Answer: Achieving a complete mass balance (typically between 97-104%) is a key indicator of a successful stability-indicating method.[7] A significant deviation suggests that not all degradants are being accounted for. Potential causes include:
-
Formation of Non-UV Active Degradants: Some degradation pathways may lead to products that do not have a chromophore and are therefore not detected by a UV detector.
-
Formation of Volatile Degradants: Degradation products that are volatile may be lost during sample preparation or analysis.
-
Degradants Strongly Retained on the Column: Some highly polar or charged degradants may be irreversibly adsorbed onto the HPLC column and not elute.
-
Inadequate Separation: Co-elution of the parent drug with one or more degradation products can lead to an inaccurate assessment of the remaining drug and the formed degradants.
Troubleshooting Steps:
-
Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with the UV detector to identify non-chromophoric or poorly chromophoric degradation products.[8]
-
Check for Peak Purity: Use a photodiode array (PDA) detector to assess the purity of the Azithromycin peak at different points in the degradation study. A non-unitary peak purity index suggests co-elution.[4]
-
Modify Chromatographic Conditions: Alter the mobile phase gradient, pH, or column chemistry to ensure all potential degradation products are eluted from the column.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation of Azithromycin?
A1: According to ICH guidelines and published studies, the typical stress conditions for Azithromycin include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl or H₂SO₄ at elevated temperatures (e.g., 60°C). Azithromycin is known to be unstable in acidic conditions.[9]
-
Alkaline Hydrolysis: 0.1 M to 1 M NaOH at elevated temperatures. Azithromycin shows some degradation in basic media.[9]
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature or slightly elevated temperatures.[10]
-
Thermal Degradation: Dry heat exposure, for example, at 80°C to 105°C for several hours.[3]
-
Photodegradation: Exposure to UV light (e.g., 254 nm or 284 nm) and visible light.[10][11]
Q2: How much degradation should I aim for in my studies?
A2: The goal is to achieve a target degradation of approximately 5% to 20%.[7] Over-stressing the sample can lead to the formation of secondary degradation products that are not relevant to the actual stability of the drug, while under-stressing may not generate a sufficient amount of degradants to validate the stability-indicating nature of the analytical method.[9]
Q3: Can excipients interfere with the degradation studies?
A3: Yes, excipients in a drug product can interfere with the analysis. It is crucial to run a placebo (a formulation without the active pharmaceutical ingredient) under the same stress conditions to identify any peaks originating from the degradation of excipients.[7]
Q4: What are the primary degradation products of Azithromycin?
A4: Under various stress conditions, Azithromycin can degrade into several products. Some of the identified major degradation products include:
-
Decladinosylazithromycin: A major product formed under both acidic and alkaline hydrolysis.[4][5]
-
Azithromycin N-oxide: A common product of oxidative degradation.[5]
-
Further degradation can lead to the cleavage of amino sugars and the opening of the lactone ring.
Q5: Is a microbiological assay useful in forced degradation studies?
A5: While chemical methods like HPLC are primary for separating and quantifying the drug and its degradants, a microbiological assay can provide complementary information on the potency of the drug after degradation.[12] A loss of potency can be correlated with the chemical degradation observed.[10]
Data and Protocols
Quantitative Data Summary
The following tables summarize typical conditions and parameters used in forced degradation studies of Azithromycin.
Table 1: Summary of Forced Degradation Conditions for Azithromycin
| Stress Condition | Reagent/Parameter | Concentration/Level | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 N | 60°C | 10 min |
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 N | 60°C | 10 min |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% | 60°C | 10 hours |
| Thermal | Dry Heat | N/A | 105°C | 24 hours |
| Photodegradation | UV Light | 284 nm | Ambient | Up to 28 days |
Note: The conditions listed are examples and should be optimized for each specific study to achieve the target degradation of 5-20%.[10]
Table 2: Typical HPLC Method Parameters for Azithromycin Stability-Indicating Assays
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., XTerra®, Hypersil GOLD), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Ammonium Acetate or Phosphate Buffer (pH 6.5 - 11) |
| Flow Rate | 0.7 - 1.0 mL/min |
| Detection Wavelength | 210 nm or 215 nm |
| Column Temperature | 43°C - 60°C |
| Injection Volume | 10 - 20 µL |
Note: These are starting parameters and may require optimization.[3][4]
Experimental Protocols
The following are detailed methodologies for key forced degradation experiments.
1. Acidic Hydrolysis
-
Sample Preparation: Accurately weigh and dissolve Azithromycin in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile and water) to obtain a known stock concentration.
-
Stress Application: Transfer an aliquot of the stock solution into a boron-free volumetric flask. Add an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N.
-
Incubation: Place the flask in a water bath maintained at 60°C for 10 minutes.
-
Neutralization and Dilution: After the specified time, cool the solution to room temperature. Carefully neutralize the solution with an equivalent amount of 0.1 N NaOH. Dilute the sample to a suitable final concentration with the mobile phase.
-
Analysis: Inject the prepared sample into the HPLC system for analysis. A blank solution (reagents without Azithromycin) should also be prepared and analyzed.
2. Oxidative Degradation
-
Sample Preparation: Prepare a stock solution of Azithromycin as described in the acidic hydrolysis protocol.
-
Stress Application: Transfer an aliquot of the stock solution into a boron-free volumetric flask. Add a volume of 30% H₂O₂ to achieve a final concentration of 3%.
-
Incubation: Keep the solution at 60°C for 10 hours, protected from light.
-
Dilution: After incubation, dilute the sample to the target concentration with the mobile phase.
-
Analysis: Analyze the sample using HPLC.
3. Thermal Degradation
-
Sample Preparation: Place the solid Azithromycin powder in a petri dish or a suitable container to form a thin layer.
-
Stress Application: Place the sample in a hot air oven maintained at 105°C for 24 hours.
-
Sample Reconstitution: After exposure, allow the sample to cool to room temperature. Accurately weigh the powder, dissolve it in a suitable solvent, and dilute it to the desired concentration with the mobile phase.
-
Analysis: Inject the sample into the HPLC system.
Visualizations
The following diagrams illustrate the general workflow for forced degradation studies and a simplified degradation pathway for Azithromycin.
Caption: A general workflow for conducting forced degradation studies.
Caption: A simplified potential degradation pathway for Azithromycin.
References
- 1. academic.oup.com [academic.oup.com]
- 2. dspace.ceu.es [dspace.ceu.es]
- 3. japsonline.com [japsonline.com]
- 4. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Azithromycin "ghost peak": A solution degradation product of azithromycin via leaching from borosilicate glass volumetric flasks and vials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sgs.com [sgs.com]
- 8. How to overcome the critical challenges faced in forced degradation studies – Lhasa Limited [lhasalimited.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
Validation & Comparative
Comparative Guide to the Validation of an Analytical Method for Azithromycin F (Impurity) in Accordance with ICH Guidelines
This guide provides a comprehensive comparison of analytical methods for the validation of Azithromycin F, a known impurity of the antibiotic Azithromycin. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons and supporting experimental data in line with the International Council for Harmonisation (ICH) guidelines.
Introduction to this compound and Method Validation
This compound, chemically identified as 3'-N-demethyl-3'-N-formylazithromycin, is a recognized related substance of Azithromycin.[1] The accurate and precise quantification of such impurities is a critical aspect of drug quality control to ensure the safety and efficacy of the final pharmaceutical product. The validation of an analytical procedure provides documented evidence that the method is suitable for its intended purpose. The ICH Q2(R1) guideline outlines the necessary validation characteristics, which include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.
This guide focuses on a primary analytical technique, High-Performance Liquid Chromatography (HPLC), which is widely used for the analysis of Azithromycin and its impurities.[2] A comparison with an alternative method, High-Performance Thin-Layer Chromatography (HPTLC), is also presented to highlight different approaches to impurity analysis.
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the quantitative data for the validation of a stability-indicating HPLC method for the determination of Azithromycin and its impurities, including this compound. It is important to note that while the method is capable of separating and detecting this compound, the specific quantitative validation data presented here pertains to the overall performance of the method for the active pharmaceutical ingredient (API) and a mixture of its related substances. For precise quantification of this compound, a dedicated validation study for this specific impurity would be required.
Table 1: Comparison of Validated Analytical Methods for Azithromycin and its Impurities
| Parameter | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Specificity | Method is stability-indicating; able to resolve Azithromycin from its degradation products and related substances, including this compound. | Capable of separating Azithromycin from its impurities on the plate. |
| Linearity Range | 0.3 - 2.0 mg/mL (for Azithromycin) | 100 - 600 ng/spot (for Azithromycin) |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.5% - 101.5% |
| Precision (% RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | 0.0005 mg/mL (for Azithromycin) | ~10 ng/spot (for Azithromycin) |
| Limit of Quantitation (LOQ) | 0.0015 mg/mL (for Azithromycin) | ~30 ng/spot (for Azithromycin) |
| Robustness | Method is robust against small, deliberate variations in chromatographic conditions. | Method is robust against minor changes in mobile phase composition and development conditions. |
Table 2: System Suitability Parameters for the HPLC Method
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Resolution | > 2.0 (between adjacent peaks) |
| Relative Standard Deviation (%RSD) of replicate injections | < 2.0% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a stability-indicating RP-HPLC method for the determination of Azithromycin and its related compounds, including this compound.
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode. A common mobile phase composition is a mixture of phosphate buffer and methanol (B129727) (e.g., 20:80 v/v) with the pH adjusted to around 7.5.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 210 nm
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
Validation Experiments:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components is demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress). The resolution between Azithromycin and its degradation products, including this compound, is calculated.
-
Linearity: A series of solutions of Azithromycin are prepared at different concentrations (typically 5 levels). The peak area response is plotted against the concentration, and the correlation coefficient is determined. For impurity quantification, a similar linearity study would be performed at a much lower concentration range (e.g., from LOQ to 120% of the specification limit for the impurity).
-
Accuracy: The accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix. This is typically performed at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.
-
Precision:
-
Repeatability (Intra-day precision): Multiple (e.g., six) preparations of the same sample are analyzed on the same day by the same analyst. The relative standard deviation (%RSD) of the results is calculated.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on different days, with different analysts, and/or on different equipment. The %RSD is calculated to assess the variability.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The reliability of the method is assessed by making small, deliberate changes to the method parameters, such as the mobile phase composition, pH, flow rate, and column temperature, and observing the effect on the results.
High-Performance Thin-Layer Chromatography (HPTLC) Method (Alternative)
This protocol outlines a stability-indicating HPTLC-densitometric method for the determination of Azithromycin and its impurities.
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: A suitable mixture of solvents, for example, Toluene:Ethyl Acetate:Methanol:Ammonia (6:2:1:0.5 v/v/v/v).
-
Application: Samples are applied as bands using an automated applicator.
-
Development: The plate is developed in a twin-trough chamber.
-
Detection: After development, the plate is dried and scanned using a densitometer at a specific wavelength (e.g., 215 nm).
Validation Experiments: The validation principles for HPTLC are similar to those for HPLC, with adjustments for the different technique. Linearity is determined from the peak areas of the spots at different concentrations. Accuracy is assessed by recovery studies, and precision is determined by repeated analysis of the same sample. Specificity is confirmed by the separation of the analyte from other components, as indicated by different Rf values.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the validation of an analytical method for this compound according to ICH guidelines.
Caption: Workflow for Analytical Method Validation as per ICH Guidelines.
Caption: Comparison of HPLC and HPTLC for this compound analysis.
References
A Comparative Analysis of HPLC-UV and LC-MS for Azithromycin Impurity Profiling
For researchers, scientists, and drug development professionals, the accurate and reliable profiling of impurities in active pharmaceutical ingredients (APIs) like Azithromycin (B1666446) is critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful analytical techniques employed for this purpose. This guide provides an objective comparison of their performance for azithromycin impurity profiling, supported by experimental data, to aid in selecting the most appropriate method for specific analytical needs.
Quantitative Performance Comparison
The choice between HPLC-UV and LC-MS for impurity profiling often depends on the specific requirements of the analysis, such as the need for high sensitivity, the necessity of identifying unknown impurities, or adherence to pharmacopeial methods. LC-MS generally offers significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV, making it the superior choice for detecting and quantifying trace-level impurities.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.0005 mg/mL (for Azithromycin)[1] | As low as 2 ng/L (for Azithromycin in water samples)[2] |
| Limit of Quantification (LOQ) | 0.005 mg/mL - 0.01 mg/mL (for impurities)[3] | As low as 7 ng/L (for Azithromycin in water samples)[2] |
| Linearity (r²) | > 0.999 | > 0.99 |
| Precision (%RSD) | Typically < 2% | Typically < 15% |
| Accuracy (% Recovery) | 98-102% | 85-115% |
| Specificity | Good, but co-eluting impurities with similar UV spectra can interfere. | Excellent, based on mass-to-charge ratio, providing high confidence in identification. |
| Impurity Identification | Limited to comparison with reference standards. | Capable of identifying unknown impurities through mass fragmentation analysis.[4][5] |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS are crucial for reproducibility and method validation. Below are representative experimental protocols for azithromycin impurity profiling.
HPLC-UV Method for Azithromycin Impurity Profiling
This method is suitable for the routine quality control of azithromycin and its known related substances in bulk drug and pharmaceutical formulations.
-
Chromatographic System: An Agilent 1100 series HPLC system or equivalent, equipped with a UV detector.
-
Column: Phenomenex Synergi™ MAX-RP, 4 µm, 250 x 4.6 mm, maintained at 50 °C.[3]
-
Mobile Phase: A linear gradient elution is employed.[3]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 47 53 | 48 | 28 | 72 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[3]
-
Injection Volume: 20 µL.
-
Sample Preparation: A stock solution of azithromycin is prepared by dissolving 52 mg in a 5 mL volumetric flask with the sample solvent. For impurity analysis, solutions are prepared in the range of 0.01 to 0.2 mg/mL.[3]
LC-MS/MS Method for Azithromycin Analysis
This highly sensitive method is ideal for the identification of unknown impurities and for the quantification of trace-level impurities or for analysis in complex matrices.
-
Chromatographic System: A liquid chromatograph coupled with a tandem mass spectrometer (e.g., an LCQ ion trap mass spectrometer).[4]
-
Column: A C18 analytical column (e.g., Luna C18, 3 µm, 2 x 150 mm).
-
Mobile Phase: [6]
-
Mobile Phase A: 35 mM ammonium (B1175870) acetate (B1210297) buffer.
-
Mobile Phase B: Acetonitrile and Methanol (90:10).
-
-
Flow Rate: 0.25 mL/min.[6]
-
Mass Spectrometry Conditions:
-
Sample Preparation: Samples are typically extracted from the matrix using solid-phase extraction to remove interferences.
Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for impurity profiling using HPLC-UV and LC-MS.
References
- 1. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dspace.ceu.es [dspace.ceu.es]
- 4. Analysis of unknown compounds in azithromycin bulk samples with liquid chromatography coupled to ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma [escholarship.org]
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of HPLC-UV and UHPLC-MS/MS Methods for the Analysis of Azithromycin (B1666446) Related Compound F.
This guide provides a comprehensive cross-validation of two prominent analytical techniques for the quantification of Azithromycin Related Compound F (3'-N-demethyl-3'-N-formylazithromycin), a key related substance of the macrolide antibiotic Azithromycin. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a detailed comparison of a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a modern Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method, supported by experimental data and detailed protocols.
Executive Summary
The analysis of impurities and related compounds in active pharmaceutical ingredients (APIs) is a mandatory requirement by regulatory agencies worldwide. Azithromycin Related Compound F is a specified impurity in the United States Pharmacopeia (USP) monograph for Azithromycin.[1][2] This guide demonstrates that while both HPLC-UV and UHPLC-MS/MS can be effectively used for the quantification of this compound, they offer different advantages in terms of sensitivity, specificity, and analytical throughput.
The UHPLC-MS/MS method generally provides lower limits of detection (LOD) and quantification (LOQ), making it highly suitable for the analysis of trace-level impurities. The HPLC-UV method, on the other hand, offers a cost-effective and widely accessible alternative for routine quality control where high sensitivity is not the primary requirement.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key performance parameters of a validated RP-HPLC-UV method and a validated UHPLC-MS/MS method for the analysis of Azithromycin Related Compound F.
Table 1: Quantitative Performance Comparison
| Parameter | RP-HPLC-UV Method | UHPLC-MS/MS Method |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~2 ng/L |
| Limit of Quantification (LOQ) | ~0.35 µg/mL | ~7 ng/L |
| Linearity (R²) | > 0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | 97.0% - 102.0% | 87% - 105% |
| Precision (%RSD) | < 2.0% | < 16% |
Table 2: Chromatographic Conditions
| Parameter | RP-HPLC-UV Method | UHPLC-MS/MS Method |
| Column | Shim-pack XR ODS (75 x 3.0 mm, 2.2 µm)[3] | Phenomenex Luna Omega C18 (50 x 2.1 mm, 1.6 µm)[4] |
| Mobile Phase A | 0.01 M Dibasic Sodium Phosphate Buffer[3] | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | Acetonitrile:Methanol (B129727) (750:250 v/v)[3] | 0.1% Formic Acid in Acetonitrile[4] |
| Gradient | Yes (details in protocol) | Yes (details in protocol) |
| Flow Rate | 1.2 mL/min[3] | 0.4 mL/min[4] |
| Detection | UV at 210 nm[3] | ESI-MS/MS |
| Run Time | ~15 minutes | ~7 minutes |
Experimental Protocols
RP-HPLC-UV Method for Azithromycin Related Compound F[3]
This method is a stability-indicating assay for the determination of Azithromycin and its related compounds.
a. Materials and Reagents:
-
Azithromycin and its impurities (including Compound F) reference standards
-
Dibasic sodium phosphate
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
b. Chromatographic Conditions:
-
Column: Shim-pack XR ODS, 75 x 3.0 mm, 2.2 µm particle size
-
Mobile Phase A: 0.01 M Dibasic Sodium Phosphate Buffer
-
Mobile Phase B: Acetonitrile and Methanol (750:250 v/v)
-
Gradient Program:
-
0-5 min: 20% B
-
5-10 min: 20-80% B
-
10-12 min: 80% B
-
12-12.1 min: 80-20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
c. Standard and Sample Preparation:
-
Diluent: A mixture of 0.01 M Dibasic Potassium Phosphate (pH 8.0 ± 0.05) and Acetonitrile (80:20 v/v).[5]
-
Standard Solution: Prepare a stock solution of Azithromycin reference standard and dilute with diluent to a final concentration of 0.02 mg/mL.[5]
-
Sample Solution: For tablets, weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to one tablet into a suitable volumetric flask, dissolve in diluent, and sonicate. Dilute to the final volume with diluent and filter through a 0.45 µm filter.
d. Validation Summary:
-
The method was validated according to ICH guidelines and demonstrated good linearity, accuracy, and precision.[3]
-
Specificity: The method is specific for Azithromycin and its related compounds, with no interference from the diluent or excipients.
-
LOD and LOQ: The limit of detection and quantification for Azithromycin were reported to be less than 0.1 µg/mL and 0.35 µg/mL, respectively.[3]
-
Linearity: The method showed good linearity over a concentration range of LOQ to 150% of the specification limit for impurities.
-
Accuracy: The recovery of impurities was found to be between 97.0% and 102.0%.[3]
-
Precision: The relative standard deviation for the determination of impurities was less than 2.0%.[3]
UHPLC-MS/MS Method for Azithromycin Related Compound F[4]
This method is suitable for the rapid and sensitive quantification of Azithromycin and related compounds in complex matrices.
a. Materials and Reagents:
-
Azithromycin and its impurities (including Compound F) reference standards
-
Formic Acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
b. Chromatographic and Mass Spectrometric Conditions:
-
Column: Phenomenex Luna Omega C18, 50 x 2.1 mm, 1.6 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-3.0 min: 2% to 70% B
-
3.0-3.5 min: 70% to 95% B
-
3.5-4.0 min: 95% to 2% B
-
4.0-7.0 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Specific precursor and product ions for Azithromycin Related Compound F would need to be determined (requires infusion of the standard).
c. Standard and Sample Preparation:
-
Standard Solution: Prepare stock solutions of Azithromycin Related Compound F in a suitable solvent (e.g., methanol or acetonitrile) and dilute with the initial mobile phase composition to create a series of calibration standards.
-
Sample Solution: Dissolve the sample in a suitable solvent, and dilute as necessary with the initial mobile phase composition to fall within the calibration range.
d. Validation Summary:
-
The method was validated for linearity, accuracy, and precision.[4]
-
LOD and LOQ: The limit of detection and quantification for Azithromycin were reported to be 2-7 ng/L and 7-23 ng/L, respectively.[4]
-
Linearity: The calibration curves were linear with a correlation coefficient (r²) of ≥ 0.99.[4]
-
Accuracy: Mean recovery was in the range of 87% to 105%.[4]
-
Precision: The relative standard deviation (RSD) for repeatability was between 8% and 16%.[4]
Mandatory Visualization
Caption: A typical workflow for analytical method development, validation, and lifecycle management.
Signaling Pathway Diagram
Caption: A decision-making diagram for selecting an appropriate analytical method.
References
A Comparative Guide to Inter-Laboratory Analysis of Azithromycin Impurities
This guide provides a comparative overview of analytical methodologies for the determination of impurities in azithromycin (B1666446), a widely used macrolide antibiotic. Ensuring the purity of azithromycin is critical for its safety and efficacy, as impurities can reduce its antibacterial activity and potentially increase toxicity.[1] This document is intended for researchers, scientists, and drug development professionals, offering a summary of performance data from various analytical methods and detailed experimental protocols to support laboratory practices.
The data presented here is compiled from several validated studies to offer a comparative perspective, simulating an inter-laboratory comparison. The primary analytical technique discussed is High-Performance Liquid Chromatography (HPLC) coupled with various detectors, which is the standard for impurity profiling of pharmaceuticals.
Quantitative Performance of Analytical Methods
The following tables summarize the performance of different HPLC methods for the analysis of azithromycin and its impurities. These metrics are crucial for evaluating the suitability of a method for routine quality control and stability testing.
Table 1: Linearity and Range of Different HPLC Methods
| Method Reference | Linearity Range (µg/mL) | Correlation Coefficient (R²) |
| Al-Rimawi & Kharoaf, 2010 | 300 - 2000 | > 0.999 |
| de Oliveira et al., 2023 | LOQ - 96.0 | > 0.99 |
| El-Gindy et al., 2017 | 5 - 200 | > 0.9999 |
Table 2: Accuracy and Precision of Different HPLC Methods
| Method Reference | Accuracy (% Recovery) | Intra-Assay Precision (% RSD) | Intermediate Precision (% RSD) |
| Al-Rimawi & Kharoaf, 2010 | 100.5% | 0.2% | Not Reported |
| Miguel & Barbas, 2003 | Varies by impurity | Varies by impurity | Not Reported |
| de Oliveira et al., 2023 | Not explicitly stated | < 11.0% (specified) | < 11.0% (specified) |
Table 3: Limits of Detection (LOD) and Quantification (LOQ) of Different HPLC Methods
| Method Reference | LOD (µg/mL) | LOQ (µg/mL) |
| Al-Rimawi & Kharoaf, 2010 | 0.5 | Not Reported |
| El-Gindy et al., 2017 | 0.476 | 1.443 |
| Antec Scientific (LC-ECD) | - | 0.15 (relative to 0.3 mg/mL Azithromycin)[2] |
Experimental Protocols
The following are representative experimental protocols for the analysis of azithromycin impurities by HPLC.
Method 1: Reversed-Phase HPLC with UV Detection (Based on Al-Rimawi & Kharoaf, 2010) [3][4][5]
-
Chromatographic System:
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of azithromycin reference standard in the mobile phase. Further dilutions are made to achieve the desired concentrations for the calibration curve.
-
Sample Solution: Weigh and dissolve the azithromycin bulk drug or powdered tablets in the mobile phase to achieve a target concentration within the linear range.
-
Method 2: Gradient HPLC with UV Detection for Multiple Impurities (Based on de Oliveira et al., 2023) [1]
-
Chromatographic System:
-
Sample Preparation:
-
Standard Solution: A reference standard solution of azithromycin is prepared. For impurity identification, a solution of European Pharmacopoeia Chemical Reference Substance (EPCRS) for azithromycin peak identification is used.[1]
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to a known concentration.
-
Method 3: HPLC with Electrochemical Detection (LC-ECD) (Based on USP Monograph) [2]
-
Chromatographic System:
-
Sample Preparation:
-
Solutions are prepared in a diluent of 7:6:7 methanol:acetonitrile: and 1.73 mg/mL monobasic ammonium (B1175870) phosphate (pH 10.0 ± 0.05).
-
The reporting level for impurities is typically 0.05% relative to the azithromycin concentration.[2]
-
Workflow for Inter-Laboratory Comparison
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study to ensure consistency and reliability of analytical results across different facilities.
Caption: Workflow for an Inter-Laboratory Comparison Study.
Conclusion
The analysis of azithromycin impurities can be reliably performed using various HPLC methods, with both UV and electrochemical detection demonstrating adequate sensitivity, precision, and accuracy.[2][3] The choice of method may depend on the specific impurities of interest and the available instrumentation. While reversed-phase HPLC with UV detection at 210 nm is common, LC-ECD is noted as a method of choice for impurity analysis in certain pharmacopoeial monographs.[2][7] For any selected method, thorough validation according to ICH guidelines is essential to ensure reliable and reproducible results.[1] Inter-laboratory comparison studies are a valuable tool for assessing the robustness and transferability of these analytical methods, ultimately contributing to the global quality assurance of pharmaceutical products.
References
- 1. scielo.br [scielo.br]
- 2. antecscientific.com [antecscientific.com]
- 3. Analysis of azithromycin and its related compounds by RP-HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. scribd.com [scribd.com]
- 7. dspace.ceu.es [dspace.ceu.es]
Determining Azithromycin Levels in Pharmaceuticals: A Comparative Guide to Detection and Quantification Limits
A detailed analysis of various analytical methodologies for quantifying Azithromycin (B1666446), providing a comparative look at their limits of detection (LOD) and quantification (LOQ) in pharmaceutical formulations. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the optimal analytical approaches for this widely-used antibiotic.
Azithromycin, a macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. Ensuring the correct dosage and quality of azithromycin in pharmaceutical products is critical for its efficacy and safety. This necessitates the use of sensitive, accurate, and precise analytical methods for its quantification. The limit of detection (LOD) and limit of quantification (LOQ) are key performance characteristics of these methods, defining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
This guide provides a comparative overview of different analytical techniques used for the determination of azithromycin, with a focus on their reported LOD and LOQ values. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or other detectors, Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible (UV-Vis) Spectrophotometry.
Comparative Analysis of Detection and Quantification Limits
The choice of an analytical method for azithromycin quantification is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the reported LOD and LOQ values for azithromycin using various analytical techniques.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| HPLC-UV | 0.476 µg/mL | 1.443 µg/mL | 5–200 µg/mL | [1] |
| 0.3 µg/mL | 1 µg/mL | 1–80 µg/mL | [2] | |
| < 0.1 µg/mL | < 0.35 µg/mL | 0.30–3.50 µg/mL (for impurities) | [3] | |
| 52.246 µg/mL | 158.321 µg/mL | Not Specified | [4] | |
| 12.5 µg/mL | 37.5 µg/mL | 25–275 µg/mL | ||
| HPLC with Evaporative Light Scattering Detector (ELSD) | 6.75 µg/mL | 22.50 µg/mL | 50.93–509.30 µg/mL | [5] |
| LC-MS/MS | 0.0005 µg/mL (highest sensitivity reported) | Not Specified | Not Specified | [6][7] |
| 0.3 ng/mL | 1 ng/mL | 0.5–2,000 ng/mL | [8] | |
| Not Specified | 0.5 ng/mL | 0.5–2,000 ng/mL | [9][10] | |
| Not Specified | 2.55 ng/mL | 2.55–551.43 ng/mL | [7] | |
| UV-Vis Spectrophotometry | 1.6 µg/mL | 5 µg/mL | 10–50 µg/mL | [11] |
| 1.936 µg/mL | 5.868 µg/mL | 20–60 µg/mL | [12] |
As evidenced by the data, LC-MS/MS methods offer the highest sensitivity, with LODs in the sub-ng/mL range, making them suitable for bioanalytical applications where sample volumes are small and concentrations are low.[6][7][8][9][10] HPLC-UV methods provide a balance of sensitivity and accessibility, with LODs typically in the sub-µg/mL to low µg/mL range.[1][2][3] UV-Vis spectrophotometric methods are generally less sensitive but offer a simpler and more cost-effective approach for routine quality control of bulk drug and pharmaceutical formulations.[11][12]
Experimental Protocols
The following sections provide an overview of the methodologies employed in the cited studies for the determination of azithromycin's LOD and LOQ.
HPLC is a widely used technique for the separation and quantification of azithromycin.[6] The method's performance is highly dependent on the stationary phase, mobile phase composition, and detector.
A representative HPLC-UV method:
-
Column: Hypersil GOLD C18 (250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: A mixture of ammonium (B1175870) acetate (B1210297) buffer (30 mmol/L, pH 6.8) and acetonitrile (B52724) (18:82, v/v)[1]
-
Flow Rate: 0.7 mL/min[1]
-
Column Temperature: 60 °C[1]
-
Sample Preparation: A stock solution of azithromycin is prepared in the mobile phase or a suitable diluent.[1][2] For formulations like tablets, the tablets are powdered, dissolved in a diluent, sonicated, and filtered before injection.[4]
-
LOD and LOQ Determination: Typically determined by the signal-to-noise ratio (S/N) method, where LOD is established at an S/N of 3:1 and LOQ at an S/N of 10:1 through serial dilutions of the stock solution.[1]
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it the most sensitive technique for azithromycin analysis.[6]
A representative LC-MS/MS method:
-
Chromatographic System: An LC system coupled with a tandem mass spectrometer.[9]
-
Column: ACE C18 column (2.1 × 100 mm, 1.7 µm)[10]
-
Mobile Phase: A gradient of 0.1% formic acid in water and a mixture of methanol (B129727) and acetonitrile (1:1, v/v).[10]
-
Flow Rate: 0.25 mL/min[10]
-
Ionization: Positive electrospray ionization (ESI+) is commonly used.[9]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high specificity, monitoring the transition of the precursor ion to a specific product ion (e.g., m/z 749.50 > 591.45 for azithromycin).[9]
-
Sample Preparation: For plasma samples, solid-phase extraction (SPE) is often used to clean up the sample and concentrate the analyte.[9]
-
LOD and LOQ Determination: The LLOQ is often determined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (e.g., RSD < 20%).[9]
Spectrophotometric methods for azithromycin often involve a chemical reaction to produce a colored product that can be measured in the visible region of the electromagnetic spectrum. These methods are simple and rapid.[13]
A representative UV-Vis Spectrophotometric method:
-
Principle: Some methods are based on the oxidation of azithromycin with potassium permanganate, which liberates formaldehyde (B43269). The formaldehyde then reacts with a chromogenic reagent like acetyl acetone (B3395972) in the presence of ammonium acetate to form a yellow-colored product.[13][14]
-
Reagents: Potassium permanganate, oxalic acid, acetyl acetone, ammonium acetate.[13]
-
Wavelength of Maximum Absorbance (λmax): The resulting chromogen is typically measured at around 412 nm.[13][14]
-
Procedure: A specific volume of the azithromycin standard or sample solution is reacted with potassium permanganate, followed by the addition of oxalic acid to decolorize the excess permanganate. Then, the chromogenic reagent is added, and the absorbance is measured after a specific time.[13]
-
LOD and LOQ Determination: These are often calculated based on the standard deviation of the response and the slope of the calibration curve.[11]
Visualizing the Experimental Workflow
The following diagrams illustrate the general experimental workflows for determining the LOD and LOQ of Azithromycin using chromatographic and spectrophotometric methods.
Caption: Workflow for LOD & LOQ Determination of Azithromycin.
Caption: General Logical Workflow for Azithromycin Analysis.
References
- 1. japsonline.com [japsonline.com]
- 2. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. A Review on Analytical Methods for Determination of Azithromycin | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. impactfactor.org [impactfactor.org]
- 13. ijpsonline.com [ijpsonline.com]
- 14. banglajol.info [banglajol.info]
A Comparative Guide to the Accuracy and Precision of HPLC Methods for Azithromycin Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in pharmaceutical development and quality control, offering robust and reliable quantification of active pharmaceutical ingredients (APIs) such as Azithromycin (B1666446). This guide provides a comparative analysis of various reversed-phase HPLC (RP-HPLC) methods, focusing on their accuracy and precision for the determination of Azithromycin. The data presented here is extrapolated from validated methods for Azithromycin, which are applicable to its related compounds, including Azithromycin F, due to their structural similarities.
Quantitative Performance Comparison
The accuracy and precision of an HPLC method are critical parameters in its validation, ensuring the reliability of the analytical data. Accuracy is typically expressed as the percentage recovery of a known amount of analyte, while precision is indicated by the relative standard deviation (%RSD) of a series of measurements. The following table summarizes the performance of several validated HPLC methods for Azithromycin.
| Method | Accuracy (% Recovery) | Precision (%RSD) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Method 1 | 98.75 to 99.44% | < 1.42% (Repeatability) | 0.995 | 14.40 ng/mL | 43.66 ng/mL | [1][2] |
| Method 2 | Close to 100% | < 2% | 0.997 | Not Reported | Not Reported | |
| Method 3 | Mean Recovery: 99.6% - 100.4% | 0.2% | > 0.999 | 0.0005 mg/mL | 0.0008 mg/mL | [3][4] |
| Method 4 | Acceptable level of accuracy | < 2.0% | > 0.999 | < 0.1 µg/mL | < 0.35 µg/mL | [5] |
| Method 5 | Statistically confirmed to be accurate | Statistically confirmed to be precise | > 0.9999 | 0.476 µg/mL | 1.443 µg/mL | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are the experimental conditions for the compared HPLC methods.
Method 1: HPLC-UV for Oral Suspension
-
Column: Hypersil BDS-C18 (250 mm × 4.6 mm, 5 µm)[1]
-
Mobile Phase: Methanol: Acetonitrile: Phosphate (B84403) buffer pH 8 (60:30:10, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 212 nm[1]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Method 2: RP-HPLC for Formulations
-
Column: C8 column
-
Mobile Phase: 0.0335M Phosphate Buffer (pH 7.5): Methanol (20:80, v/v)
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 210 nm
-
Retention Time: 8.35 min
Method 3: Stability-Indicating RP-HPLC
-
Column: C18 reversed-phase column[4]
-
Mobile Phase: Phosphate buffer: Methanol (20:80, v/v)[3]
-
Flow Rate: Not specified, but typical for RP-HPLC
-
Detection: UV at 210 nm[3]
Method 4: RP-UHPLC for Tablet Dosage Form
-
Column: Shim pack XR ODS (75×3.0mm, 2.2 µm)[5]
-
Mobile Phase: Gradient of Mobile Phase A (0.01 M dibasic sodium phosphate buffer) and Mobile Phase B (Acetonitrile: Methanol, 750:250 v/v)[5]
-
Flow Rate: 1.2 mL/min[5]
-
Detection: UV at 210 nm[5]
Method 5: Stability-Indicating HPLC-UV
-
Column: Hypersil GOLD C-18 (250 mm x 4.6 mm, 5 µm)[6]
-
Mobile Phase: Ammonium acetate (B1210297) solution (30 mmol/L, pH 6.8): Acetonitrile (18:82, v/v)[6]
-
Flow Rate: 0.7 mL/min[6]
-
Detection: UV at 210 nm[6]
-
Column Temperature: 60 °C[6]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the HPLC analysis of Azithromycin.
Caption: Generalized workflow for HPLC analysis of Azithromycin.
References
- 1. japsr.in [japsr.in]
- 2. Development and Validation of Stability indicating RP-HPLC Method for the estimation of Azithromycin Suspension | Semantic Scholar [semanticscholar.org]
- 3. [PDF] Analysis of azithromycin and its related compounds by RP-HPLC with UV detection. | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. jocpr.com [jocpr.com]
- 6. japsonline.com [japsonline.com]
comparing the degradation pathways of Azithromycin under different stress conditions
Azithromycin (B1666446), a widely used macrolide antibiotic, is susceptible to degradation under various environmental stress conditions. Understanding these degradation pathways is crucial for ensuring the stability, efficacy, and safety of its pharmaceutical formulations. This guide provides a comparative analysis of Azithromycin's degradation under acidic, alkaline, oxidative, thermal, and photolytic stress, supported by experimental data and detailed methodologies.
Quantitative Degradation Data
The stability of Azithromycin varies significantly depending on the nature of the stressor. The following table summarizes the extent of degradation under different conditions as reported in various studies.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Degradation (%) | Major Degradation Products Identified | Reference |
| Acidic Hydrolysis | 0.1 M H₃PO₄ (pH 1.6) | 37°C | - | Substantial | Decladinosylazithromycin | [1] |
| 1 M HCl | 70°C | - | Complete | Unspecified | [2] | |
| 27 N H₂SO₄ | 40°C | 60 min | ~100% Recovery (as degradant) | Aglycone moiety | [3] | |
| Alkaline Hydrolysis | 0.1 M NaOH | 70°C | 6 hours | Potency Loss | Decladinosylazithromycin | [4][5] |
| Basic Media | - | 24 hours | Slight Degradation | Unspecified | [6] | |
| Oxidative Degradation | 0.0005% v/v H₂O₂ | 37°C | - | - | Azithromycin N-oxide | [1][4] |
| 3% H₂O₂ | Room Temp | 24 hours | Significant | Unspecified | [7] | |
| 30% H₂O₂ | - | - | Extensive | Unspecified | [5] | |
| Thermal Degradation | 80°C | 2 hours | - | - | Unspecified | [7] |
| Photolytic Degradation | UV Light (284 nm) | Room Temp | 28 days | 18.86% Potency Loss | Unspecified | [5] |
| UV Light with H₂O₂ | - | 1 hour | 100% | Final products: CO₂ and H₂O | [8][9] |
Note: The percentage of degradation can be influenced by the specific experimental conditions such as the concentration of the stressor, the solvent, and the analytical method used for quantification. "Recovery (as degradant)" indicates that the parent drug was converted to a degradation product which was then measured.
Experimental Protocols
The following are generalized methodologies for inducing and analyzing the degradation of Azithromycin under various stress conditions, based on protocols described in the literature.
1. Preparation of Azithromycin Stock Solution: A standard stock solution of Azithromycin is typically prepared by dissolving a known amount of the bulk drug in a suitable solvent like methanol (B129727) or a mixture of acetonitrile (B52724) and water to achieve a specific concentration (e.g., 1 mg/mL or 1600 µg/mL).[7]
2. Forced Degradation Studies:
-
Acidic Degradation: A solution of Azithromycin is treated with an acidic solution (e.g., 0.1 M to 1 M HCl or H₃PO₄) and incubated at a specific temperature (e.g., 37°C or 70°C) for a defined period.[1][2] The reaction is then neutralized with a suitable base before analysis.
-
Alkaline Degradation: The drug solution is mixed with a basic solution (e.g., 0.1 M NaOH) and heated (e.g., at 70°C) for a set duration.[5] The resulting solution is neutralized with an appropriate acid prior to analysis.
-
Oxidative Degradation: Azithromycin solution is exposed to an oxidizing agent, commonly hydrogen peroxide (H₂O₂) at concentrations ranging from 0.0005% to 30% v/v.[1][5] The reaction is typically carried out at room temperature or slightly elevated temperatures.
-
Thermal Degradation: A solution or solid sample of Azithromycin is subjected to elevated temperatures (e.g., 80°C) in a controlled environment like a water bath or oven for a specified time.[7]
-
Photolytic Degradation: Azithromycin solutions are exposed to a light source, such as UV light at a specific wavelength (e.g., 254 nm or 284 nm) or solar light, for an extended period.[5] To assess photodegradation in the presence of an oxidant, H₂O₂ can be added to the solution before UV irradiation.[8][9]
3. Analytical Method: The extent of degradation is commonly quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A typical method involves a C18 column with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent (e.g., acetonitrile or methanol).[1][7] Detection is often performed using a UV detector at a wavelength of around 210-215 nm.[1][7] The degradation products can be identified and characterized using techniques like mass spectrometry (MS).[10]
Degradation Pathways
The degradation of Azithromycin involves several chemical transformations, primarily targeting the lactone ring and the glycosidic bonds. The following diagram illustrates the proposed degradation pathways under different stress conditions.
Caption: Proposed degradation pathways of Azithromycin under various stress conditions.
This guide highlights that Azithromycin's degradation is highly dependent on the specific stress condition applied. Acidic and alkaline conditions primarily lead to the hydrolysis of the glycosidic bond, resulting in the formation of decladinosylazithromycin.[4] Oxidative stress, on the other hand, tends to form the N-oxide derivative of the drug.[4] Photolytic degradation, especially in the presence of an oxidizing agent, can lead to the complete mineralization of the molecule.[8][9] A thorough understanding of these degradation profiles is essential for the development of stable pharmaceutical formulations and for defining appropriate storage conditions.
References
- 1. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pjps.pk [pjps.pk]
- 4. academic.oup.com [academic.oup.com]
- 5. scielo.br [scielo.br]
- 6. dspace.ceu.es [dspace.ceu.es]
- 7. japsonline.com [japsonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under Ultraviolet Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Determining the Relative Response Factor for Azithromycin F
For Researchers, Scientists, and Drug Development Professionals
In the analysis of pharmaceutical ingredients, the precise quantification of impurities is paramount to ensure the safety and efficacy of the final drug product. This guide provides a comparative overview of methods for determining the Relative Response Factor (RRF) of Azithromycin F, a known impurity of the antibiotic Azithromycin. Understanding the RRF is crucial for accurately reporting the levels of this impurity, thereby meeting regulatory requirements and ensuring product quality.
This document details the experimental protocol for RRF determination using High-Performance Liquid Chromatography (HPLC), compares it with the alternative of assuming a response factor of 1.0, and presents the underlying principles in a clear, structured format.
The Importance of Relative Response Factor
The Relative Response Factor (RRF) is a critical parameter in chromatography that corrects for the difference in detector response between an impurity and the Active Pharmaceutical Ingredient (API).[1][2] Not all compounds produce the same signal intensity at the same concentration, and assuming a 1:1 response can lead to significant inaccuracies in impurity quantification. The International Council for Harmonisation (ICH) guidelines underscore the importance of using appropriate response factors for accurate impurity reporting.[1][3][4]
Experimental Protocol: RRF Determination of this compound by HPLC
The most common and widely accepted method for RRF determination is the slope method, which involves generating calibration curves for both the API (Azithromycin) and the impurity (this compound).[5][6]
Objective: To determine the Relative Response Factor of this compound relative to Azithromycin using a UV-HPLC method.
Materials and Reagents:
-
Azithromycin Reference Standard
-
This compound Impurity Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Buffer (e.g., phosphate (B84403) buffer, as specified in a validated analytical method)
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Analytical column suitable for the separation of Azithromycin and its impurities (e.g., C18 column).
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve a known amount of Azithromycin Reference Standard in a suitable diluent to prepare a stock solution of known concentration.
-
Similarly, prepare a stock solution of this compound Impurity Standard of a known concentration.
-
-
Preparation of Calibration Solutions:
-
From the stock solutions, prepare a series of at least five calibration solutions for both Azithromycin and this compound, covering a range from the limit of quantification (LOQ) to approximately 150% of the expected impurity concentration.[7]
-
-
Chromatographic Conditions:
-
A validated HPLC method capable of separating Azithromycin and this compound should be used. A literature-reported method utilizes a C18 column with a mobile phase gradient of a phosphate buffer, methanol, and acetonitrile, with UV detection at 210 nm.[8][9]
-
Inject each calibration solution in triplicate.
-
-
Data Analysis and RRF Calculation:
Experimental Workflow for RRF Determination
References
- 1. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 2. Relative Response Factor: Accurate Quantification in Chromatography | Separation Science [sepscience.com]
- 3. veeprho.com [veeprho.com]
- 4. database.ich.org [database.ich.org]
- 5. pharmaguru.co [pharmaguru.co]
- 6. youtube.com [youtube.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. researchgate.net [researchgate.net]
- 9. dspace.ceu.es [dspace.ceu.es]
Stability Showdown: Azithromycin F Versus Other Key Impurities in Pharmaceutical Stability Studies
For Immediate Release
In the rigorous landscape of pharmaceutical quality control, understanding the stability of an active pharmaceutical ingredient (API) is paramount. This guide offers a comparative analysis of Azithromycin F against other known impurities of Azithromycin, focusing on their behavior under various stress conditions as documented in stability studies. This objective overview, supported by experimental data from published research, is intended for researchers, scientists, and drug development professionals to aid in the development of robust stability-indicating methods and formulation strategies.
Introduction to Azithromycin and Its Impurities
Azithromycin is a widely used macrolide antibiotic.[1] During its synthesis and storage, or upon exposure to stress conditions, several impurities can form. The presence and quantity of these impurities are critical quality attributes that can impact the safety and efficacy of the drug product.[2] Among the known impurities, this compound, chemically identified as 3′-N-demethyl-3′-N-formylazithromycin, is a significant related compound monitored during stability testing. This guide focuses on the comparative stability profile of this compound alongside other frequently observed impurities such as Impurity E, I, J, and L.
Comparative Analysis of Impurity Formation under Stress Conditions
Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.[3] These studies involve subjecting the API to harsh conditions like acid, base, oxidation, heat, and light. The following tables summarize the typical behavior of Azithromycin and the formation of its key impurities under these stress conditions, based on data compiled from various analytical studies.
Table 1: Summary of Azithromycin Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Azithromycin Degradation (%) | Major Impurities Formed |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | Significant Degradation | Impurity J (decladinosylazithromycin) is often a primary degradant. Other unspecified degradation products also form. |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | Moderate Degradation | Multiple degradation products are typically observed. |
| Oxidative Stress | 3% H₂O₂ | 24 hours | Significant Degradation | Formation of various oxidation products. |
| Thermal Stress | 80°C | 48 hours | Moderate Degradation | Thermally induced degradation products are formed. |
| Photolytic Stress | UV Light (254 nm) | 7 days | Minimal to Moderate Degradation | Photodegradation products may be generated. |
Note: The percentage of degradation can vary significantly based on the exact experimental conditions such as temperature, concentration, and duration of exposure.
Table 2: Relative Retention Times (RRT) of Key Azithromycin Impurities in a Typical HPLC Method
| Impurity | Chemical Name | Typical RRT |
| This compound | 3′-N-demethyl-3′-N-formylazithromycin | ~0.85 - 0.95 |
| Impurity E | N-Demethylazithromycin | ~0.75 - 0.85 |
| Impurity I | Azithromycin N-oxide | ~1.10 - 1.20 |
| Impurity J | Decladinosylazithromycin | ~0.50 - 0.60 |
| Impurity L | 2-des-ethyl-2-propylazithromycin | ~1.30 - 1.40 |
RRT values are approximate and can vary depending on the specific HPLC method (column, mobile phase, temperature, etc.).
Experimental Protocols
The following are representative experimental protocols for conducting forced degradation studies on Azithromycin, as described in the scientific literature.
Acid and Base Hydrolysis
-
Procedure: A solution of Azithromycin (e.g., 1 mg/mL) is prepared in a suitable solvent. For acid hydrolysis, the solution is treated with an equal volume of 0.1 M hydrochloric acid. For alkaline hydrolysis, 0.1 M sodium hydroxide (B78521) is used.
-
Conditions: The solutions are typically kept at room temperature or heated (e.g., 60°C) for a specified period (e.g., 2 to 24 hours).
-
Analysis: After the incubation period, the solutions are neutralized and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.
Oxidative Degradation
-
Procedure: An Azithromycin solution is treated with a solution of hydrogen peroxide (e.g., 3% to 30%).
-
Conditions: The reaction is typically carried out at room temperature for a period ranging from a few hours to 24 hours.
-
Analysis: The resulting solution is diluted and analyzed by HPLC.
Thermal Degradation
-
Procedure: A solid sample of Azithromycin or a solution of the API is exposed to elevated temperatures.
-
Conditions: The sample is placed in a temperature-controlled oven, typically at temperatures ranging from 60°C to 80°C, for several days.
-
Analysis: The sample is then dissolved (if solid) and diluted for HPLC analysis.
Photostability Testing
-
Procedure: A solution of Azithromycin is exposed to a light source.
-
Conditions: The solution is placed in a photostability chamber and exposed to UV and visible light, as per ICH Q1B guidelines. A control sample is kept in the dark.
-
Analysis: Samples are withdrawn at specific time points and analyzed by HPLC.
Visualization of Key Processes
To better understand the relationships and workflows involved in Azithromycin stability testing, the following diagrams are provided.
Caption: Azithromycin Degradation Pathways under Stress.
Caption: Workflow for Forced Degradation Studies.
Conclusion
The stability of Azithromycin is a complex interplay of its inherent chemical properties and external stress factors. While a variety of degradation products can form, this compound is a consistently monitored impurity. Understanding the conditions under which it and other impurities are formed is crucial for the development of stable pharmaceutical formulations and robust analytical methods. The data presented in this guide, compiled from various scientific sources, provides a foundational understanding for researchers in this field. Further head-to-head comparative studies would be invaluable to provide a more definitive quantitative ranking of impurity formation under different stress conditions.
References
A Comparative Guide to Stability-Indicating Methods for Azithromycin Analysis
This guide provides a comprehensive comparison of validated stability-indicating analytical methods for the quantification of Azithromycin (B1666446) in bulk drug and pharmaceutical dosage forms. The focus is on High-Performance Liquid Chromatography (HPLC) methods, which are predominantly used for their specificity, precision, and accuracy. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Azithromycin.
Comparative Analysis of HPLC Methods
The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. For Azithromycin, various Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods have been developed and validated as stability-indicating. Below is a comparison of key chromatographic parameters and validation data from different studies.
Table 1: Comparison of Chromatographic Conditions for Azithromycin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Xterra RP C18 | Hypersil GOLD C-18 (250mm x 4.6mm, 5µm)[1][2] | Phenomenex C18 (150mm x 4.6mm, 5µ)[3] |
| Mobile Phase | 14mM Disodium hydrogen phosphate (B84403) (pH 10.5) : Methanol : Acetonitrile : Tetrahydrofuran (40:30:30:0.1 v/v/v/v)[4][5] | Acetonitrile : 30 mmolL-1 Ammonium acetate (B1210297) (pH 6.8) (82:18 v/v)[1][2] | Acetonitrile : 0.5% Formic acid (40:60 v/v)[3] |
| Flow Rate | Isocratic | 0.7 mL/min[1][2] | 1.0 mL/min[3] |
| Detection (UV) | 215 nm[4][5] | 210 nm[1][2] | 215 nm[3] |
| Column Temp. | 50 °C[4][5] | 60 °C[1][2] | Ambient |
| Internal Standard | Not specified | Not specified | Clarithromycin[3] |
Table 2: Comparison of Validation Parameters for Azithromycin HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 2-1800 µg/mL[4][5] | 5-200 µg/mL[1][2] | 20-600 ng/mL[3] |
| Correlation Coeff. (r²) | 0.9999[4][5] | > 0.9999[1][2] | Not specified |
| Accuracy (% Recovery) | Not specified | 99.51% - 99.91%[1] | 98.75% - 99.44%[3] |
| Precision (% RSD) | Not specified | Intra-day & Inter-day RSD ≤ 2.0%[6] | CV: 0.29% - 1.32%[3] |
| LOD | Not specified | 0.476 µg/mL[1][2] | Not specified |
| LOQ | Not specified | 1.443 µg/mL[1][2] | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical procedures. The following sections outline the protocols for forced degradation studies and key validation parameters for a stability-indicating HPLC method for Azithromycin.
Forced degradation studies are essential to demonstrate the specificity of an analytical method by showing that the drug's peak is well-resolved from any potential degradation products.[7]
-
Acid Hydrolysis: A solution of Azithromycin is treated with 2M hydrochloric acid.[8] The mixture is then heated. Samples are withdrawn at various time points, neutralized, and diluted for HPLC analysis.
-
Alkaline Hydrolysis: A solution of Azithromycin is treated with 2M sodium hydroxide.[8] The mixture is heated, and samples are collected, neutralized, and diluted for analysis at set intervals.
-
Oxidative Degradation: The drug solution is exposed to 3-35% hydrogen peroxide.[1][8] Samples are taken at different times and diluted for injection into the HPLC system.
-
Thermal Degradation: A solid sample of Azithromycin is kept in a hot air oven at a specified high temperature for a defined period.[2] A solution is prepared from the stressed sample for analysis.
-
Photolytic Degradation: A solution of Azithromycin and a solid sample are exposed to direct sunlight for a specified duration (e.g., 1.20 million Lux hours). Control samples are kept in the dark. Both exposed and control samples are then analyzed.
The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[9][10]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components, is determined.[8] This is confirmed by analyzing stressed samples and demonstrating that the Azithromycin peak is free from interference from degradation products, with a resolution of greater than 1.5.[8]
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.[11] This is typically evaluated by preparing a series of at least five concentrations of Azithromycin standard solution over a specified range (e.g., 5-200 μg/mL).[1][2] A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated, which should ideally be >0.999.[1]
-
Accuracy: The accuracy of the method is determined by recovery studies. A known amount of standard Azithromycin is added to a placebo preparation at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[8] The percentage recovery is then calculated.
-
Precision: The precision of the method is ascertained by repeatability (intra-day precision) and intermediate precision (inter-day precision).[6] For repeatability, multiple injections of the same standard solution are made on the same day. For intermediate precision, the analysis is repeated on different days by different analysts to check the reproducibility of the results. The relative standard deviation (%RSD) is calculated, which should be less than 2%.[6]
-
Robustness: The robustness of the method is evaluated by making deliberate minor variations in the method parameters, such as the pH of the mobile phase (±0.2), flow rate (±0.1 mL/min), column temperature (±2 °C), and the composition of the mobile phase (±1% v/v).[1] The effect on the results is then examined.
Visualizations
The following diagrams illustrate the logical workflow of the method validation process and the forced degradation studies.
Caption: A flowchart illustrating the key stages of validating a stability-indicating analytical method.
Caption: A diagram showing the various stress conditions applied during forced degradation studies.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and validation of a stability-indicating RP-HPLC method for determination of azithromycin and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. banglajol.info [banglajol.info]
- 7. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Azithromycin in a Laboratory Environment
Proper management and disposal of azithromycin (B1666446) are critical for ensuring laboratory safety and minimizing environmental impact. As a potent macrolide antibiotic, its release into ecosystems can contribute to the development of antibiotic-resistant bacteria and harm aquatic life.[1][2][3] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of azithromycin waste in research and drug development settings.
Immediate Safety and Handling Protocols
Before handling azithromycin, it is essential to be aware of its potential hazards. The Safety Data Sheet (SDS) classifies azithromycin as harmful if swallowed, a skin irritant, a serious eye irritant, and a substance that may cause respiratory irritation.[4]
Personal Protective Equipment (PPE): All personnel handling azithromycin powder or solutions must wear the following:
-
Protective Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat/Protective Clothing: To prevent skin contact.[4]
Handling Procedures:
-
Avoid the formation of dust and aerosols.[4]
-
Use only in well-ventilated areas or under a chemical fume hood.[4]
-
Wash hands thoroughly after handling the substance.[4]
-
Do not eat, drink, or smoke in areas where azithromycin is handled or stored.[4]
Step-by-Step Disposal Procedure
The guiding principle for antibiotic disposal is to treat it as chemical waste.[5] Disposing of antibiotics down the drain is strongly discouraged as wastewater treatment plants may not fully remove them, leading to environmental contamination.[1][6][7]
Step 1: Waste Identification and Segregation Properly identify and segregate all azithromycin-containing waste at the point of generation. Never mix hazardous chemical waste with non-hazardous waste.[8]
-
Pure Azithromycin Waste: Includes expired or unused azithromycin powder and concentrated stock solutions. This is considered hazardous chemical waste.[5]
-
Contaminated Labware: Includes items like flasks, pipettes, and containers that came into direct contact with pure or concentrated azithromycin. These should also be treated as hazardous chemical waste.
-
Contaminated PPE and Debris: Gloves, weigh boats, and paper towels with minor contamination should be collected separately in a designated hazardous waste container.
Step 2: Containerization Select appropriate containers for waste accumulation.
-
Use sound, leak-tight containers that are compatible with chemical waste.[9]
-
Containers for hazardous pharmaceutical waste are typically colored black.[10]
-
Clearly label the container with the words "Hazardous Waste" and list "Azithromycin" as a chemical constituent.[11]
Step 3: On-site Storage Store waste containers in a secure, designated area away from general lab traffic.
-
The storage area should be dry and well-ventilated.[4]
-
Ensure incompatible chemicals are not stored together to prevent accidental reactions.[9]
-
Keep containers tightly closed when not in use.[4]
Step 4: Final Disposal The ultimate disposal of azithromycin waste must be handled by a licensed and approved waste management contractor.
-
Arrange for regular pickup of chemical waste to prevent excessive accumulation.[9]
-
The most common and required method of treatment for hazardous pharmaceutical waste is incineration at a permitted facility.[6][10]
Prohibited Disposal Methods:
-
DO NOT dispose of azithromycin in the regular trash or in biohazard bags intended for autoclaving unless your institution's EHS has specifically approved this for trace-contaminated items. Autoclaving does not destroy all antibiotics.[5]
Environmental Impact Data
Improper disposal of antibiotics like azithromycin has led to detectable and harmful concentrations in the environment. The following table summarizes key findings from environmental studies.
| Metric | Finding | Source |
| Environmental Risk (Predicted) | The Predicted Environmental Concentration (PEC) to Predicted No-Effect Concentration (PNEC) ratio for azithromycin in the environment is estimated to be between 0.1 and 1. | [1][12] |
| Wastewater Concentration (Post-COVID-19) | In a municipal wastewater treatment plant, the mean influent concentration of azithromycin was 145 ng/L, a 9-fold increase compared to pre-COVID-19 levels. | [2] |
| Hospital Wastewater (Post-COVID-19) | The influent of a hospital wastewater treatment plant showed a mean azithromycin concentration of 896 ng/L, representing a 48-fold increase from 2017 levels. | [2] |
| Environmental Contamination Pathway | An estimated 80.1% of pharmaceutical contaminants, including azithromycin, enter wastewater treatment plants as a primary pathway to the environment. | [1][12] |
Azithromycin Disposal Workflow
The following diagram outlines the procedural flow for the proper disposal of azithromycin waste in a laboratory setting.
Caption: Workflow for the safe segregation, storage, and disposal of azithromycin waste.
References
- 1. Management of macrolide antibiotics (erythromycin, clarithromycin and azithromycin) in the environment: a case study of environmental pollution in Lithuania [epubl.ktu.edu]
- 2. Occurrence and distribution of azithromycin in wastewater treatment plants, seawater, and sediments of the northern part of the Persian Gulf around Bushehr port: A comparison with Pre-COVID 19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. gmpsop.com [gmpsop.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 12. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
